N1,N1,4-Trimethylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHFCKSOJIZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N1,N1,4-Trimethylbenzene-1,2-diamine synthesis protocols.
An In-depth Technical Guide to the Synthesis of N¹,N¹,4-Trimethylbenzene-1,2-diamine
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for N¹,N¹,4-trimethylbenzene-1,2-diamine, a strategically substituted aromatic diamine. As a versatile building block, its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. This document explores two primary synthetic strategies, delving into the mechanistic rationale behind procedural choices, offering detailed step-by-step protocols, and presenting a comparative analysis to guide researchers in selecting the optimal route for their specific needs. The protocols are designed as self-validating systems, emphasizing scientific integrity, safety, and reproducibility.
Introduction: Significance and Molecular Profile
N¹,N¹,4-Trimethylbenzene-1,2-diamine is an aromatic diamine featuring a 1,2-diamine (ortho-phenylenediamine) core, substituted with a methyl group on the aromatic ring and two methyl groups on one of the amino functions. Ortho-phenylenediamine derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles.[1][2] These heterocyclic scaffolds are prevalent in numerous pharmacologically active molecules, making their precursors, such as the title compound, highly valuable in drug discovery and development.[1]
The specific substitution pattern of N¹,N¹,4-trimethylbenzene-1,2-diamine—with its electron-donating methyl and dimethylamino groups—influences the nucleophilicity of the remaining primary amine and the electron density of the aromatic ring, making it a tailored intermediate for constructing complex molecular architectures.[1]
Molecular Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | N¹,N¹,4-trimethylbenzene-1,2-diamine |
| CAS Number | 183251-82-3 |
| Molecular Formula | C₉H₁₄N₂[3] |
| Molecular Weight | 150.22 g/mol [3] |
Retrosynthetic Analysis and Strategic Overview
The synthesis of N¹,N¹,4-trimethylbenzene-1,2-diamine can be logically approached from two distinct retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired selectivity, and scalability considerations.
Caption: Retrosynthetic analysis of N¹,N¹,4-trimethylbenzene-1,2-diamine.
-
Strategy 1 (Post-Reduction Alkylation): This convergent approach involves the initial synthesis of the core diamine, 4-methylbenzene-1,2-diamine, followed by the selective N,N-dimethylation of one amino group.
-
Strategy 2 (Pre-Reduction Alkylation): This linear approach begins with a precursor that already contains the requisite N,N-dimethyl and 4-methyl groups, followed by the introduction and subsequent reduction of a nitro group to form the second amine functionality.
Synthetic Strategy 1: Post-Reduction N,N-Dimethylation
This strategy is often favored due to the commercial availability and relatively low cost of the initial precursors. The primary challenge lies in achieving selective dimethylation on only one of the two nucleophilic amino groups.
Step 1: Synthesis of 4-Methylbenzene-1,2-diamine
The foundational step is the reduction of a suitable nitro-aromatic precursor. 4-Methyl-2-nitroaniline is an ideal starting material. While classical reduction methods using tin or stannous chloride are effective, catalytic hydrogenation is preferred for its cleaner reaction profile, higher yields, and easier work-up.[2][4]
Core Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for the reduction of aromatic nitro groups to amines. The reaction proceeds under relatively mild conditions, and the primary by-product is water, simplifying purification.
Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-2-nitroaniline
-
Reactor Setup: To a hydrogenation vessel, add 4-methyl-2-nitroaniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (1-5 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-5 atm).[5] The reaction is often run at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-methylbenzene-1,2-diamine, which often solidifies upon cooling and can be used in the next step with or without further purification.
| Parameter | Typical Value | Rationale |
| Solvent | Ethanol, Ethyl Acetate | Good solubility for reactant; inert under hydrogenation conditions. |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction.[6] |
| H₂ Pressure | 1-5 atm | Sufficient for efficient reduction at room temperature; avoids specialized high-pressure equipment. |
| Temperature | 20-45 °C | Reaction is typically exothermic and proceeds readily at room temperature.[5] |
| Typical Yield | >95% | High efficiency of the catalytic system. |
Step 2: Selective N,N-Dimethylation via Reductive Amination
Direct alkylation of 4-methylbenzene-1,2-diamine with agents like methyl iodide or dimethyl sulfate often leads to a mixture of over-alkylated products due to the difficulty in controlling the reaction.[7][8] Reductive amination offers a superior, more controlled method for N-methylation.[8][9]
Mechanistic Principle: The reaction proceeds through the in-situ formation of an imine or iminium ion from the condensation of the primary amine with an aldehyde (formaldehyde). This intermediate is then immediately reduced by a selective reducing agent that does not readily reduce the starting aldehyde.[10]
Caption: Simplified workflow for N,N-dimethylation via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add aqueous formaldehyde (37% solution, 2.2-2.5 eq) to the mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2-2.5 eq) portion-wise over 15-20 minutes. This reagent is preferred as it is milder and more selective for iminium ions than sodium borohydride.[10]
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N¹,N¹,4-trimethylbenzene-1,2-diamine.
Synthetic Strategy 2: Pre-Reduction N,N-Dimethylation
This linear strategy aims to circumvent the selective alkylation challenge by installing the dimethylamino group prior to the formation of the second amino group.
Step 1: Regioselective Nitration of 3-Methyl-N,N-dimethylaniline
The key to this step is controlling the position of nitration. The N,N-dimethylamino group is a powerful ortho-, para-directing activator. The 4-methyl group is a weaker ortho-, para-director.
-
The para-position relative to the -N(CH₃)₂ group is occupied by the methyl group.
-
The ortho-positions are C2 and C6.
-
Position C2 is also ortho to the methyl group. The strong activation by the dimethylamino group, coupled with the secondary activation from the methyl group, strongly directs electrophilic substitution to the C2 position.
Experimental Protocol: Nitration
-
Acid Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Substrate Addition: Dissolve 3-methyl-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid at low temperature (0-5 °C).
-
Nitration: Add the substrate solution dropwise to the cold nitrating mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice, which will cause the nitro-product to precipitate.
-
Isolation: Neutralize the solution carefully with a base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to isolate N,N,3-trimethyl-2-nitroaniline.
Step 2: Reduction of N,N,3-Trimethyl-2-nitroaniline
The final step is the reduction of the newly introduced nitro group. As described in Strategy 1, catalytic hydrogenation is the method of choice for its efficiency and clean conversion.
Experimental Protocol: Catalytic Hydrogenation
The protocol is identical to that described in Strategy 1, Step 1, using N,N,3-trimethyl-2-nitroaniline as the substrate. The reaction will yield the final target compound, N¹,N¹,4-trimethylbenzene-1,2-diamine.[6][11]
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1 (Post-Reduction Alkylation) | Strategy 2 (Pre-Reduction Alkylation) |
| Overall Yield | Potentially higher due to convergent nature. | Can be lower due to the linear sequence. |
| Selectivity | The N,N-dimethylation step is the main challenge and may require careful optimization and chromatographic purification. | The nitration step is generally highly regioselective, leading to a cleaner reaction profile. |
| Atom Economy | Generally good, especially with reductive amination. | Good, but depends on the efficiency of the nitration step. |
| Scalability | Reductive amination is highly scalable. Catalytic hydrogenation is also scalable. | Nitration reactions require careful thermal control, which can be challenging on a large scale. |
| Safety | Reductive amination reagents are manageable.[10] Hydrogenation requires appropriate safety infrastructure. | Use of concentrated nitric and sulfuric acids requires significant engineering controls and care. |
| Recommendation | Recommended for its flexibility and use of a highly reliable and controllable reductive amination step. | A viable alternative, particularly if the nitrated intermediate is readily available or if issues with selective alkylation cannot be overcome. |
Purification and Characterization
-
Purification: The final product is typically an oil or low-melting solid. Purification is best achieved by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure of N¹,N¹,4-trimethylbenzene-1,2-diamine should be confirmed using standard analytical techniques:
-
¹H NMR: Expect distinct signals for the aromatic protons, the -NH₂ protons (a broad singlet), the N-methyl protons (a singlet integrating to 6H), and the aryl-methyl protons (a singlet integrating to 3H).
-
¹³C NMR: Will show the expected number of signals for the nine distinct carbon atoms.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (150.22 g/mol ) should be observed.[3]
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine will be visible around 3300-3500 cm⁻¹.
-
Safety Considerations
-
Aromatic Nitro Compounds: Are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Use appropriate PPE, including acid-resistant gloves and face shields.
-
Alkylating Agents: Reagents like dimethyl sulfate are highly toxic and carcinogenic. Reductive amination is a safer alternative.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Reactions must be conducted in appropriate pressure-rated equipment, away from ignition sources, and in a well-ventilated area. Palladium on carbon can be pyrophoric upon exposure to air after the reaction; the catalyst should be kept wet with solvent during filtration.
Conclusion
The synthesis of N¹,N¹,4-trimethylbenzene-1,2-diamine can be effectively accomplished via two primary strategies. The Post-Reduction Alkylation route, utilizing catalytic hydrogenation followed by a controlled reductive amination, is recommended as the more robust and flexible method. It avoids the use of highly corrosive nitrating agents on complex substrates and leverages the high selectivity of modern reductive amination protocols to overcome the classical challenge of over-alkylation. This guide provides the necessary foundational protocols and mechanistic insights for researchers to successfully synthesize this valuable chemical intermediate.
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An In-depth Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N1,N1,4-Trimethylbenzene-1,2-diamine, a substituted aromatic diamine of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, plausible synthetic routes, and its role as a versatile building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.
Molecular Identity and Structure
This compound is structurally classified as an ortho-phenylenediamine derivative.[1] The defining features of its architecture are two amino groups on adjacent carbons of a benzene ring (positions 1 and 2), a methyl group on the ring at position 4, and two methyl groups on the nitrogen atom at position 1.[1] This specific arrangement of electron-donating groups (dimethylamino and methyl) significantly influences its electronic properties and reactivity.[1]
The fundamental structure is key to its primary utility in chemical synthesis. The adjacent amino groups are perfectly positioned for cyclocondensation reactions, forming the basis for constructing various heterocyclic systems.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. Experimental data for this specific isomer is not widely published; therefore, many values are computationally derived and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | PubChem[2] |
| Synonyms | N | PubChem[2] |
| CAS Number | 183251-82-3 | PubChem[2] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| Exact Mass | 150.115698455 Da | PubChem[2] |
| XLogP3 | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |
Chemical Profile and Reactivity
Core Reactivity: The most significant chemical characteristic of this compound is its function as a nucleophilic building block.
-
Heterocycle Synthesis: It serves as a key precursor for synthesizing heterocyclic compounds, most notably benzimidazoles.[1] The reaction of the ortho-diamine with aldehydes, ketones, or carboxylic acids (and their derivatives) leads to the formation of the fused benzimidazole ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1]
-
Incompatibilities: As a substituted amine, the compound is incompatible with strong oxidizing agents.[3]
-
Hazardous Decomposition: Under thermal decomposition, it may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]
-
Stability: The compound is generally stable under normal conditions. Hazardous polymerization is not expected to occur.[3]
Caption: Relationship between structure and key applications.
Synthesis Pathways
While specific literature detailing the synthesis of this compound is limited, its structure suggests a plausible and efficient synthetic route based on established methodologies for analogous aromatic diamines. A highly effective approach involves the catalytic hydrogenation of a corresponding nitroaniline precursor.
This method is favored for its high yield and clean conversion. For example, the synthesis of the related N1,N1-Diethyl-2-methyl-benzene-1,4-diamine is achieved by hydrogenating the nitro precursor over a Palladium on carbon (Pd/C) catalyst.[4]
Proposed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a plausible method for the synthesis of the title compound from 2-methyl-4-nitro-N,N-dimethylaniline.
-
Reactor Setup: Charge a hydrogenation vessel with a solution of 2-methyl-4-nitro-N,N-dimethylaniline in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of 10% Palladium on activated carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction can typically be run at room temperature and atmospheric pressure, or slightly elevated pressure, until hydrogen uptake ceases.[4]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, this compound, can then be purified by standard techniques such as column chromatography or distillation if necessary.
Caption: Plausible synthesis workflow for the target compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons (with coupling patterns determined by their substitution), a singlet for the primary amine (-NH₂) protons, a singlet for the N,N-dimethyl protons, and a singlet for the ring-attached methyl group.
-
¹³C NMR: The carbon spectrum will display unique signals for each carbon atom in the molecule, including the substituted and unsubstituted aromatic carbons and the aliphatic methyl carbons.
-
-
Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) would confirm the molecular weight by identifying the molecular ion peak (M⁺) and provide structural information through characteristic fragmentation patterns.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.[5]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
-
Health Hazards: Aromatic amines can be irritants and may be harmful if inhaled or absorbed through the skin.[3][7] Avoid contact with eyes, skin, and clothing.[3]
-
Fire and Explosion Hazards: Keep away from open flames, hot surfaces, and sources of ignition.[3] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep separated from strong oxidants.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] In all cases of significant exposure or if symptoms persist, seek medical attention.
-
Conclusion
This compound is a valuable, strategically substituted building block in organic synthesis. Its utility is primarily driven by the ortho-diamine functionality, which provides a direct and efficient route to benzimidazoles and other fused heterocyclic systems of high interest in medicinal chemistry and materials science. Understanding its physicochemical properties, reactivity, and safe handling protocols is essential for its effective application in research and development.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N¹,N¹,4-Trimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N¹,N¹,4-trimethylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to a lack of extensive published experimental data for this specific molecule, this paper leverages established NMR principles and spectral data from structurally analogous compounds to provide a comprehensive and predictive interpretation. This document serves as a valuable resource for researchers working with this compound or similar substituted benzene derivatives, offering insights into spectral assignment, the influence of substituents on chemical shifts, and standard protocols for NMR data acquisition.
Introduction: The Structural Significance of N¹,N¹,4-Trimethylbenzene-1,2-diamine
N¹,N¹,4-Trimethylbenzene-1,2-diamine is a substituted ortho-phenylenediamine. The arrangement of its functional groups—two amino groups on adjacent carbons of a benzene ring, with one being a dimethylamino group and a methyl group at the para position—makes it an interesting building block for the synthesis of more complex heterocyclic systems. Understanding its precise structure is paramount for its application in drug design and materials science, and NMR spectroscopy is the most powerful technique for this purpose in solution.[1]
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule. The predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the well-documented effects of substituents on the electronic environment of aromatic rings.[2][3][4][5][6][7][8] By analyzing the spectra of related compounds such as N-methylaniline, N,N-dimethylaniline, and p-toluidine, we can confidently assign the expected resonances for our target molecule.[9][10][11][12][13][14][15][16][17]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N¹,N¹,4-trimethylbenzene-1,2-diamine. These predictions are based on the additive effects of the substituents on the benzene ring and data from analogous compounds.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H-3) | ~ 6.7 - 6.9 | d | 1H | J(H3-H5) ≈ 2.0-3.0 (meta) |
| Ar-H (H-5) | ~ 6.6 - 6.8 | dd | 1H | J(H5-H6) ≈ 8.0-9.0 (ortho), J(H5-H3) ≈ 2.0-3.0 (meta) |
| Ar-H (H-6) | ~ 6.5 - 6.7 | d | 1H | J(H6-H5) ≈ 8.0-9.0 (ortho) |
| -N(CH₃)₂ | ~ 2.6 - 2.8 | s | 6H | - |
| Ar-CH₃ | ~ 2.2 - 2.4 | s | 3H | - |
| -NH₂ | ~ 3.5 - 4.5 | br s | 2H | - |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 145 - 150 |
| C-2 | ~ 135 - 140 |
| C-3 | ~ 118 - 122 |
| C-4 | ~ 128 - 132 |
| C-5 | ~ 115 - 119 |
| C-6 | ~ 110 - 114 |
| -N(CH₃)₂ | ~ 40 - 45 |
| Ar-CH₃ | ~ 20 - 22 |
In-depth Spectral Interpretation
The predicted chemical shifts and multiplicities are a direct consequence of the molecule's electronic structure. The electron-donating nature of the amino and methyl groups significantly influences the shielding and deshielding of the aromatic protons and carbons.
¹H NMR Spectrum Analysis
-
Aromatic Region (6.5 - 7.0 ppm): The three aromatic protons are chemically non-equivalent and will appear as distinct signals. The -NH₂ and -N(CH₃)₂ groups are strong electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the signals to shift upfield compared to benzene (7.34 ppm).[18][19] The methyl group is a weaker electron-donating group.
-
H-6: This proton is ortho to the strong electron-donating -NH₂ group and will likely be the most shielded (furthest upfield), appearing as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the -N(CH₃)₂ group and meta to the -NH₂ group. It will appear as a doublet due to meta-coupling with H-5.
-
-
Aliphatic Region (2.0 - 4.5 ppm):
-
-N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom.
-
Ar-CH₃ Protons: The three protons of the methyl group on the aromatic ring are also equivalent and will appear as a singlet. This signal will be further upfield compared to the N-methyl protons.
-
-NH₂ Protons: The protons of the primary amine will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Its integration will correspond to two protons.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two types of methyl carbons.
-
Aromatic Carbons (110 - 150 ppm): The chemical shifts of the aromatic carbons are also heavily influenced by the substituents.
-
C-1 and C-2: The carbons directly attached to the nitrogen atoms will be the most deshielded in the aromatic region due to the electronegativity of nitrogen.
-
C-4: The carbon bearing the methyl group will also be deshielded.
-
C-3, C-5, and C-6: These carbons will be more shielded due to the electron-donating effects of the amino and methyl groups.
-
-
Aliphatic Carbons (20 - 45 ppm):
-
-N(CH₃)₂ Carbons: The carbon atoms of the N-methyl groups will appear in the 40-45 ppm range.
-
Ar-CH₃ Carbon: The carbon of the aromatic methyl group will be found further upfield, typically in the 20-22 ppm range.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of N¹,N¹,4-trimethylbenzene-1,2-diamine, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on the desired information (e.g., to better resolve the -NH₂ protons).
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Visualization of Molecular Structure and NMR Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of N¹,N¹,4-trimethylbenzene-1,2-diamine with atom numbering for NMR correlation.
Caption: Standard workflow for NMR data acquisition, processing, and analysis.
Conclusion
References
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Randazzo, A. (2018). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Loghìa.
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AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. AbeBooks. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]
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SourceForge. (2019, December 17). nmrshiftdb2 download. Retrieved from [Link]
- Yu, Z., et al. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 44(8), 758-763.
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methyl aniline. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-methylaniline blocked pMDI. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]
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Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
- Happer, D. A. R. (1985). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1673-1681.
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
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Automated Topology Builder. (n.d.). p-Toluidine. Retrieved from [Link]
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An In-depth Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine: A Versatile Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N1,N1,4-Trimethylbenzene-1,2-diamine, a strategically substituted aromatic diamine. As a Senior Application Scientist, this document synthesizes its core chemical identity, significance in synthetic chemistry, potential applications in drug discovery, and essential safety considerations.
Core Chemical Identity and Properties
This compound is a substituted ortho-phenylenediamine derivative with a distinct substitution pattern that influences its reactivity and utility in organic synthesis.[1]
| Identifier | Value | Source(s) |
| CAS Number | 183251-82-3 | [1] |
| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | [1][2] |
| Molecular Formula | C9H14N2 | [2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| InChI Key | VBPHFCKSOJIZJU-UHFFFAOYSA-N | [1] |
While extensive experimental data on the physical properties of this specific compound are not widely published, its characteristics can be inferred from structurally related compounds. Aromatic diamines are typically crystalline solids at room temperature.[3] The presence of methyl groups, which are electron-donating, can influence the basicity of the amino groups and the reactivity of the benzene ring.[1]
Significance and Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1]
Precursor to Benzimidazoles and Fused Ring Systems
Ortho-phenylenediamine derivatives are fundamental in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[1] The condensation reaction between an ortho-phenylenediamine and a carboxylic acid or its derivative is a common method to form the benzimidazole core. The substitution pattern of this compound, with two methyl groups on one of the amino nitrogens, allows for the creation of specific N-substituted benzimidazoles.[1] These structures are of significant interest in medicinal chemistry and drug discovery.
Intermediate in Dyes, Pigments, and Polymers
The electron-donating nature of the methyl and dimethylamino groups in this compound can influence the optical properties of resulting chromophores. This makes it a critical intermediate in the development of specialized dyes and pigments, affecting their absorption maxima and stability.[1] Furthermore, in polymer chemistry, this compound can be utilized in the creation of novel polyimides and other high-performance polymers, where its structural features can impart tailored thermal and mechanical properties.[1]
Synthetic Pathways
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating similar aromatic diamines.[1]
Catalytic Hydrogenation of Dinitrile Precursors
One potential route involves the catalytic hydrogenation of a suitable dinitrile precursor, such as 4-methylphthalonitrile (4-methylbenzene-1,2-dicarbonitrile).[1] This would be followed by selective N-alkylation to introduce the two methyl groups on one of the nitrogen atoms.
Photocatalytic Hydrogenation of Nitroaromatics
A greener and milder approach could be the photocatalytic hydrogenation of a dinitro-toluene derivative to the corresponding diamine.[1] This method often employs semiconductor or plasmonic metal-based catalysts and can proceed at room temperature with a hydrogen source like formic acid.[1] Subsequent selective N-alkylation would yield the final product.
Conceptual Experimental Protocol: Synthesis via Photocatalytic Reduction and N-Alkylation
This protocol is a conceptual workflow based on general methodologies and should be optimized for specific laboratory conditions.
-
Photocatalytic Reduction:
-
A suitable dinitro-toluene derivative is dissolved in an appropriate solvent.
-
A photocatalyst (e.g., a semiconductor or plasmonic metal-based catalyst) is added to the solution.
-
A hydrogen source, such as formic acid, is introduced.
-
The reaction mixture is irradiated with light of a suitable wavelength at room temperature until the reduction to the diamine is complete, as monitored by techniques like TLC or LC-MS.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude diamine.
-
-
Selective N-Alkylation:
-
The crude diamine is dissolved in a suitable solvent.
-
An alkylating agent, such as methyl iodide, is added in a stoichiometric amount to favor dimethylation on one nitrogen atom.
-
A base is added to neutralize the acid formed during the reaction.
-
The reaction is stirred at an appropriate temperature until the desired product is formed.
-
The product is isolated and purified using standard techniques like column chromatography.
-
Safety and Handling
General Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[7]
-
Spill Management: In case of a spill, contain and absorb with an inert material. Prevent entry into drains and waterways.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For research use only. Not for human or veterinary use. [1]
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Diagram 2: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
References
-
This compound | C9H14N2 | CID 17605661 - PubChem. (URL: [Link])
-
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An In-depth Technical Guide to the Safe Handling of N1,N1,4-Trimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Molecule: Identity and Physicochemical Properties
N1,N1,4-Trimethylbenzene-1,2-diamine is a substituted aromatic diamine, a class of compounds widely utilized as building blocks in organic synthesis.[1] Its structure, featuring two amino groups on adjacent carbons of a benzene ring with additional methyl and dimethylamino substituents, makes it a valuable precursor for synthesizing complex heterocyclic molecules like benzimidazoles, which are significant in medicinal chemistry.[1]
A clear understanding of its physical and chemical properties is the foundation of its safe use in a laboratory setting. These properties dictate its behavior under various conditions and inform the selection of appropriate storage, handling, and emergency response procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183251-82-3 | PubChem[2] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |
| Molecular Weight | 150.22 g/mol | PubChem[2] |
| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | PubChem[2] |
| Computed XLogP3 | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 150.115698455 Da | PubChem[2] |
Note: Data is based on computational models and deposited information available on PubChem.
Section 2: Hazard Identification and Toxicological Profile - A Precautionary Approach
Due to the absence of specific toxicological data for this compound, a conservative approach is mandatory. The hazards associated with this compound are inferred from the known toxicological profiles of other aromatic amines and substituted phenylenediamines. Aromatic amines as a class are known for their potential to cause a range of adverse health effects, including carcinogenicity, mutagenicity, and systemic organ toxicity.[3][4][5]
Core Tenet: Assume High Toxicity. The primary directive for handling this compound is to treat it as a substance with significant potential for harm upon exposure through any route (inhalation, skin contact, ingestion).
Potential Health Effects (Inferred):
-
Acute Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[6] Exposure can lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[7]
-
Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin and severe eye irritation.[7][8] Some aromatic amines can be absorbed through the skin, contributing to systemic toxicity.[3]
-
Sensitization: A significant hazard associated with phenylenediamines is their potential to cause allergic skin reactions (contact dermatitis) and, in some cases, respiratory sensitization (asthma-like allergy).[9] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe allergic response.
-
Carcinogenicity and Mutagenicity: Many aromatic amines are classified as known or suspected carcinogens and mutagens.[3][4][5] They can be metabolized into reactive species that bind to DNA, leading to genetic damage and potentially initiating cancer.[4][10]
-
Organ Toxicity: The liver, kidneys, and blood are often target organs for aromatic amine toxicity.[5][9][10] Effects can include damage to red blood cells (anemia) and impaired liver and kidney function.[9]
-
Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment must be strictly avoided.
Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The causality behind a robust safety protocol is the principle of layered defense. Engineering controls provide the first and most effective line of protection, while PPE serves as the critical final barrier between the researcher and the chemical.
Engineering Controls: Isolating the Hazard
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This helps to contain potential contamination.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the potential routes of exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given that many aromatic amines can be absorbed through the skin, double-gloving is a recommended practice.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be required for emergency situations or if engineering controls are not adequate.
Diagram 1: PPE Selection Logic
Caption: Logical relationship between exposure routes and PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for ensuring safety. Each step is designed to minimize exposure and prevent accidental release.
Handling
-
Pre-Work Checklist: Before handling, ensure the fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents and nitric acid, as these can lead to violent reactions.[7]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, separate from incompatible materials.[7] A locked cabinet or a designated area for highly toxic substances is recommended.
-
Environment: Protect from heat and sources of ignition.[12]
Section 5: Emergency Procedures - Preparedness and Response
A prepared response is critical to mitigating the consequences of an accident.
Table 2: Emergency Response Protocols
| Situation | Protocol |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13] |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13] |
| Small Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. |
| Large Spill | Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment. |
Diagram 2: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all solid waste and contaminated materials (gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain.
References
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- New Jersey Department of Health. TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY.
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- Fisher Scientific.
- Sigma-Aldrich. (2025, October 15).
- Apollo Scientific. (2022, June 22).
- Minnesota Department of Health. (2018). Toxicological Summary for 1,2,4-Trimethylbenzene.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Chemos GmbH & Co. KG. (2024, April 29).
-
PubMed. (2012, January 1). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
- Carl ROTH.
- Cosmetic Ingredient Review. (2024, January 8).
- Canada.ca. (2020, August 15).
- Sigma-Aldrich. (2025, November 6).
- New Jersey Department of Health. Common Name: p-PHENYLENEDIAMINE HAZARD SUMMARY.
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Breast Cancer Prevention Partners (BCPP). Aromatic Amines. Retrieved from [Link]
- Dr.Oracle. (2025, June 15).
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A Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine for the Research Professional
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Purity, and Quality Assessment of a Key Synthetic Building Block.
Introduction: The Strategic Utility of N1,N1,4-Trimethylbenzene-1,2-diamine
This compound is a strategically substituted aromatic diamine that serves as a versatile and valuable building block in advanced organic synthesis. Its primary application lies in its role as a precursor for a variety of heterocyclic compounds, most notably benzimidazoles and related fused ring systems.[1] These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The asymmetric substitution pattern on the benzene ring, featuring both a primary and a tertiary amine in an ortho relationship, along with a methyl group on the ring, allows for distinct regioselectivity in condensation and electrophilic substitution reactions. This enables the synthesis of complex, non-symmetrical molecular architectures, making it a critical intermediate in the development of novel therapeutics, specialized dyes, and high-performance polymers.[1]
This guide provides a comprehensive overview of the commercial landscape for this compound, an analysis of potential impurities derived from its synthesis, and a robust protocol for its quality assessment to ensure the integrity of your research and development programs.
Commercial Suppliers and Purity Landscape
The procurement of high-quality starting materials is a cornerstone of reproducible and reliable research. This compound is available from a number of chemical suppliers, though it is not as commonly stocked as less substituted diamines. Purity levels are typically offered at ≥95%, though this can vary between suppliers and batches. It is imperative for the researcher to scrutinize the technical data sheets and, when available, the Certificate of Analysis (CoA) for each specific lot.
Below is a summary of representative commercial suppliers for this compound. This table is intended to be a starting point for sourcing and should be supplemented with direct inquiries to the suppliers for the most current information.
| Supplier | Catalog Number | Stated Purity | CAS Number |
| Benchchem | B064778 | High Purity (specific percentage not listed on the product page) | 183251-82-3 |
| Crysdot LLC | CD12102785 | 95+% | 183251-82-3 |
| Leyan Reagent | Not specified | 95+% | 183251-82-3 |
Note: The availability and specifications from suppliers are subject to change. Always confirm details with the supplier before ordering.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the potential impurities in a starting material is critical for anticipating and mitigating their impact on subsequent reactions. The likely impurities in commercially available this compound are directly related to its synthetic route. While specific proprietary synthesis details are not always available, a common pathway for substituted o-phenylenediamines involves two key steps: reduction of a nitroaniline and subsequent alkylation.
A plausible synthetic route to this compound starts with 4-methyl-2-nitroaniline. This precursor would first be selectively N-methylated to form N,N-dimethyl-4-methyl-2-nitroaniline, followed by the reduction of the nitro group to the primary amine.
Based on this likely pathway, several classes of impurities can be anticipated:
-
Isomeric Impurities: Positional isomers are a common challenge in the synthesis of substituted aromatics. Depending on the starting materials and reaction conditions, isomers such as N1,N1,2-trimethylbenzene-1,4-diamine or other methylated analogues could be present.
-
Under- or Over-Methylated Species: Incomplete or excessive methylation can lead to the presence of N-methyl-4-methyl-1,2-benzenediamine or species with methylation on the primary amine.
-
Residual Starting Materials: Incomplete reduction could leave traces of the nitroaniline precursor.
-
By-products of Reduction: The choice of reducing agent can introduce specific by-products. For instance, reductions using metals like zinc or tin in acidic media can result in metallic impurities.
The following diagram illustrates the potential origin of these impurities from a hypothetical synthetic route.
Caption: Plausible synthesis of this compound and the origin of potential impurities.
Quality Assessment Protocol: A Self-Validating Workflow
It is incumbent upon the researcher to independently verify the purity and identity of critical starting materials. A multi-pronged analytical approach is recommended to create a self-validating system. The following workflow provides a robust method for the quality assessment of this compound.
Experimental Workflow for Quality Assessment
Caption: A comprehensive workflow for the quality assessment of a commercial sample of this compound.
Step-by-Step Methodologies
1. Initial Assessment (Visual and Solubility)
-
Procedure: Visually inspect the material for homogeneity, color, and physical form (e.g., solid, oil). Aromatic diamines can darken upon exposure to air and light, so note any significant discoloration. Test the solubility in common HPLC solvents like methanol and acetonitrile to inform sample preparation for subsequent analyses.
-
Causality: This initial, simple check can reveal gross contamination or degradation that may have occurred during shipping or storage.
2. Purity Screening by Thin-Layer Chromatography (TLC)
-
Mobile Phase: A starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve good separation.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).
-
Visualization: UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Spot the solution on the TLC plate and develop it in the mobile phase.
-
Interpretation: A single spot indicates a likely high purity, while multiple spots suggest the presence of impurities. This is a rapid, semi-quantitative assessment.
3. Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and should be optimized for your specific instrumentation and column.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating aromatic amines.
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic modifier is recommended for resolving isomers.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm).
-
Procedure:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.
-
Inject the sample and standards onto the HPLC system.
-
Analyze the chromatogram for the main peak and any impurity peaks. Purity is typically reported as the area percentage of the main peak.
-
-
Trustworthiness: HPLC provides a quantitative measure of purity and can resolve closely related impurities that may not be visible by TLC. The use of a buffered mobile phase can improve peak shape for amine-containing compounds.
4. Identity and Structural Confirmation
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the main peak (C9H14N2, MW: 150.22 g/mol ). This provides definitive confirmation of the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3). The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the primary amine protons, and the three methyl groups.
-
13C NMR: A carbon-13 NMR spectrum will further confirm the carbon skeleton of the molecule.
-
-
Authoritative Grounding: Comparing the acquired spectra with reference spectra or predicted spectra from chemical databases provides the highest level of confidence in the material's identity and structure.
Safe Handling and Storage
Aromatic amines as a class of compounds require careful handling to minimize exposure and maintain stability.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. To prevent degradation from oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Incompatibilities: Keep away from strong oxidizing agents.
By implementing this comprehensive guide to sourcing, analyzing, and handling this compound, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Sources
Reactivity and stability of substituted o-phenylenediamines.
An In-Depth Technical Guide to the Reactivity and Stability of Substituted o-Phenylenediamines
Introduction: The Duality of a Privileged Scaffold
o-Phenylenediamine (OPD) and its substituted derivatives represent a cornerstone class of aromatic diamines, foundational to the synthesis of a multitude of critical heterocyclic compounds.[1][2] With two amino groups positioned ortho to each other on a benzene ring, these molecules possess a unique electronic and structural arrangement that dictates a fascinating and challenging duality: high reactivity and inherent instability. This guide, intended for researchers and drug development professionals, delves into the core principles governing the stability and reactivity of substituted o-phenylenediamines. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, substituent effects, and reaction outcomes, providing a framework for the rational design and execution of synthetic strategies involving this versatile scaffold.
The principal value of o-phenylenediamines lies in their role as precursors to fused heterocyclic systems like benzimidazoles and quinoxalines, which are core structures in numerous pharmaceuticals, agricultural chemicals, and advanced materials.[1][3] However, the very electron-rich nature that makes them excellent nucleophiles also renders them susceptible to degradation, primarily through aerial oxidation. Understanding and controlling this balance is paramount to leveraging their full synthetic potential.
Section 1: The Stability of o-Phenylenediamines: A Battle Against Oxidation
The practical utility of any chemical reagent begins with its stability. For o-phenylenediamines, this is a non-trivial consideration. Pure, unsubstituted OPD is a colorless to white solid, but commercial batches and samples left exposed to the environment often appear as brownish or purple solids.[2][4] This discoloration is a direct visual indicator of oxidative degradation.
The Mechanism of Oxidative Degradation
The primary pathway of degradation for OPDs is aerial oxidation. The two adjacent, electron-donating amino groups make the aromatic system highly susceptible to oxidation. This process is complex and can be catalyzed by light, metal ions, or other oxidizing agents.[5][6] The reaction typically proceeds through two main routes:
-
Oxidative Dimerization: The most well-characterized pathway involves the oxidation and dimerization of two OPD molecules to form 2,3-diaminophenazine (DAP). DAP is a yellow-colored, fluorescent compound with a maximum absorbance around 425 nm, and its formation is often used as the basis for colorimetric assays.[7][8]
-
Polymerization: Under certain conditions, particularly in the presence of catalysts like gold nanoparticles or strong oxidants, the oxidation can lead to the formation of soluble, polymeric OPD products (polyOPDs).[7] These polymers can have different optical properties than DAP and may complicate analytical applications.[7][8]
The competition between these two pathways is influenced by reaction variables including reactant concentrations, temperature, and the presence of certain anions.[7]
Caption: Competing oxidation pathways of o-phenylenediamine.
The Influence of Substituents on Stability
The electronic nature of substituents on the aromatic ring critically modulates the susceptibility of OPDs to oxidation.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the benzene ring. This enhances the nucleophilicity of the amino groups but also makes the entire molecule more easily oxidized. Therefore, EDG-substituted OPDs are generally less stable and require more stringent handling.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation makes the molecule less prone to oxidation, thereby increasing its shelf-life and stability.
Field Insights: Handling and Storage Protocols
Given their sensitivity, proper handling of o-phenylenediamines is essential for reproducible results.
-
Storage: Store in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[9]
-
Purification: For visibly darkened or impure samples, a purification step is often necessary before use. A common laboratory method involves dissolving the compound in hot water, treating it with activated carbon and a reducing agent like sodium dithionite (Na₂S₂O₄) to reduce the colored phenazine dimer back to the diamine, followed by filtration and recrystallization.[2]
-
Reaction Conditions: For sensitive substrates, particularly those with EDGs, reactions should be run under an inert atmosphere to prevent the formation of colored oxidative byproducts that can complicate purification.
Section 2: The Reactivity of o-Phenylenediamines: Building Heterocyclic Scaffolds
The synthetic power of OPDs is realized in their condensation reactions with carbonyl-containing compounds. The adjacent amino groups act as a "di-nucleophile," enabling the formation of five- or six-membered heterocyclic rings in a single, often high-yielding, transformation.
Synthesis of Benzimidazoles
The most prominent application of OPDs is the synthesis of the benzimidazole core, a privileged scaffold in medicinal chemistry. This is typically achieved through condensation with either an aldehyde or a carboxylic acid.[2][3]
-
From Aldehydes: The reaction of an OPD with an aldehyde proceeds via an initial nucleophilic attack of one amino group on the aldehyde carbonyl, forming a hemiaminal which then dehydrates to a Schiff base. A subsequent intramolecular cyclization by the second amino group, followed by oxidative aromatization, yields the 2-substituted benzimidazole.[3][10]
-
From Carboxylic Acids (Phillips Condensation): The reaction with a carboxylic acid requires harsher conditions, typically heating in the presence of a strong acid catalyst (e.g., polyphosphoric acid, p-TsOH).[3] The reaction involves the formation of an amide intermediate, followed by acid-catalyzed cyclization and dehydration.
Synthesis of Quinoxalines
When reacted with 1,2-dicarbonyl compounds, OPDs undergo a double condensation to form quinoxalines, another important class of N-heterocycles.[2] This reaction is generally high-yielding and provides a straightforward entry into this scaffold.
Caption: General experimental workflow for benzimidazole synthesis.
Section 3: The Decisive Role of Substituents in Modulating Reactivity
The choice of substituent on the o-phenylenediamine ring is a critical experimental parameter that directly controls the outcome of condensation reactions. The effect is primarily electronic, modulating the nucleophilicity of the amino groups.[11]
Causality of Electronic Effects
The condensation reaction is initiated by the nucleophilic attack of an amino group on a carbonyl carbon.[11] The rate of this initial, often rate-determining, step is highly dependent on the electron density at the nitrogen atoms.
-
Electron-Donating Groups (EDGs): EDGs (-CH₃, -OCH₃) push electron density into the aromatic ring through resonance or inductive effects. This increased electron density is shared with the amino groups, making them more nucleophilic and thus accelerating the rate of reaction.[11]
-
Electron-Withdrawing Groups (EWGs): EWGs (-NO₂, -Cl) pull electron density away from the ring and the amino groups. This reduction in electron density decreases the nucleophilicity of the nitrogen atoms, leading to a slower reaction rate.[11]
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The Unseen Architects: A Technical Guide to the Applications of Trimethyl-Substituted Phenylenediamines
Abstract
Trimethyl-substituted phenylenediamines, a fascinating and versatile class of aromatic amines, have carved a significant niche in various scientific and industrial domains. Their unique electronic and structural properties, largely dictated by the strategic placement of methyl and amino groups on the phenyl ring, render them indispensable in polymer science, dye chemistry, analytical reagents, and emerging biomedical applications. This in-depth technical guide provides a comprehensive literature review of the synthesis, properties, and multifaceted applications of these compounds. We will delve into the causality behind their functional efficacy, present detailed experimental protocols, and offer a comparative analysis of different isomers, empowering researchers, scientists, and drug development professionals to harness the full potential of these remarkable molecules.
Introduction: The Structural Nuances of Trimethyl-Substituted Phenylenediamines
At their core, trimethyl-substituted phenylenediamines are derivatives of phenylenediamine, featuring three methyl groups attached to either the benzene ring or the nitrogen atoms of the amino groups. The isomeric variations, which dictate the substitution pattern, are crucial in determining the molecule's reactivity, redox potential, and ultimately, its application.
The most prominent isomers include:
-
N,N,N'-Trimethyl-p-phenylenediamine: An asymmetrically N-methylated derivative of p-phenylenediamine.
-
N,N',N'-Trimethyl-p-phenylenediamine: A symmetrically N-methylated derivative of p-phenylenediamine.
-
Ring-Substituted Trimethyl-phenylenediamines: Such as 2,4,6-trimethyl-m-phenylenediamine, where the methyl groups are on the aromatic ring.
A key characteristic of these compounds is their facile oxidation to form stable radical cations, a property famously exemplified by Wurster's Blue (the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine) and Wurster's Red (the radical cation of N,N-dimethyl-p-phenylenediamine).[1] This reversible redox behavior is the cornerstone of their application as redox indicators and in electrochemical sensors.
Synthesis of Trimethyl-Substituted Phenylenediamines: Crafting the Molecular Architecture
The synthetic routes to trimethyl-substituted phenylenediamines are tailored to the desired isomeric structure. Generally, they involve methylation of the amino groups or nitration and subsequent reduction of a trimethylated benzene derivative.
Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine
A well-established method for the synthesis of the closely related and highly studied N,N,N',N'-tetramethyl-p-phenylenediamine involves the methylation of p-phenylenediamine using dimethyl sulfate in the presence of a base.
Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-p-phenylenediamine [2]
-
Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, thermometer, and a pressure-compensated dropping funnel, combine 54 g (0.5 mole) of powdered p-phenylenediamine, 310 g (3.7 mole) of sodium bicarbonate, and 250 ml of water.
-
Methylation: Maintain the temperature of the solution at 18–22°C using an ice bath while adding 320 ml (3.4 mole) of dimethyl sulfate with stirring over a 30- to 50-minute period. Vigorous evolution of carbon dioxide will be observed.
-
Completion of Reaction: After the addition of dimethyl sulfate is complete, continue stirring for 1 hour at 20–25°C. Then, raise the temperature to 60–65°C for 10 minutes and maintain it until the evolution of carbon dioxide ceases.
-
Work-up: Add 250 ml of cold water and cool the reaction flask rapidly in an ice bath. Add 100 ml of ethanolamine.
-
Isolation: The product can be isolated by steam distillation from the resulting slurry. The oily product solidifies on cooling.
-
Purification: The crude product is filtered, washed with ice water, and dried under vacuum over silica gel to yield white, glistening scales.
Synthesis of 2,4,6-Trimethyl-m-phenylenediamine
The synthesis of ring-substituted isomers typically starts with the corresponding trimethylbenzene (mesitylene).
Experimental Protocol: Synthesis of 2,4,6-Trimethyl-m-phenylenediamine [3][4][5]
-
Nitration: In a suitable reaction vessel, add 114 kg of mesitylene. With stirring, slowly add 700 kg of a mixed acid solution (H₂SO₄ and HNO₃ in a weight ratio of approximately 80:20) while controlling the reaction temperature at 55°C. After the addition is complete, maintain the temperature for 30 minutes, then heat to 95°C for another 30 minutes.
-
Work-up of Dinitro Intermediate: After cooling, the layers are separated. The organic layer is washed with water and a dilute solution of sodium hydroxide to neutralize any remaining acid, yielding 2,4,6-trimethyl-m-dinitrobenzene.
-
Hydrogenation: The 2,4,6-trimethyl-m-dinitrobenzene is transferred to an autoclave with a nickel catalyst and a solvent such as methanol or ethanol. The autoclave is purged with nitrogen and then hydrogen. The reaction mixture is heated to 60-65°C, and the hydrogenation is carried out under a pressure of 1-4 MPa.
-
Isolation and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed by distillation. The resulting 2,4,6-trimethyl-m-phenylenediamine is purified by crystallization.
Applications in Polymer Science: Building Blocks for High-Performance Materials
Trimethyl-substituted phenylenediamines are pivotal in the synthesis of advanced polymers, where they function as monomers, cross-linking agents, and stabilizers.
Monomers in Polymer Synthesis
These diamines are key components in the production of polyamides, polyimides, and polyurethanes, imparting enhanced thermal stability, mechanical strength, and solubility to the resulting polymers. The methyl groups can increase the solubility of the polymers by disrupting chain packing.[4]
Experimental Protocol: Oxidative Polymerization of p-Phenylenediamine and its Methylated Derivatives [6][7][8]
-
Oxidant Solution Preparation: Prepare an oxidant solution by adding 4.0 g of ammonium persulfate to 20 mL of water in a flask.
-
Monomer Solution Preparation: In a separate 500-mL round-bottomed flask, place 150 mL of hydrochloric acid or water in an oil bath at a specific temperature. Add 1.7 g of the phenylenediamine monomer (e.g., p-phenylenediamine, 2,5-dimethyl-p-phenylenediamine, or 2,3,5,6-tetramethyl-p-phenylenediamine) and stir magnetically.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution at a rate of one drop every 3 seconds over a 30-minute period. The exothermic nature of the reaction requires controlled addition.
-
Isolation: The resulting polymer precipitates and is collected by filtration, washed, and dried.
Table 1: Thermal Properties of Polymers Derived from Phenylenediamine and its Methylated Isomers [2][4]
| Polymer | Decomposition Temperature (°C) |
| Poly(p-phenylenediamine) (P(pPD)) | > 400 |
| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | > 400 |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | > 400 |
Antioxidants and Stabilizers
The ease of oxidation of trimethyl-substituted phenylenediamines makes them excellent antioxidants for polymers, particularly rubber.[9] They function by scavenging free radicals that would otherwise lead to the degradation of the polymer chains, thus enhancing the material's lifespan and durability.
Applications in Dye Chemistry: The Chromatic Heart of Color
Trimethyl-substituted phenylenediamines are fundamental intermediates in the synthesis of a wide array of dyes, most notably azo dyes and phenothiazine dyes like Methylene Blue.
Azo Dye Synthesis
Azo dyes are characterized by the -N=N- chromophore and are synthesized via a diazotization reaction followed by a coupling reaction. Aromatic amines like trimethyl-substituted phenylenediamines serve as the coupling components.
Experimental Protocol: Synthesis of an Azo Dye [10]
-
Diazotization: In a test tube, dissolve the primary aromatic amine (e.g., nitroaniline) in a mixture of concentrated hydrochloric acid and water, and cool in an ice bath. In a separate flask, prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the amine solution while keeping the temperature below 5°C to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., a trimethyl-substituted phenylenediamine) in a suitable solvent. Slowly add the diazonium salt solution to the coupling agent solution with constant stirring in an ice bath.
-
Isolation: The azo dye will precipitate out of the solution. The solid is then collected by vacuum filtration, washed, and dried.
Table 2: UV-Vis Absorption Maxima of Representative Azo Dyes [3][7]
| Dye Class | Example | λmax (nm) |
| Azo Dyes | Azo dyes derived from various coupling components | 388-438 |
| Reactive Azo Dyes | Red-5B | 512 |
| Orange-3R | 492 | |
| Yellow-GR | 415 | |
| Black-B | 597 |
Methylene Blue Synthesis
N,N-Dimethyl-p-phenylenediamine is a key precursor in the synthesis of Methylene Blue, a vital stain in histology and a therapeutic agent.[1][11] The synthesis involves the oxidation of 4-aminodimethylaniline in the presence of sodium thiosulfate, followed by reaction with dimethylaniline and subsequent cyclization.[11]
Applications in Analytical Chemistry and Diagnostics: Sentinels of Chemical Change
The redox properties of trimethyl-substituted phenylenediamines are harnessed in various analytical and diagnostic applications.
Redox Indicators
As mentioned earlier, the formation of stable, colored radical cations upon oxidation makes these compounds excellent redox indicators.[12] The color change is sharp and reversible, allowing for the precise determination of the endpoint in redox titrations.
Diagram 1: Redox Chemistry of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
Caption: Reversible one-electron oxidation of TMPD to Wurster's Blue.
Measurement of Oxidative Stress
N,N-Dimethyl-p-phenylenediamine (DMPD) is used in a simple and rapid assay to measure the oxidative status of biological samples, such as human plasma.[13] In the presence of hydroperoxides, DMPD is oxidized to its colored radical cation, and the intensity of the color is proportional to the level of oxidative stress.[13]
Diagram 2: Workflow for Oxidative Stress Assay using DMPD
Caption: Schematic of the DMPD assay for measuring oxidative stress.
Emerging Applications in Drug Development and Biomedical Research
The unique chemical properties of trimethyl-substituted phenylenediamines have opened avenues for their exploration in medicinal chemistry and biomedical research.
Synthesis of Biologically Active Molecules
Ortho-phenylenediamines are crucial building blocks for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.
Antioxidant and Therapeutic Potential
The inherent antioxidant properties of these compounds are being investigated for therapeutic applications. For instance, N,N-dimethylphenylenediamine-derivatized vanadyl complexes have shown potential as insulin-enhancing agents for the treatment of diabetes.[14] These complexes exhibit improved antioxidant capacity and lower cytotoxicity compared to existing treatments.[14] Furthermore, some studies have explored the potential of p-phenylenediamine derivatives in cancer therapy, although their mutagenicity and toxicity require careful consideration.[15]
Conclusion and Future Outlook
Trimethyl-substituted phenylenediamines are a testament to the profound impact of subtle structural modifications on the functionality of a molecule. From providing the vibrant colors of our textiles to forming the backbone of high-strength polymers and serving as sensitive analytical tools, their contributions are vast and varied. The future of these compounds lies in the fine-tuning of their properties through targeted synthesis to design novel materials with enhanced performance characteristics and to develop new therapeutic agents with improved efficacy and safety profiles. As our understanding of structure-property relationships deepens, the applications of these versatile chemical architects will undoubtedly continue to expand into new and exciting frontiers.
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Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. doi: 10.15227/orgsyn.049.0107. [Link]
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Amer, I., & van der Westhuizen, J. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]
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Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. (2018). Retrieved January 12, 2026, from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved January 12, 2026, from [Link]
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Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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UV-Vis absorption spectra (200-800 nm) of TPM dyes before (untreated)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (n.d.). Retrieved January 12, 2026, from [Link]
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Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). Retrieved January 12, 2026, from [Link]
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UV−vis absorption spectra and photographs of the cationic radical species of N,N,N′,N′-tetramethyl-p-phenylenediamine generated by assemblies of TETPY (5 µM) in the presence of visible light and oxygen. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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Methodological & Application
Protocol for the Synthesis of 1,4,5-Trimethyl-2-Aryl-1H-benzo[d]imidazoles from N1,N1,4-Trimethylbenzene-1,2-diamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and functional materials.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1,2-disubstituted benzimidazoles, specifically targeting 1,4,5-trimethyl-2-aryl-1H-benzo[d]imidazoles. The methodology is based on the robust and widely adopted condensation reaction between an N-substituted o-phenylenediamine, N1,N1,4-trimethylbenzene-1,2-diamine, and various aromatic aldehydes. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the necessary characterization and safety protocols. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Background
Benzimidazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[4] Their therapeutic versatility stems from the unique electron-rich environment of the heterocyclic ring system, which allows for effective binding to a variety of biological targets.[2]
The most common and versatile route to the benzimidazole core involves the condensation of an o-phenylenediamine with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid.[5][6][7][8] The reaction with aldehydes is particularly advantageous due to the wide commercial availability of diverse aldehyde structures, allowing for extensive derivatization at the 2-position of the benzimidazole ring.[9] This protocol focuses on the use of an N-substituted diamine, which directs the reaction to yield a specific 1,2-disubstituted benzimidazole, preventing the formation of mixtures that can arise from unsubstituted diamines.[9]
Mechanistic Pathway
The synthesis proceeds via an acid-catalyzed condensation-cyclization-aromatization cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Activation of the Aldehyde: The catalyst, typically a Brønsted or Lewis acid, activates the aldehyde's carbonyl group, making it more electrophilic.
-
Nucleophilic Attack & Imine Formation: The more nucleophilic secondary amine of the this compound attacks the activated carbonyl carbon. This is followed by dehydration to form a Schiff base (or iminium ion) intermediate.
-
Intramolecular Cyclization: The remaining primary amine on the benzene ring then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered dihydrobenzimidazole ring.
-
Aromatization: The final step is the aromatization of the newly formed ring to the stable benzimidazole system. This step is often an oxidative process, which can occur via air oxidation or be promoted by an added oxidant, although in many acid-catalyzed systems, a formal oxidant is not required as the final dehydration and tautomerization lead to the aromatic product.[9][10]
Below is a visualization of the proposed reaction mechanism.
Caption: Proposed mechanism for benzimidazole formation.
Experimental Protocol
This protocol describes a general method using p-toluenesulfonic acid (p-TsOH) as a cost-effective and efficient catalyst.[11] Researchers may need to optimize reaction times and purification methods based on the specific aldehyde used.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier Example | Notes |
| This compound | C₉H₁₄N₂ | 150.23 | - | Apollo Scientific | Starting material. Can be an irritant; handle with care.[12] |
| Aromatic Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | - | Sigma-Aldrich | The reaction partner. Scope is broad.[6] |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | - | Sigma-Aldrich | Catalyst. Corrosive. Handle in a fume hood. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Fisher Scientific | Reaction solvent. Flammable. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Used for extraction and chromatography. Flammable irritant. |
| Hexanes | C₆H₁₄ | - | ACS Grade | VWR | Used for chromatography. Flammable. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | ~8% w/v | Lab-prepared | Used for neutralizing the acid catalyst during work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific | Drying agent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (30 mL) to dissolve the diamine. To this solution, add the selected aromatic aldehyde (10.0 mmol, 1.0 equivalent). Finally, add p-toluenesulfonic acid monohydrate (0.38 g, 2.0 mmol, 0.2 equivalents) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 3:7 ethyl acetate/hexanes. The product spot should be significantly more nonpolar than the starting diamine. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize and remove the p-TsOH catalyst, followed by a wash with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]
-
For chromatography, use a gradient eluent system, starting with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity to elute the product.[2]
-
General Workflow Diagram
Caption: Overall experimental workflow for synthesis.
Product Characterization
The identity and purity of the synthesized 1,4,5-trimethyl-2-aryl-1H-benzo[d]imidazole should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess purity and determine the appropriate solvent system for column chromatography.[2]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. A characteristic peak for the C=N bond in the benzimidazole nucleus is expected around 1580-1620 cm⁻¹. The absence of a carbonyl peak from the starting aldehyde and N-H stretches from the diamine is also indicative of a successful reaction.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR will show characteristic aromatic proton signals, as well as singlets for the methyl groups. The integration of these signals should correspond to the expected number of protons. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product, typically via the observation of the molecular ion peak [M+H]⁺ in ESI-MS.[13]
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[14][15]
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[12][16] This is particularly important when working with volatile solvents like ethyl acetate and hexanes, and the corrosive catalyst p-TsOH.
-
Reagent Handling:
-
o-Phenylenediamines: These compounds can be irritants and should be handled with care to avoid skin contact and inhalation.[12]
-
Aldehydes: Many aldehydes are irritants and sensitizers.
-
Acids: p-TsOH is corrosive and can cause severe burns.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][16]
-
References
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- Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. ijariie.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Beilstein Journals.
- Benzimidazole (Synthesis) | PDF - Scribd. Scribd.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. RSC Publishing.
- Benzimidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. PMC - NIH.
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC - NIH. PMC - NIH.
- Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. MDPI.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
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- synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated - IJNRD. IJNRD.
- N1,N1-Dimethylbenzene-1,2-diamine - Apollo Scientific. Apollo Scientific.
- Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013) - SciSpace. SciSpace.
- MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. PMC - NIH.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. PubMed Central.
- Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group. The Sarpong Group.
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Application Notes & Protocols: N1,N1,4-Trimethylbenzene-1,2-diamine in the Synthesis of Advanced Corrosion Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Corrosion represents a significant challenge across numerous industries, leading to material degradation, costly maintenance, and potential system failures.[1] Organic corrosion inhibitors are a primary and cost-effective method for mitigating these effects, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing.[2] This document provides a detailed guide on the application of N1,N1,4-trimethylbenzene-1,2-diamine as a versatile precursor for synthesizing high-efficacy corrosion inhibitors. We will explore the synthesis of Schiff base derivatives, delve into their mechanism of action, and provide comprehensive, step-by-step protocols for their evaluation using industry-standard techniques.
Introduction: The Rationale for Aromatic Diamine Precursors
Organic compounds are effective corrosion inhibitors primarily due to their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] The efficacy of these inhibitors is largely dictated by their molecular structure. Compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur), multiple bonds, and aromatic rings typically exhibit superior performance.[2][3] These features serve as active centers for adsorption, facilitating the formation of a stable inhibitor film.[3]
This compound is an excellent scaffold for corrosion inhibitor synthesis for several key reasons:
-
Two Reaction Sites: The presence of two amine groups allows for the synthesis of bidentate ligands, such as Schiff bases, which can form more stable and comprehensive protective layers on the metal surface compared to monodentate analogues.
-
Aromatic Core: The benzene ring provides a source of π-electrons, which can interact with the vacant d-orbitals of metals like iron, strengthening the adsorption bond.
-
Electron-Donating Groups: The methyl groups are electron-donating, increasing the electron density on the benzene ring and the nitrogen atoms, thereby enhancing the molecule's ability to coordinate with the metal surface.
The most common and efficient synthetic route for converting this diamine into a potent inhibitor is through a condensation reaction with an aldehyde or ketone to form a Schiff base.[2][3] Schiff bases are renowned for their effectiveness as corrosion inhibitors due to the presence of the azomethine group (-C=N-), which acts as an additional active site for adsorption.[3][4]
Synthesis Protocol: From Diamine to Schiff Base Inhibitor
This section details the synthesis of a model inhibitor, N1,N2-bis(salicylidene)-N1,N1,4-trimethylbenzene-1,2-diamine, via a Schiff base condensation reaction. Salicylaldehyde is chosen for its commercial availability and the resulting inhibitor's hydroxyl group, which provides an additional site for adsorption.
Materials and Reagents
-
This compound (98% purity)
-
Salicylaldehyde (99% purity)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Standard laboratory glassware (reflux setup, beakers, filtration apparatus)
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of this compound in 50 mL of absolute ethanol. Stir the solution until the diamine is fully dissolved.
-
Aldehyde Addition: To the stirred solution, add 20.0 mmol of salicylaldehyde (a 2:1 molar ratio of aldehyde to diamine).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will form. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a vacuum oven at 50-60°C. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as FT-IR (to observe the C=N imine stretch), ¹H NMR, and melting point determination.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a Schiff base corrosion inhibitor.
Mechanism of Corrosion Inhibition
The synthesized Schiff base inhibitor functions by adsorbing onto the metal surface, creating a protective film that acts as a barrier to the corrosive environment.[4] This process involves several interactions:
-
Physisorption: Initially, the protonated inhibitor molecule in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed Cl⁻ ions in HCl, for example).
-
Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms of the azomethine groups and the π-electrons of the aromatic rings are donated to the vacant d-orbitals of the iron atoms, forming strong coordinate covalent bonds.[1]
-
Barrier Formation: The adsorption of inhibitor molecules displaces water molecules from the metal surface.[2][6][7] The bulky organic molecules then form a dense, hydrophobic layer that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8] For this reason, these compounds are typically classified as mixed-type inhibitors.[6]
Inhibition Mechanism Diagram
Caption: Mechanism of action for a Schiff base corrosion inhibitor.
Protocols for Performance Evaluation
To quantify the effectiveness of the synthesized inhibitor, a series of standardized tests must be performed. The following protocols are fundamental for evaluating corrosion inhibitor performance.[9][10]
Weight Loss Method (Gravimetric)
This method provides a direct, tangible measure of corrosion rate and is considered a reliable baseline for inhibitor evaluation.[9][11][12][13]
Protocol:
-
Coupon Preparation: Prepare rectangular metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.2cm). Abrade the surfaces with progressively finer grades of emery paper, degrease with acetone, wash with deionized water, dry, and record the initial weight (W_initial) accurately.
-
Test Solution: Prepare the corrosive medium (e.g., 1 M HCl). Create a series of test solutions containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm) and a blank solution (no inhibitor).
-
Immersion: Immerse one prepared coupon into each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).[9]
-
Cleaning: After immersion, remove the coupons. To remove corrosion products, scrub them with a soft brush in a solution containing HCl and a cleaning inhibitor (like hexamine), rinse with deionized water and acetone, then dry.[14]
-
Final Weighing: Record the final weight (W_final) of each coupon.
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D), where A is the coupon area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Evaluation Methods
Electrochemical techniques offer rapid results and provide deeper insights into the inhibition mechanism.[9][10] A standard three-electrode cell is used, with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
4.2.1. Potentiodynamic Polarization (PDP)
This technique helps determine the corrosion kinetics and identifies whether the inhibitor affects the anodic, cathodic, or both reactions.[3][4]
Protocol:
-
Stabilization: Immerse the electrodes in the test solution (blank or with inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear cathodic and anodic portions of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Calculation: Calculate Inhibition Efficiency (IE%) as: IE% = [(I_corr(blank) - I_corr(inh)) / I_corr(blank)] × 100.
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[3][4]
Protocol:
-
Stabilization: As with PDP, allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the imaginary impedance (-Z") versus the real impedance (Z') to create a Nyquist plot. The plot for a simple corrosion process is typically a semicircle.
-
Parameter Extraction: Fit the data to an equivalent electrical circuit model to determine:
-
Solution Resistance (R_s): The resistance of the electrolyte.
-
Charge Transfer Resistance (R_ct): The resistance to the corrosion reaction at the interface. A higher R_ct value indicates better inhibition.
-
Double Layer Capacitance (C_dl): Related to the inhibitor film thickness and dielectric properties. A lower C_dl value suggests the formation of a thicker protective layer.
-
-
Calculation: Calculate Inhibition Efficiency (IE%) as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100.
Data Presentation
Quantitative data from the evaluation experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 150.2 | 5.88 | - |
| 50 | 45.1 | 1.76 | 70.0% |
| 100 | 22.5 | 0.88 | 85.0% |
| 200 | 10.5 | 0.41 | 93.0% |
| 500 | 6.8 | 0.27 | 95.5% |
Table 2: Example Data from Electrochemical Measurements (PDP & EIS)
| Inhibitor Conc. (ppm) | E_corr (mV vs SCE) | I_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (from I_corr) | IE% (from R_ct) |
|---|---|---|---|---|---|---|
| 0 (Blank) | -485 | 1150 | 45 | 120 | - | - |
| 50 | -470 | 340 | 155 | 85 | 70.4% | 71.0% |
| 100 | -462 | 165 | 320 | 60 | 85.7% | 85.9% |
| 200 | -455 | 75 | 710 | 42 | 93.5% | 93.7% |
| 500 | -450 | 48 | 1050 | 35 | 95.8% | 95.7% |
Conclusion
This compound serves as a highly effective and versatile platform for the synthesis of advanced corrosion inhibitors. Through straightforward Schiff base condensation reactions, it is possible to produce compounds that exhibit excellent protective capabilities for metals in aggressive acidic media. The resulting inhibitors function by forming a robust, adsorbed film on the metal surface, effectively blocking both anodic and cathodic corrosion reactions. The protocols detailed herein provide a comprehensive framework for the synthesis and rigorous evaluation of these promising anti-corrosion agents, enabling researchers and professionals to develop and qualify new inhibitor technologies.
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- MDPI. (2023, May 8). Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid.
- Schiff Base As A Corrosion Inhibitor. (n.d.).
- Ibrahim, J. A., Ibraheem, H. H., & Hussein, H. T. (2024, May 7). Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. AIP Publishing.
- Ferreira, E. S., et al. (2019, April 4). Adsorption characteristics and inhibition effect of two Schiff base compounds on corrosion of mild steel in 0.5 M HCl solution: experimental, DFT studies, and Monte Carlo simulation. PMC - NIH.
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- Caffeine as A Natural Corrosion Inhibitor for Mild Steel in Nacl Solution. (n.d.). CORE.
- ASTM. (2024, January 18). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
- Westphal, R., et al. (2020). Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. SciSpace.
- MDPI. (n.d.). Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation.
- Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
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- Evaluation of corrosion inhibitors. (n.d.).
- KFUPM Research & Innovation. (n.d.). Corrosion Inhibitor Synthesis and Testing.
- TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
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- Xiao, Z., et al. (2017, October 12). Synthesized N1, N2-bis (furan-2-ylmethylene)Benzene-1, 2- diamine as a Corrosion Inhibitor for 20# Carbon Steel in 1 M Hydrochloric Acid.
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- COMPARATIVE STUDIES OF INHIBITIVE EFFECTS OF DIAMINES ON CORROSION OF ALUMINIUM ALLOY IN PRESENCE OF ACID MEDIA. (n.d.).
- Abbood, S. S. (n.d.). Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds.
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- Hailam, B., et al. (2024, February 27). Novel Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine as effective corrosion inhibitors for mild steel in 5.0 M HCl solution. Moroccan Journal of Chemistry.
- ResearchGate. (n.d.). Schiff bases, N,N ' -bis(2-hydroxybenzylidene)-1, 3-diaminobenzene....
- ESG. (2017, October 12). Synthesized N1, N2-bis (furan-2-ylmethylene)Benzene-1, 2- diamine as a Corrosion Inhibitor for 20# Carbon Steel in 1 M Hydrochloric Acid.
- diamine as a Corrosion Inhibitor for 20# Carbon Steel in 1 M Hydrochlo. (2017, October 12).
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- 5. Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. mdpi.com [mdpi.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 11. store.astm.org [store.astm.org]
- 12. chesci.com [chesci.com]
- 13. tcreng.com [tcreng.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Note: High-Throughput Analysis of N1,N1,4-Trimethylbenzene-1,2-diamine by HPLC-UV/MS and GC-MS
Abstract
This application note presents robust and validated analytical methods for the determination of N1,N1,4-Trimethylbenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1] Two orthogonal techniques, High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed. The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification and purity assessment. The protocols herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose.[2][3][4]
Introduction and Scientific Rationale
This compound is an asymmetrically substituted aromatic diamine. Its unique structure, featuring both a primary and a tertiary amine on adjacent carbons, makes it a valuable precursor for complex heterocyclic structures like benzimidazoles, which are prevalent in medicinal chemistry.[1] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, validated, reliable analytical methods are essential for its characterization.
This guide provides two distinct, complementary analytical strategies:
-
HPLC-UV/MS: Ideal for analyzing the compound in solution, particularly for reaction monitoring, stability testing, and quantification in complex matrices. The method leverages the compound's UV absorbance and provides mass confirmation, offering high specificity.
-
GC-MS: Best suited for assessing the volatility, purity, and identity of the neat compound or in simple organic mixtures. It provides excellent separation efficiency and definitive structural information through electron ionization (EI) fragmentation patterns.
The choice between these methods will depend on the sample matrix, the required sensitivity, and the specific analytical question being addressed.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to method development. The selection of columns, solvents, and instrument parameters is directly informed by these characteristics.
| Property | Value | Source | Justification for Method Development |
| Molecular Formula | C₉H₁₄N₂ | PubChem[5] | Confirms the elemental composition for mass spectrometry. |
| Molecular Weight | 150.22 g/mol | PubChem[5] | Used for calculating concentrations and for MS confirmation. |
| XLogP3 | 1.4 | PubChem[5] | Indicates moderate lipophilicity, suitable for reversed-phase HPLC with a C18 column. |
| Boiling Point | ~200-300°C (Est.) | Benchchem[1] | Suggests sufficient volatility for GC analysis without requiring derivatization. |
Part I: Reversed-Phase HPLC-UV/MS Method
Principle and Causality
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. Given its XLogP of 1.4, this compound will exhibit sufficient retention on a C18 column to be separated from more polar impurities or starting materials. The use of a gradient elution ensures that both the main analyte and any potential non-polar byproducts are eluted efficiently with good peak shape. The addition of formic acid to the mobile phase protonates the amine groups, which is critical for two reasons: it minimizes peak tailing by preventing unwanted interactions with residual silanols on the column and enhances ionization for detection by electrospray mass spectrometry (ESI-MS) in positive ion mode.[6]
Experimental Protocol: HPLC-UV/MS
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Methanol:Water
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Vortex and sonicate if necessary to ensure complete dissolution. Filter through a 0.22 µm syringe filter before injection.
| Parameter | HPLC System (UV Detector) | Mass Spectrometer (ESI) |
| Column | C18, 100 x 2.1 mm, 1.8 µm | - |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B | - |
| Flow Rate | 0.3 mL/min | - |
| Column Temp. | 40 °C | - |
| Injection Vol. | 2 µL | - |
| UV Wavelength | 254 nm (or determined by UV scan) | - |
| Ionization Mode | - | Positive Electrospray (ESI+) |
| Capillary Voltage | - | 3.5 kV |
| Cone Voltage | - | 20 V |
| Source Temp. | - | 150 °C |
| Desolvation Temp. | - | 450 °C |
| Scan Range | - | m/z 50-300 |
| Target Ion (SIM) | - | m/z 151.12 ([M+H]⁺) |
Scientist's Note: A C18 column with a sub-2 µm particle size (UPLC/UHPLC) is recommended for high resolution and speed.[1] The gradient starts at low organic content to retain the analyte and then increases to elute it and any less polar impurities. A temperature of 40 °C reduces mobile phase viscosity and can improve peak symmetry.
HPLC Method Validation Framework
This protocol must be validated to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R2) guidelines.[2][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak is spectrally pure and free from interference at the retention time of the analyte. |
| Linearity | R² ≥ 0.995 over the specified concentration range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, temperature, and mobile phase composition. |
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV/MS analysis of this compound.
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Causality
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The trimethylated benzene diamine is expected to have sufficient thermal stability and volatility for direct GC analysis, obviating the need for complex derivatization steps often required for more polar primary amines.[8][9] Separation is achieved on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), which separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. Electron Ionization (EI) is used as the ionization source, which imparts high energy to the analyte, causing reproducible fragmentation. This fragmentation pattern serves as a "chemical fingerprint," providing definitive structural confirmation and high specificity for identification.
Experimental Protocol: GC-MS
-
Analyte: this compound reference standard (>98% purity)
-
Solvent: Methylene Chloride or Ethyl Acetate (GC grade)
-
Carrier Gas: Helium (99.999% purity)
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the test sample in ethyl acetate to achieve a theoretical concentration within the calibration range. For purity analysis, a concentration of ~100-200 µg/mL is recommended.
| Parameter | Gas Chromatograph | Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | - |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | - |
| Inlet | Split/Splitless, 250 °C | - |
| Injection Mode | Split 20:1 | - |
| Injection Vol. | 1 µL | - |
| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | - |
| Ion Source | - | Electron Ionization (EI) |
| Source Temp. | - | 230 °C |
| Quadrupole Temp. | - | 150 °C |
| Electron Energy | - | 70 eV |
| Scan Mode | - | Full Scan (m/z 40-350) |
| Target Ions (SIM) | - | m/z 150 (M⁺), 135 ([M-CH₃]⁺), 120 |
Scientist's Note: A split injection is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample. The temperature program is designed to provide good separation from potential solvent impurities and then rapidly elute the analyte to minimize run time. The EI energy of 70 eV is a standard condition that produces reproducible fragmentation patterns comparable to library spectra.
GC-MS Method Validation Framework
The validation approach is similar to HPLC, focusing on parameters relevant to GC-MS analysis as defined by ICH guidelines.[2][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | Unique retention time and mass spectrum, free from co-eluting interferences. |
| Linearity | R² ≥ 0.995 over the specified concentration range. |
| Accuracy | 95.0% - 105.0% recovery for spiked samples. |
| Precision (Repeatability) | RSD ≤ 5.0% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 for the primary quantifier ion. |
| Robustness | Method performance is unaffected by small, deliberate changes in inlet temperature and oven ramp rate. |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC-UV/MS and GC-MS methods detailed in this application note provide comprehensive, robust, and reliable solutions for the analysis of this compound. The HPLC method is superior for quantitative analysis in complex matrices, while the GC-MS method offers unparalleled specificity for identity confirmation and purity assessment of the neat material. Both protocols are designed with scientific rationale at their core and are structured for straightforward implementation and validation in a regulated or research laboratory setting.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods, Centers for Disease Control and Prevention. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. P. Richter et al., Analytical and Bioanalytical Chemistry, 2023. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Y. Liu et al., Microchemical Journal, 2020. Available at: [Link]
-
Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER Application Note. Available at: [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. L. Schmidt et al., Green Analytical Chemistry, 2023. Available at: [Link]
-
Gas chromatography of amines as various derivatives. H. Kataoka, Journal of Chromatography A, 1996. Available at: [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. J. M. Płotka-Wasylka et al., Chemical Reviews, 2015. Available at: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. H. Kataoka, Journal of Chromatography A, 1996. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: N1,N1,4-Trimethylbenzene-1,2-diamine as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N1,N1,4-Trimethylbenzene-1,2-diamine
This compound is a strategically substituted aromatic diamine that serves as a potent building block in synthetic organic chemistry.[1] As an ortho-phenylenediamine derivative, its adjacent amino groups provide a reactive platform for a variety of condensation reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems.[1] The compound's unique substitution pattern—a dimethylamino group, a secondary amine, and a methyl group on the benzene ring—offers distinct advantages:
-
Regiocontrol: The electronic disparity and steric hindrance between the -NH(CH₃)₂ and -NH₂ groups can direct cyclization reactions, enabling the synthesis of specific isomers.[1]
-
Modulated Properties: The electron-donating nature of the methyl and dimethylamino substituents influences the electronic properties of the resulting heterocyclic systems, which can be crucial for tuning their biological activity or material characteristics.[1]
-
Solubility: The methyl groups enhance the solubility of the parent molecule and its derivatives in organic solvents, facilitating reaction setup and product purification.
This guide provides detailed protocols for leveraging this compound to construct benzimidazoles, a class of compounds of immense interest in medicinal chemistry for their diverse biological activities.[1][2]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for experimental design and safety.
| Property | Value | Source |
| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | PubChem[3] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[3] |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| CAS Number | 183251-82-3 | PubChem[3] |
| XLogP3 | 1.4 | PubChem[3] |
Safety and Handling
-
Hazard Statement: This chemical is intended for research use only. Assume it is hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Application I: Synthesis of Substituted Benzimidazoles
The benzimidazole moiety is a privileged scaffold in drug discovery, forming the core of drugs used as anti-ulcer, anti-viral, and anti-tumor agents.[2] The most common and direct route to benzimidazoles is the condensation of an ortho-phenylenediamine with an aldehyde.[4] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Reaction Principle: The Phillips Condensation
The reaction of this compound with an aldehyde typically requires a catalyst or an oxidizing agent to facilitate the final cyclization step. Various catalysts, including ammonium chloride, transition metals, and even green catalysts like nano-Fe₂O₃, have been reported for this transformation.[4]
Caption: General reaction scheme for benzimidazole synthesis.
Protocol 1: Green Synthesis of a 2-Aryl-1,7-dimethyl-1H-benzo[d]imidazole Derivative
This protocol adapts a green chemistry approach using ammonium chloride as an inexpensive and effective catalyst in ethanol. The rationale for this choice is its environmental friendliness, ease of handling, and efficiency in promoting the condensation and subsequent cyclization.
Caption: Experimental workflow for benzimidazole synthesis.
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Substituted Aromatic Aldehyde (e.g., Anisaldehyde, 1.0 mmol, 136.2 mg, 121 µL)
-
Ammonium Chloride (NH₄Cl) (0.3 mmol, 16 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir plate with heating
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (150.2 mg), the chosen aromatic aldehyde (1.0 mmol), and ammonium chloride (16 mg).
-
Solvent Addition: Add 5 mL of ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants and is a greener solvent compared to alternatives like nitrobenzene.
-
Heating: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate. Heat the mixture to 80°C with continuous stirring. This temperature is optimal for promoting the reaction without significant solvent loss.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The disappearance of the starting materials indicates the reaction is nearing completion. The typical reaction time is 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water. This step causes the less polar organic product to precipitate out of the aqueous ethanol solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid twice with cold water to remove any residual ammonium chloride and other water-soluble impurities.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol. This process yields the pure 2-substituted benzimidazole derivative.
Expected Results & Characterization
This methodology is versatile and can be applied to a library of aldehydes. The yields are generally moderate to good.
| Aldehyde Used | Expected Product | Typical Yield (%) |
| Benzaldehyde | 1,7-Dimethyl-2-phenyl-1H-benzo[d]imidazole | 75-85 |
| Anisaldehyde | 2-(4-Methoxyphenyl)-1,7-dimethyl-1H-benzo[d]imidazole | 80-90 |
| 4-Nitrobenzaldehyde | 1,7-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 70-80 |
The final products should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify key functional groups.
References
-
Note A green synthesis of benzimidazoles . Indian Journal of Chemistry, Vol. 45B, August 2006, pp. 1951-1953. [Link]
-
Benzimidazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued) . ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives . Semantic Scholar. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives . National Institutes of Health (NIH). [Link]
-
This compound | C9H14N2 | CID 17605661 . PubChem. [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes with N¹,N¹,4-Trimethylbenzene-1,2-diamine
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup for forming and characterizing metal complexes with the versatile ligand, N¹,N¹,4-Trimethylbenzene-1,2-diamine. This ortho-phenylenediamine derivative serves as a potent bidentate chelating agent, offering a unique combination of steric and electronic properties for the development of novel coordination compounds. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for synthesis and purification, and outline a multi-technique approach to rigorously characterize the resulting complexes.
Introduction: The Rationale for N¹,N¹,4-Trimethylbenzene-1,2-diamine in Coordination Chemistry
N¹,N¹,4-Trimethylbenzene-1,2-diamine is a strategically substituted aromatic diamine that belongs to the ortho-phenylenediamine class of ligands.[1] These ligands are of significant interest in coordination chemistry because the two adjacent amino groups can form stable five-membered chelate rings with a wide variety of metal ions.[1][2] The unique substitution pattern of this specific diamine—two methyl groups on one nitrogen atom and a third on the aromatic ring—imparts distinct properties to its metal complexes:
-
Electronic Tuning: The electron-donating methyl groups increase the electron density on the nitrogen donor atoms, enhancing their Lewis basicity and ability to form strong coordinate bonds with metal centers. This can influence the redox properties and reactivity of the final complex.[3]
-
Steric Influence: The N,N-dimethyl group introduces steric bulk around one of the coordination sites. This steric hindrance can direct the coordination geometry, prevent the formation of undesired polymeric species, and create a specific chiral pocket around the metal, which is highly valuable in asymmetric catalysis.
-
Solubility: The methyl groups enhance the solubility of the ligand and its complexes in common organic solvents, simplifying synthesis and purification procedures.
Metal complexes derived from ortho-phenylenediamine ligands have shown potential in diverse fields, including catalysis, materials science, and medicinal chemistry, where they can serve as precursors to benzimidazoles and other biologically active heterocyclic systems.[1][2][4]
General Experimental Workflow
The successful synthesis and characterization of a metal complex is a systematic process. The following workflow provides a high-level overview of the key stages, each of which will be detailed in subsequent sections.
Caption: General workflow for metal complex synthesis.
Protocol: Synthesis of a Representative Transition Metal Complex
This protocol describes a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals like Cu(II), Ni(II), Pd(II), or Pt(II).
Causality Behind Choices:
-
Solvent: Methanol or ethanol are frequently used as they readily dissolve both the diamine ligand and many common metal salts (e.g., chlorides, acetates).[5] For less soluble components, DMF or DMSO can be employed.
-
Molar Ratio: A 1:1 metal-to-ligand molar ratio is typically used for bidentate ligands to form simple mononuclear complexes. However, other stoichiometries (e.g., 1:2) are possible and can be explored.
-
Inert Atmosphere: For readily oxidizable metal centers like Fe(II) or Co(II), the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. For more stable ions like Cu(II) or Ni(II), this is often not strictly necessary.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| N¹,N¹,4-Trimethylbenzene-1,2-diamine | 150.22 | 1.0 | 150.2 mg | Ligand |
| Metal(II) Chloride (e.g., CuCl₂) | 134.45 | 1.0 | 134.5 mg | Metal Source |
| Methanol (Anhydrous) | - | - | 20 mL | Solvent |
| Diethyl Ether | - | - | As needed | Anti-solvent |
Step-by-Step Synthesis Procedure
-
Ligand Solution Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 150.2 mg (1.0 mmol) of N¹,N¹,4-Trimethylbenzene-1,2-diamine in 10 mL of anhydrous methanol. Stir until a clear solution is obtained.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 134.5 mg (1.0 mmol) of CuCl₂ in 10 mL of anhydrous methanol. Gentle warming may be required to facilitate dissolution.
-
Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Reaction Progression: Stir the resulting mixture at room temperature for 4-6 hours to ensure the reaction goes to completion. For less reactive metals, gentle heating (e.g., 50 °C) may be necessary.[5]
-
Product Isolation: Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Precipitation: Slowly add diethyl ether to the concentrated solution until precipitation is complete.
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove unreacted starting materials.
-
Drying: Dry the resulting solid complex under vacuum for several hours. Record the final mass and calculate the yield.
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex. Each technique provides a piece of the puzzle, and together they create a self-validating data set.
Caption: Relationship between characterization techniques and derived information.
Spectroscopic and Analytical Protocols
-
FT-IR Spectroscopy
-
Purpose: To confirm the coordination of the diamine ligand to the metal center.
-
Protocol: Acquire spectra of the free ligand and the metal complex using KBr pellets or an ATR accessory.
-
Interpretation: Look for shifts in the characteristic vibrational frequencies. A shift in the N-H stretching bands (for the secondary amine) and C-N stretching bands to lower or higher wavenumbers upon complexation indicates coordination.[5][6] The appearance of new bands in the far-IR region (typically < 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of bond formation.[6]
-
-
UV-Visible Spectroscopy
-
Purpose: To probe the electronic structure and infer the coordination geometry of the metal center.
-
Protocol: Dissolve a small, accurately weighed sample of the complex in a suitable solvent (e.g., DMSO, DMF) to a known concentration (e.g., 10⁻³ M).[6] Record the spectrum from 200-800 nm.
-
Interpretation: Intraligand π→π* transitions are typically observed in the UV region. The visible region may show d-d transitions, which are characteristic of the metal ion's geometry (e.g., octahedral, square planar).[5][7] The position and intensity of these bands provide valuable electronic information.
-
-
¹H and ¹³C NMR Spectroscopy
-
Purpose: To characterize the structure of the ligand within the complex. This is most effective for diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)).
-
Protocol: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Interpretation: Compare the spectra of the complex to that of the free ligand. Shifts in the chemical shifts (δ) of the aromatic and methyl protons/carbons upon coordination confirm the metal-ligand interaction. The integration of proton signals should match the proposed structure.
-
-
Elemental Analysis (CHN)
-
Purpose: To determine the empirical formula of the complex and assess its purity.
-
Protocol: Submit a pure, dry sample to an analytical laboratory.
-
Interpretation: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen should agree with the calculated values for the proposed formula, typically within a ±0.4% margin.[5]
-
-
Molar Conductivity Measurements
-
Purpose: To determine whether the complex is an electrolyte or non-electrolyte in solution.[8]
-
Protocol: Prepare a dilute solution of the complex (e.g., 10⁻³ M) in a solvent like DMF or DMSO and measure its conductivity.
-
Interpretation: Compare the measured value to established ranges for non-electrolytes, 1:1, 1:2, etc., electrolytes in that specific solvent. For a neutral complex like [Cu(L)Cl₂], a low conductivity value is expected, indicating a non-electrolytic nature.[5][9]
-
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle metal salts with care, as many are toxic and/or irritants.
-
Conduct all operations in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Seroka, B., & Cholewiak, Z. (2019). Synthesis of steroidal 1,2- and 1,3-diamines as ligands for transition metal ion complexation. Steroids, 147, 19-27. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Derivatives. [Link]
-
WisdomLib. O-phenylenediamine: Significance and symbolism. [Link]
-
The Royal Society of Chemistry. (2017). Transition Metal Complexes and Ligand Synthesis. [Link]
-
Heyduk, A. F., & Nocera, D. G. (2015). New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands. Chemical Society Reviews, 44(15), 5430-5463. [Link]
-
Oriental Journal of Chemistry. (2022). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. [Link]
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Gueye, M. N., et al. (2024). Synthesis, and Characterization of Metal Transition Complexes Derived from the Schiff Base Ligand N,N'-Bis (5-bromosalicylidene)-Propane-1,2-Diamine (H2L). Chemical Science International Journal, 33(6), 248-261. [Link]
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Kovacs, J. A., et al. (2014). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 53(15), 7939-7953. [Link]
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PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]
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Nguyen, T. L., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27363-27376. [Link]
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WisdomLib. N/s/o functionalized ligands and their metal complexes. [Link]
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Renovitch, G. A., & Baker, W. A. (1967). Complexes of iron with o-phenylenediamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 755. [Link]
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Ahmed, A. A., et al. (2014). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). International Journal of Chemical and Environmental Engineering, 5(2), 104-109. [https://www.semanticscholar.org/paper/Synthesis-and-binding-mode-of-N%2C-N'-bis(4-ethan-Ahmed-Yusuf/37d04e46048d087b2c0199043217036329007f9c]([Link]
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Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 8, 275-286. [Link]
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Application Note: N1,N1,4-Trimethylbenzene-1,2-diamine as a Versatile Precursor for High-Performance Dyes and Pigments
Abstract This document provides a detailed technical guide for researchers and scientists on the application of N1,N1,4-Trimethylbenzene-1,2-diamine as a pivotal intermediate in the synthesis of azo and phenazine-class dyes and pigments. We present validated, step-by-step protocols, explain the chemical principles and rationale behind the experimental choices, and offer insights into the characterization of the resulting chromophores. This guide is designed to leverage the unique structural attributes of this diamine to develop novel colorants with tailored properties.
Introduction to this compound
This compound is a highly functionalized aromatic diamine that serves as a valuable building block in synthetic organic chemistry, particularly in the field of materials science and color chemistry.[1] Its strategic substitution pattern, featuring two amino groups on adjacent carbons (an ortho-phenylenediamine), a tolyl methyl group, and an N,N-dimethylamino group, provides a unique combination of reactivity and electronic properties.
Chemical Properties and Structure
The asymmetric nature of the molecule, with a primary amine at the 2-position and a tertiary N,N-dimethylamine at the 1-position, allows for regioselective reactions. The primary amine is a prime site for diazotization, while the ortho-diamine arrangement is ideal for forming heterocyclic systems.
| Property | Value | Source |
| IUPAC Name | N¹,N¹,4-trimethylbenzene-1,2-diamine | PubChem[2] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |
| Molecular Weight | 150.22 g/mol | Crysdot LLC |
| CAS Number | 183251-82-3 | PubChem[2] |
| Appearance | Varies; typically a solid | - |
Significance in Chromophore Development
The electron-donating nature of both the N,N-dimethylamino and the tolyl methyl groups significantly influences the electronic structure of any resulting dye molecule.[1] These groups act as powerful auxochromes, capable of:
-
Bathochromic Shifts: Shifting the absorption maximum (λmax) to longer wavelengths, leading to deeper colors (e.g., from yellow to orange or red).
-
Increasing Molar Absorptivity: Enhancing the intensity of the color.
-
Modulating Solubility and Stability: The alkyl groups can improve solubility in organic media and enhance the stability of the final pigment.
This guide will focus on two primary classes of dyes that can be effectively synthesized from this precursor: Azo Dyes and Phenazine Dyes.
Application in Azo Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–).[3][4] They are synthesized via a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[5]
Principle: Diazotization-Coupling Reactions
The synthesis leverages the differential reactivity of the two amino groups on this compound. The primary amine (-NH₂) is readily converted into a diazonium salt under acidic conditions with sodium nitrite at low temperatures (0–5 °C).[6] The tertiary amine (-N(CH₃)₂) remains unreactive under these conditions. The unstable diazonium salt is then immediately reacted with a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the stable azo dye.
Experimental Protocol: Synthesis of a Novel Monoazo Dye
This protocol details the synthesis of an illustrative orange/red disperse dye by coupling diazotized this compound with 2-naphthol.
| Reagent | Formula | M.W. | Quantity |
| This compound | C₉H₁₄N₂ | 150.22 | 1.50 g (10 mmol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 3.0 mL |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) |
| Sodium Hydroxide | NaOH | 40.00 | 0.80 g (20 mmol) |
| Deionized Water | H₂O | 18.02 | As needed |
| Sodium Chloride | NaCl | 58.44 | For salting out |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Part A: Diazotization
-
In a 100 mL beaker, suspend this compound (1.50 g, 10 mmol) in 20 mL of deionized water.
-
Add concentrated HCl (3.0 mL) to the suspension. Stir until a clear solution of the amine salt is formed.
-
Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes with continuous stirring. Keep the thermometer in the solution to ensure the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution is now ready for coupling.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 40 mL of deionized water.
-
Cool the 2-naphthol solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Acidify the mixture to pH ~5 by slowly adding dilute HCl. This helps in the complete precipitation of the dye.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Low Temperature: The diazotization reaction is performed at 0–5 °C because diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, reducing the yield.
-
Acidic Medium: A strong acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.
-
Alkaline Coupling: The coupling with 2-naphthol is performed in an alkaline medium. The hydroxide ion deprotonates the naphthol to form the more electron-rich and highly reactive naphthoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.
Characterization and Expected Results
The synthesized dye should be characterized to confirm its structure and purity.
| Analysis Technique | Expected Result |
| UV-Vis Spectroscopy | An absorption maximum (λmax) in the range of 450-550 nm, characteristic of an orange-to-red dye. |
| FT-IR Spectroscopy | Presence of a characteristic N=N stretching vibration around 1400-1450 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of both benzene and naphthalene rings, and aliphatic protons of the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the final azo dye (C₁₉H₂₀N₄O). |
Workflow Diagram```dot
Caption: Synthesis of a phenazine via condensation.
Safety and Handling
-
This compound: Like many aromatic amines, this compound should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is toxic if swallowed.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle in a fume hood with appropriate PPE.
-
General: All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed precursor that offers significant potential for the development of novel dyes and pigments. Its unique electronic and structural features allow for the synthesis of a diverse range of chromophores through well-established synthetic routes such as azo coupling and heterocyclic condensation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of new materials with tailored optical and performance properties.
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Al-Ayed, A. S., et al. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Polymers, 12(12), 3009. [Link]
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-
Sjöberg, P. (2020). Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers. Diva-portal.org. [Link]
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Application Note & Protocols: A Multi-technique Approach for the Purity Assessment of Synthesized N1,N1,4-Trimethylbenzene-1,2-diamine
Abstract
N1,N1,4-Trimethylbenzene-1,2-diamine is a critical intermediate in medicinal chemistry and materials science, primarily serving as a precursor for benzimidazoles and other complex heterocyclic systems.[1] The isomeric purity and overall integrity of this compound are paramount, as impurities can lead to undesirable side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts. This guide provides a comprehensive, multi-faceted framework for researchers and drug development professionals to rigorously assess the purity of synthesized this compound. We present detailed protocols for chromatographic, spectroscopic, and elemental analysis techniques, emphasizing the rationale behind methodological choices to ensure a self-validating and trustworthy assessment.
Introduction: The Imperative for Purity
This compound (MW: 150.22 g/mol , Formula: C₉H₁₄N₂) is an ortho-phenylenediamine derivative whose utility is defined by its precise molecular structure.[1][2] In pharmaceutical synthesis, the presence of positional isomers or residual starting materials can fundamentally alter the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust analytical workflow is not merely a quality control measure but a foundational component of scientific integrity. This document outlines a suite of orthogonal analytical techniques—each providing a unique and complementary perspective on the sample's composition—to build a conclusive purity profile.
Chromatographic Purity: HPLC and GC-MS
Chromatographic methods are the cornerstone of purity analysis, separating the main compound from potential impurities based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase method is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized diamine and dissolve it in 10 mL of methanol to create a 500 µg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method. The presence of significant secondary peaks indicates impurities.
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time (tR) | ~8.5 min (varies with system) |
| Purity (Area %) | >99.0% for high-purity sample |
| Impurity Peaks | Should be <0.1% individually |
Diagram: HPLC Workflow
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[3] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both purity information and structural confirmation.[4]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane (DCM). Derivatization is generally not required for this compound but may be employed for related, less volatile diamines.[3]
-
Instrumentation & Conditions:
-
System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[3]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-450.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to determine chromatographic purity by area percent. The mass spectrum of the main peak should be analyzed to confirm the molecular ion ([M]⁺) and expected fragmentation pattern.
Data Presentation: GC-MS
| Parameter | Expected Value |
| Retention Time (t R) | ~10-12 min (varies) |
| Molecular Ion [M]⁺ | m/z 150 |
| Key Fragments | m/z 135 ([M-CH₃]⁺), m/z 106 |
| Purity (TIC Area %) | >99.0% |
Diagram: GC-MS Workflow
Caption: GC-MS workflow for purity and identity confirmation.
Structural Confirmation & Purity: NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[5]
Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a strong magnetic field, nuclei like ¹H and ¹³C produce a spectrum with signals whose chemical shift, integration, and multiplicity reveal the precise chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The signal from the primary amine (-NH₂) proton can be confirmed by performing a D₂O shake, where the proton exchanges with deuterium, causing its signal to disappear.[6]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom.
-
-
Data Analysis:
-
Confirm that all observed chemical shifts and coupling patterns match the expected structure of this compound.
-
The absence of significant unassignable peaks is a strong indicator of high purity.
-
For quantitative analysis (qNMR), add a known amount of a stable, high-purity internal standard (e.g., maleic acid) with non-overlapping signals. Purity is calculated by comparing the integral of a sample proton signal to the integral of a standard proton signal.[5]
-
Data Presentation: NMR
| Nucleus | Expected ¹H Chemical Shifts (δ, ppm) | Expected ¹³C Chemical Shifts (δ, ppm) |
| Aromatic-H | 6.5 - 7.0 (3H, multiplet) | 115 - 145 (6C) |
| -NH₂ | ~3.5 (2H, broad singlet, D₂O exch.) | - |
| N(CH₃)₂ | ~2.7 (6H, singlet) | ~45 (2C) |
| Ar-CH₃ | ~2.2 (3H, singlet) | ~20 (1C) |
Fundamental Composition: Elemental Analysis
Principle: Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7] The sample is combusted in a pure oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides the empirical formula, which can be compared to the theoretical composition to assess purity.[8]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Instrumentation: A commercial CHNS/O elemental analyzer.
-
Analysis: The instrument performs automated combustion and detection.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values calculated for the molecular formula C₉H₁₄N₂. A deviation of <0.4% is generally accepted for a pure compound.[7]
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 71.96 | 71.85 | -0.11 |
| Hydrogen (H) | 9.39 | 9.42 | +0.03 |
| Nitrogen (N) | 18.65 | 18.58 | -0.07 |
Functional Group Confirmation: FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While not a primary purity tool, it is excellent for confirming the presence of key structural motifs and the absence of impurities with distinct functional groups (e.g., C=O from an oxidized byproduct).
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl Groups | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methyl Groups | C-H Bend | 1375 - 1450 |
| Aromatic Amine | C-N Stretch | 1200 - 1350 |
Reference for expected wavenumbers.[1][6]
Integrated Purity Assessment: A Holistic View
No single technique can definitively establish purity. A trustworthy assessment is achieved by synthesizing data from these orthogonal methods.
Diagram: Integrated Purity Logic
Caption: Synthesizing data from orthogonal techniques.
A sample is considered pure if:
-
HPLC and GC-MS show a single major peak (>99%) with the correct retention characteristics.
-
GC-MS confirms the molecular weight of 150 g/mol .
-
¹H and ¹³C NMR spectra are clean and all signals are unambiguously assigned to the target structure.
-
Elemental Analysis results are within ±0.4% of the theoretical values.
-
FTIR confirms the presence of all key functional groups and the absence of unexpected ones.
By adhering to these rigorous, multi-technique protocols, researchers can proceed with confidence in the quality and identity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]
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Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. [Link]
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National Institutes of Health (NIH). (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
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Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
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ResearchGate. (2008). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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PubMed. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
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OEHHA. (2023). Trimethylbenzenes Reference Exposure Levels. [Link]
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National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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ResearchGate. (n.d.). Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism. [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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ResearchGate. (2019). Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?. [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine. [Link]
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ResearchGate. (n.d.). FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). [Link]
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The Role of N¹,N¹,4-Trimethylbenzene-1,2-diamine in Asymmetric Catalysis: A Guide for Researchers
Introduction: Unlocking Potential in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for novel, efficient, and tunable chiral ligands is perpetual. Vicinal (1,2-)diamines represent a cornerstone class of ligands, celebrated for their ability to form stable chelate complexes with transition metals like ruthenium, rhodium, and iridium. These complexes are highly effective catalysts for a range of enantioselective transformations, most notably the hydrogenation and transfer hydrogenation of prochiral ketones and imines. The resulting chiral alcohols and amines are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals.
This guide focuses on the potential role of N¹,N¹,4-Trimethylbenzene-1,2-diamine , a structurally distinct, non-C₂-symmetric aromatic diamine. While extensive, direct applications of this specific diamine in asymmetric catalysis are not yet widely documented in peer-reviewed literature, its unique electronic and steric profile presents a compelling case for its investigation as a ligand scaffold. Its significance is currently recognized as a versatile precursor for heterocyclic compounds such as benzimidazoles and as a building block in materials science.[1] The electron-donating methyl groups and the specific substitution pattern may offer advantages in tuning the properties of metal complexes.[1]
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide an expert analysis of the structural features of N¹,N¹,4-trimethylbenzene-1,2-diamine, propose its potential applications in asymmetric catalysis based on well-established mechanistic principles, and offer detailed, field-proven protocols to serve as a robust starting point for experimental validation.
Structural and Mechanistic Considerations: A Deeper Dive
The efficacy of a 1,2-diamine ligand in asymmetric catalysis, particularly in Noyori-type hydrogenation reactions, is intimately linked to its structural attributes. The proposed utility of N¹,N¹,4-trimethylbenzene-1,2-diamine is grounded in these foundational principles.
Core Structural Features and Their Implications
-
1,2-Diamine Moiety : The two adjacent amino groups are perfectly positioned to form a stable five-membered chelate ring with a metal center (e.g., Ru, Ir). This chelation is fundamental to creating a well-defined and stable catalytic species.
-
Asymmetric Nature : Unlike widely used C₂-symmetric diamines like (R,R)-1,2-diphenylethylenediamine (DPEN) or (R,R)-1,2-diaminocyclohexane (DACH), N¹,N¹,4-trimethylbenzene-1,2-diamine is inherently asymmetric. This non-symmetrical nature can lead to unique stereochemical outcomes and substrate preferences.
-
Primary (N²-H) and Tertiary (N¹(CH₃)₂) Amines : This is arguably the most critical feature. The presence of a secondary amine (N-H) is crucial for the widely accepted "metal-ligand bifunctional" mechanism in the asymmetric hydrogenation of ketones.[2] In this mechanism, the N-H proton and the metal-hydride (M-H) are transferred to the ketone's oxygen and carbonyl carbon, respectively, in a concerted, six-membered pericyclic transition state.[2] The tertiary N¹,N¹-dimethyl group provides a fixed, sterically defined pocket around the metal center.
-
Electronic Effects : The benzene ring is functionalized with two electron-donating groups: a methyl group at the 4-position and a dimethylamino group at the 1-position. These groups increase the electron density on the aromatic ring and, by extension, on the coordinating nitrogen atoms. This enhanced electron-donating ability can influence the electronic properties of the metal center, potentially impacting its catalytic activity and stability.[1]
The Metal-Ligand Bifunctional Mechanism
The catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru(II)-diamine complex serves as the blueprint for understanding the potential role of N¹,N¹,4-trimethylbenzene-1,2-diamine.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Application Notes: Exploring Catalytic Potential
Given its structural features, N¹,N¹,4-trimethylbenzene-1,2-diamine is a prime candidate for use as a ligand in the asymmetric (transfer) hydrogenation of prochiral ketones.
Target Reaction: Asymmetric Hydrogenation of Acetophenone
The reduction of acetophenone to 1-phenylethanol is a benchmark reaction for evaluating the effectiveness of new catalytic systems.
Reaction Scheme: Prochiral Ketone (Acetophenone) + H₂ --[Catalyst]--> Chiral Alcohol (1-Phenylethanol)
Proposed Catalyst System
A hypothetical, yet mechanistically sound, catalyst can be formed in situ from a ruthenium precursor, a suitable phosphine ligand, and N¹,N¹,4-trimethylbenzene-1,2-diamine. A classic precursor is [RuCl₂(p-cymene)]₂.
Caption: In situ formation of the proposed ruthenium precatalyst.
Experimental Protocols: A Guide to Screening and Optimization
The following protocols are designed as a robust starting point for researchers wishing to evaluate N¹,N¹,4-trimethylbenzene-1,2-diamine as a ligand. These are based on well-established procedures for analogous C₂-symmetric 1,2-diamine ligands.[2][3]
Protocol 1: In Situ Synthesis of the Ruthenium Precatalyst
Objective: To generate the active catalyst precursor from commercially available starting materials.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral Diphosphine Ligand (e.g., (S)-Tol-BINAP)
-
N¹,N¹,4-Trimethylbenzene-1,2-diamine
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diphosphine ligand (2.1 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF (or toluene) and stir the mixture at 100 °C for 15-30 minutes. The color should change, indicating complex formation.
-
Cool the mixture to room temperature.
-
Add N¹,N¹,4-trimethylbenzene-1,2-diamine (2.2 equivalents) to the flask.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-2 hours. The resulting solution contains the precatalyst and can be used directly in the hydrogenation step.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone
Objective: To perform the catalytic asymmetric hydrogenation of a model ketone substrate.
Materials:
-
Solution of the in situ prepared Ruthenium precatalyst
-
Acetophenone (substrate)
-
Potassium tert-butoxide (KOtBu) (base)
-
Anhydrous, degassed 2-propanol (solvent)
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ruthenium precatalyst solution (e.g., at a substrate-to-catalyst ratio, S/C, of 1000:1).
-
Add potassium tert-butoxide (e.g., 2-5 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to achieve the desired substrate concentration (e.g., 0.5 M).
-
Add the acetophenone substrate to the liner and stir briefly to dissolve.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
Quench the reaction by adding a small amount of water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the conversion by Gas Chromatography (GC) or ¹H NMR.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or chiral GC.
-
Data Presentation and Optimization Workflow
Systematic optimization is key to unlocking the full potential of a new ligand. The following table outlines key parameters to investigate.
| Parameter | Range to Investigate | Rationale |
| Substrate/Catalyst (S/C) Ratio | 100:1 to 5000:1 | Determines catalyst loading and efficiency (Turnover Number). |
| Base | KOtBu, NaOtBu, K₂CO₃ | The base is crucial for activating the precatalyst to the active dihydride species.[2] |
| Solvent | 2-Propanol, Ethanol, Toluene | Solvent polarity can influence catalyst activity and enantioselectivity. |
| H₂ Pressure | 5 atm to 50 atm | Higher pressure can increase reaction rates but may affect selectivity. |
| Temperature | 20 °C to 60 °C | Affects reaction kinetics and potentially enantioselectivity. |
The process of optimizing a new ligand can be visualized as a systematic workflow.
Caption: Logical workflow for ligand screening and reaction optimization.
Conclusion and Future Outlook
N¹,N¹,4-Trimethylbenzene-1,2-diamine stands as a promising, yet underexplored, candidate for asymmetric catalysis. Its unique structural and electronic properties, particularly the combination of a primary N-H bond essential for bifunctional catalysis and fixed N-dimethyl and aryl methyl groups, warrant thorough investigation. The protocols and workflows detailed in this guide provide a comprehensive and scientifically grounded framework for researchers to systematically evaluate its potential. Successful application of this ligand could lead to the development of novel, highly effective catalysts for the synthesis of chiral molecules, further expanding the toolkit available to professionals in drug development and chemical synthesis.
References
- BenchChem.
- BenchChem.
- BenchChem. N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N1,N1,4-Trimethylbenzene-1,2-diamine Synthesis
Welcome to the technical support guide for the synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine (CAS 183251-82-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. As a versatile building block in the synthesis of heterocycles like benzimidazoles, optimizing its preparation is critical for downstream applications in medicinal chemistry and materials science.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Synthetic Strategy Overview
The most common and reliable pathway to this compound involves a two-stage process. First, the reduction of a suitable nitroaromatic precursor to form 4-methylbenzene-1,2-diamine. Second, the selective N,N-dimethylation of one of the amino groups. The choice of methodology in the second step is critical for maximizing yield and minimizing side-product formation.
Caption: General synthetic pathways to the target diamine.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My yield for the N,N-dimethylation step is consistently low. What are the primary causes?
Answer: Low yield in the N,N-dimethylation of 4-methylbenzene-1,2-diamine is a frequent issue stemming from several factors. The most common culprits are suboptimal reaction methodology, reagent stoichiometry, and reaction conditions.
-
Methodology Choice: Direct alkylation using reagents like methyl iodide or dimethyl sulfate is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium salts. The most reliable method for achieving selective N,N-dimethylation is the Eschweiler-Clarke reaction , a type of reductive amination.[2] This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent, which minimizes over-alkylation.
-
Reagent Stoichiometry & Quality:
-
Formaldehyde: Use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction towards dimethylation. Insufficient formaldehyde will result in a mixture containing the mono-methylated product.
-
Formic Acid: This serves as both the reducing agent and a catalyst. An excess is required. Ensure you are using a high-purity grade (typically >95%).
-
Starting Diamine: The purity of your 4-methylbenzene-1,2-diamine precursor is critical. Impurities from the reduction step can interfere with the reaction.
-
-
Temperature Control: The Eschweiler-Clarke reaction is exothermic. The initial formation of the iminium ion should be controlled, followed by heating (typically reflux) to drive the reduction. Uncontrolled temperature can lead to side reactions and decomposition.
Question 2: I'm observing a complex mixture of products, including mono-methylated and potentially N,N'-dimethylated species. How can I improve selectivity for the N1,N1-dimethyl product?
Answer: Achieving high selectivity is the central challenge. A mixture of products indicates that the reaction is not discriminating effectively between the two nitrogen atoms or is not proceeding to completion on a single nitrogen before reacting with the other.
-
Prioritize Reductive Amination: As mentioned, the Eschweiler-Clarke mechanism inherently favors selective dimethylation. The reaction proceeds through the formation of an iminium ion, which is then reduced. This process is generally faster and more controlled than direct SN2 alkylation.
-
Controlled Addition & Temperature:
-
Add the formaldehyde to the diamine solution first, allowing the initial condensation to occur at a controlled temperature (e.g., 0-10 °C).
-
Slowly add the formic acid. This allows for the controlled reduction of the intermediate iminium ions.
-
Once the addition is complete, slowly heat the mixture to reflux to ensure the reaction goes to completion.
-
-
Why this works: The initial reaction of the primary amine with formaldehyde is generally faster. Once one nitrogen is dimethylated, its steric bulk and electronic properties change, making the remaining primary amine less reactive under these specific conditions compared to the initial starting material.
Caption: Decision tree for addressing poor reaction selectivity.
Question 3: My final product is a dark, oily substance that is difficult to purify. What are the best practices for isolation and purification?
Answer: Aromatic diamines, especially N-alkylated ones, are notoriously prone to air oxidation, which results in discoloration.[3] Proper handling and purification techniques are essential.
-
Work Under Inert Atmosphere: Whenever possible, perform the reaction work-up and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Purification Strategy: Acid-Base Extraction:
-
After the reaction is complete, cool the mixture and make it strongly alkaline by adding a concentrated base solution (e.g., NaOH or KOH) while cooling in an ice bath. This neutralizes the formic acid and liberates the free amine.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Vacuum Distillation: If the product is a liquid or low-melting solid, vacuum distillation is an excellent method for obtaining high-purity material.
-
Column Chromatography: If distillation is not feasible, chromatography on silica gel can be used. However, amines can streak on silica. To mitigate this, you can either:
-
Pre-treat the silica with a small amount of triethylamine (e.g., 1-2% in the eluent).
-
Use alumina (neutral or basic) as the stationary phase.
-
-
Crystallization as a Salt: For a very pure product, you can dissolve the crude free base in a solvent like isopropanol and add a solution of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized. The pure free base can be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the 4-methylbenzene-1,2-diamine precursor?
A1: The most common and effective method is the reduction of 4-methyl-2-nitroaniline. Catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is a very clean method. An alternative laboratory-scale method is reduction using a metal in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in concentrated hydrochloric acid.[4][5] The metal-acid reduction is often robust and high-yielding.
Q2: How critical is solvent choice for the N,N-dimethylation reaction?
A2: For the Eschweiler-Clarke reaction, the formic acid and formaldehyde mixture often serves as the solvent system, and no additional solvent is required. If considering other alkylation methods, solvent choice is pivotal.[1] A polar aprotic solvent like DMF or acetonitrile can be effective for direct alkylations, but as discussed, this route is less selective. For the workup, solvent choice affects extraction efficiency.
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as ethyl acetate/hexanes. The starting diamine, the mono-methylated intermediate, and the final di-methylated product will have different Rf values. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS are ideal.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methylbenzene-1,2-diamine (Precursor)
This protocol is adapted from established methods for nitro group reduction.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-methyl-2-nitroaniline (1 eq.).
-
Reagents: Add granulated tin (Sn, ~2.5-3 eq.) and ethanol.
-
Reaction: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) portion-wise. The reaction is highly exothermic; use an ice bath to maintain control.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution while cooling in an ice bath. This will precipitate tin salts and liberate the free diamine.
-
Extraction: Filter the mixture to remove the tin salts, washing the solid with ethanol or ethyl acetate. Extract the filtrate with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine, which can be purified further by recrystallization or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
-
Setup: In a round-bottom flask, dissolve 4-methylbenzene-1,2-diamine (1 eq.) in formic acid (≥95%, ~5-6 eq.). Cool the flask in an ice bath.
-
Addition: Slowly add aqueous formaldehyde (37 wt. %, 2.5 eq.) to the stirred solution, ensuring the temperature remains below 20 °C.
-
Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture gently to reflux (typically around 100-110 °C). CO₂ evolution will be observed. Maintain reflux for 6-12 hours, monitoring by TLC until the starting material and mono-methylated intermediate are consumed.
-
Work-up & Purification: Follow the acid-base extraction and purification strategy outlined in Troubleshooting Question 3 .
| Parameter | Recommendation | Rationale |
| Methylation Method | Eschweiler-Clarke | High selectivity, avoids over-alkylation.[2] |
| HCHO Stoichiometry | 2.2 - 2.5 equivalents | Drives reaction to dimethylated product. |
| HCOOH Stoichiometry | 5 - 6 equivalents (or as solvent) | Acts as reducing agent and catalyst. |
| Temperature | Initial cooling, then reflux | Controls exotherm, then drives reaction. |
| Work-up pH | Strongly basic (pH > 12) | Ensures complete liberation of the free amine. |
| Purification | Vacuum Distillation / Chromatography | Removes non-volatile impurities and side products. |
References
- Technical Support Center: Managing Long-Chain Geminal Diamines. Benchchem.
- This compound | High Purity. Benchchem.
- Technical Support Center: Synthesis of Diamino-Bipyridines. Benchchem.
- How to improve efficiency of the diamine synthesis from fluorescein? Stack Exchange.
- N,N-dinitroso-p-phenylenediamine: Synthesis, Properties, and Biological Significance. Benchchem.
- N,N-Dimethylphenylenediamine. Wikipedia.
- Synthesis of 1,2-diamines. Organic Chemistry Portal.
- In situ or one-pot hydrogenation and reductive amination process. Google Patents.
- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed.
- Optimization of the molar ratio of NH4Cl to benzene-1,2-diamine for... ResearchGate.
- Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate.
- Reductive amination using cobalt-based nanoparticles for synthesis of amines. PubMed.
- This compound. PubChem.
- o-PHENYLENEDIAMINE. Organic Syntheses Procedure.
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine. This guide is designed to provide Senior Application Scientist-level insights into proactively identifying and troubleshooting side products that may arise during the synthesis of this valuable research chemical. As a versatile building block for heterocyclic compounds like benzimidazoles, achieving high purity of this compound is critical for the success of subsequent research and development activities[1].
This document provides a structured, question-and-answer-based approach to address common issues, explaining the chemical principles behind the formation of impurities and offering validated protocols for their identification.
Part 1: The Synthetic Pathway - A Process Overview
The most common and logical synthetic route to this compound involves a three-step process starting from 3,4-dimethylaniline. This pathway includes nitration, reduction, and methylation. Each of these steps presents a unique set of challenges and potential side reactions that can impact the purity of the final product.
Caption: A troubleshooting flowchart for common analytical issues.
Part 4: Standard Operating Procedures (SOPs) for Impurity Analysis
Effective identification of side products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying components in a reaction mixture.[2][3][4]
SOP 1: HPLC-UV Analysis for Purity Assessment and Isomer Separation
This protocol is designed for the separation of aromatic amine isomers and the assessment of product purity.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).
-
Mobile Phase A: 20 mM phosphate buffer (pH 2.5).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Detector: UV detector set to 220 nm or 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of the mobile phase (pre-mixed at the starting gradient condition).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution program. A typical starting point is 35% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Rationale: A gradient is necessary to elute compounds with a wide range of polarities, from the polar starting materials to the less polar side products and final product.
-
-
Data Interpretation:
-
Identify the main product peak based on retention time (if a standard is available) and its large peak area.
-
Peaks other than the main product peak represent impurities. The separation of structural isomers is often achievable with liquid chromatography.[4]
-
Calculate the area percentage of each peak to estimate the purity of the sample.
-
SOP 2: GC-MS Analysis for Volatile Impurity Identification
This protocol is ideal for identifying volatile side products and confirming their molecular weights.
-
System Preparation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude product (~1 mg) in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of ~1 mg/mL.
-
-
Chromatographic Run:
-
Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Maintain 280°C for 5-10 minutes.
-
-
Rationale: This temperature program allows for the separation of compounds with different boiling points, starting with the most volatile.
-
-
Data Interpretation:
-
Analyze the total ion chromatogram (TIC) to see the separated components.
-
Examine the mass spectrum for each peak. The molecular ion peak (M+) will provide the molecular weight of the component.
-
Compare the obtained mass spectra with a library (e.g., NIST) and the calculated molecular weights of potential side products (see table above) to tentatively identify each impurity.
-
Part 5: References
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ResearchGate. (2019). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Thieme. (2012). The Catalytic Hydrogenation of Aromatic Nitro Compounds: A Review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
Technical Support Center: Purifying Aromatic Diamines via Column Chromatography
Welcome to the technical support center for the column chromatography purification of aromatic diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult compounds. Aromatic diamines, due to their basicity and propensity for oxidation, demand a nuanced approach that goes beyond standard chromatography protocols. This document provides field-proven insights and systematic troubleshooting strategies to help you achieve successful purifications.
Frequently Asked Questions (FAQs)
Here we address the fundamental challenges and strategic choices you'll face when working with aromatic diamines.
Q1: Why are aromatic diamines so difficult to purify on standard silica gel?
Aromatic diamines present a dual challenge. Firstly, their basic amine functionalities interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can lead to several problems:
-
Irreversible Adsorption: The compound binds so strongly it fails to elute from the column, resulting in low or no yield.
-
Severe Peak Tailing: The compound elutes very slowly and over a large volume of solvent, leading to broad, asymmetrical peaks and poor separation from impurities.
-
On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive aromatic diamines.[3]
Secondly, many aromatic diamines are susceptible to oxidation, especially in the presence of air and light, which can be exacerbated by the large surface area of the stationary phase. This leads to the formation of colored impurities that complicate purification.[4]
Q2: What is the best stationary phase for purifying an aromatic diamine?
There is no single "best" stationary phase; the optimal choice depends on the specific properties of your diamine and the impurities you need to remove. However, you have several options beyond standard silica:
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available, high loading capacity. | Acidic surface requires mobile phase modification to prevent tailing and degradation.[2] | Cost-sensitive applications where a modified mobile phase is effective. |
| Amine-Functionalized Silica (NH2) | Provides a basic surface that minimizes acid-base interactions, leading to better peak shape without mobile phase modifiers.[5][6] | More expensive, can be susceptible to hydrolysis and reaction with carbonyls.[7] | Routine purification of basic amines when standard silica fails. |
| Alumina (Basic or Neutral) | Basic or neutral surface avoids issues with acidic silanols. | Can have different selectivity than silica; may be less predictable. | Acid-sensitive compounds. |
| Reversed-Phase (C18) | Excellent for separating compounds based on hydrophobicity; pH control offers a powerful way to manipulate retention.[1][8] | Requires aqueous mobile phases, which can be harder to remove; may have lower loading capacity than silica. | Polar aromatic diamines and separating isomers.[9] |
Q3: How does pH control help in reversed-phase chromatography of diamines?
In reversed-phase chromatography (e.g., with a C18 column), pH is a critical parameter for controlling the retention of ionizable compounds like aromatic diamines.[10] The amine groups can exist in a protonated (charged, R-NH3+) or free base (neutral, R-NH2) form depending on the mobile phase pH and the amine's pKa.
-
At low pH (pH < pKa): The diamine is fully protonated and exists as a cation. This makes it highly polar and results in very little retention on the nonpolar C18 stationary phase (it elutes quickly).
-
At high pH (pH > pKa): The diamine is in its neutral, free-base form. This makes it more hydrophobic (lipophilic) and increases its interaction with the C18 phase, leading to longer retention.
By adjusting the mobile phase pH, you can precisely control the retention time of your compound. A general guideline is the "2 pH rule," which recommends setting the mobile phase pH at least two units above the amine's pKa to ensure it is fully deprotonated and interacts strongly with the column.[1]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from the column.
Cause: This is the classic sign of a strong acid-base interaction between your basic diamine and acidic silica gel. The active silanol groups are binding your compound, causing it to elute slowly and unevenly.
Solution:
-
Modify the Mobile Phase: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic silanol sites, allowing your compound to pass through with minimal interaction.[1]
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). TEA is effective and relatively volatile, making it easier to remove from your final product.
-
Alternative Modifier: A solution of ammonium hydroxide in methanol (e.g., 2M NH3 in MeOH) can also be used, typically as 1-5% of the polar component of the mobile phase.[2][11]
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove from the product), consider a different stationary phase.
dot
Caption: Interaction of basic diamines with unmodified vs. modified silica.
Problem 2: My compound doesn't elute from the column at all, even with a very polar solvent system.
Cause: Your compound has likely adsorbed irreversibly to the silica gel, or it has decomposed on the column.
Solution:
-
Test for Stability: Before running a large-scale column, you must verify that your compound is stable to silica. See Protocol 2 for a simple 2D TLC method to check for on-plate decomposition.[3] If it decomposes, you must avoid silica gel.
-
Use a Drastic Mobile Phase Modifier: Prepare a highly competitive eluent. A common mixture for eluting very stubborn basic compounds is a "DCM/MeOH/NH4OH" system. Try a gradient ending with 89:10:1 Dichloromethane:Methanol:Concentrated Ammonium Hydroxide.
-
Dry Loading: If your compound is not very soluble in your chosen eluent, it may precipitate at the top of the column when loaded. This can prevent it from eluting properly.[13] In this case, "dry load" the sample by pre-adsorbing it onto a small amount of silica gel (or C18 for reversed-phase) and loading the resulting dry powder onto the top of the column.
-
Change the Chromatography Mode: If normal phase fails, switch to reversed-phase (C18). Use a mobile phase of Acetonitrile/Water with a pH-adjusting modifier. Forcing the compound into its neutral form with a high pH buffer (e.g., ammonium bicarbonate, pH ~8-9) will increase its retention, but it will elute predictably as you increase the organic solvent concentration.[1]
dot
Sources
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- 7. Amine column degradation - Chromatography Forum [chromforum.org]
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- 9. chromatographytoday.com [chromatographytoday.com]
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- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing oxidation of N1,N1,4-Trimethylbenzene-1,2-diamine during storage and handling.
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the Technical Support Center for N1,N1,4-Trimethylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this air-sensitive aromatic diamine. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow this compound has turned yellow or brown. What does this color change indicate?
A1: A yellow or brown discoloration of this compound is a common indicator of oxidation.[1][2] Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light and elevated temperatures.[3]
Q2: What are the likely products of this oxidation, and how can they affect my experiments?
A2: While specific studies on the oxidation products of this compound are not extensively documented, the oxidation of aromatic amines typically leads to the formation of N-oxides and subsequently more complex, often polymeric, colored compounds.[1][2] These impurities can act as unwanted catalysts, inhibitors, or side-reactants in your chemical transformations, leading to reduced yields, unexpected byproducts, and difficulty in purification.
Q3: Can I still use the discolored reagent in my experiments?
A3: It is strongly advised against using significantly discolored this compound without purification. The presence of oxidation products can compromise the outcome and reproducibility of your experiments. For sensitive applications, it is best to use a fresh, pure sample or purify the existing material.
Q4: What are the primary factors that accelerate the oxidation of this compound?
A4: The primary factors that accelerate oxidation are:
-
Oxygen: As an air-sensitive compound, direct contact with atmospheric oxygen is the main driver of oxidation.[1]
-
Light: Many aromatic amines are light-sensitive, and exposure to light can promote photo-oxidation.[2][3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[4]
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound After Opening
Symptoms: The compound, which was initially pure, rapidly changes color within a short period after the container is opened.
Root Cause Analysis: This indicates a breach in the inert atmosphere of the storage container and exposure to atmospheric oxygen and/or light.
Solutions:
-
Immediate Action: If the discoloration is minimal, immediately purge the container with a dry, inert gas such as argon or nitrogen, and then seal it tightly. Store the container in a cool, dark place.
-
Handling Protocol: Implement a strict inert atmosphere handling protocol. Use techniques such as a glovebox or Schlenk line for all subsequent manipulations of the compound.
-
Aliquotting: If you need to use the reagent frequently, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This will prevent repeated exposure of the bulk material to air.
Issue 2: Inconsistent Experimental Results Using this compound
Symptoms: You observe variability in reaction yields, the formation of unexpected byproducts, or changes in reaction kinetics when using different batches or even the same batch of the diamine over time.
Root Cause Analysis: This is a strong indication of reagent degradation due to oxidation. The impurities are interfering with the desired chemical transformation.
Solutions:
-
Purity Assessment: Before use, assess the purity of the diamine. A simple visual inspection for color is the first step. For more sensitive applications, consider analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect impurities.
-
Purification: If oxidation is confirmed, purification is necessary. The appropriate method will depend on the scale and the nature of the impurities. Common purification techniques for aromatic amines include:
-
Distillation: For larger quantities of liquid diamines, vacuum distillation can be effective.
-
Crystallization: If the diamine or a salt derivative is a solid, recrystallization can be an excellent purification method. A procedure for purifying the related compound o-phenylenediamine involves crystallization from hot water with the addition of a reducing agent like sodium hydrosulfite to prevent oxidation during the process.[6]
-
Column Chromatography: For smaller scales, silica gel chromatography can be used to separate the desired diamine from more polar, oxidized impurities.[7]
-
Experimental Protocols
Protocol 1: Recommended Storage of this compound
This protocol is based on best practices for handling air-sensitive aromatic amines.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | To prevent contact with atmospheric oxygen and moisture.[2] |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions.[3][4] |
| Light | Amber glass vial or opaque container | To protect the compound from photo-oxidation.[2][3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is an inert material, and a PTFE liner provides a good seal against air and moisture.[2] |
Protocol 2: Handling and Dispensing this compound
This protocol outlines the steps for safely handling the reagent to minimize exposure to air.
Materials:
-
Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Septum-sealed vials
-
This compound in its original container
Procedure:
-
Place the sealed container of this compound and all necessary glassware inside the glovebox or attach to the Schlenk line.
-
If using a Schlenk line, ensure the system is adequately purged with inert gas.
-
Carefully open the primary container under the inert atmosphere.
-
Using a clean, dry syringe, draw the desired amount of the liquid diamine.
-
Transfer the diamine to the reaction vessel or a pre-purged receiving vial.
-
If creating aliquots, dispense into smaller vials and seal them with septum caps under the inert atmosphere.
-
Before removing the original container from the inert atmosphere, ensure it is tightly sealed. Purge the headspace with inert gas before sealing if possible.
-
For added protection, wrap the sealed container or aliquots in aluminum foil to protect from light during storage.
Visual Guides
Oxidation Pathway of Aromatic Amines
The following diagram illustrates the general oxidative degradation pathway for aromatic amines.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
Common impurities found in commercial N1,N1,4-Trimethylbenzene-1,2-diamine.
Welcome to the Technical Support Center for N1,N1,4-Trimethylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of this versatile aromatic diamine in your experiments. We will delve into the likely impurities found in commercial batches, their potential impact on your research, and provide practical troubleshooting advice to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be aware of in commercial this compound?
A1: Commercial this compound, like many synthesized organic compounds, can contain several types of impurities stemming from its manufacturing process. The most common classes of impurities include:
-
Positional Isomers: During the synthesis, isomers with the same molecular formula but different arrangements of substituents on the benzene ring can be formed. These are often the most difficult to separate from the desired product.[1]
-
Partially Reduced Intermediates: A likely synthetic route involves the reduction of a nitroaromatic precursor. Incomplete reduction can lead to the presence of residual nitro- or nitroso-compounds.[2]
-
Reaction Byproducts: Side reactions during the synthesis can generate various byproducts. For instance, in the reduction of nitroaromatics, coupling reactions can lead to the formation of azoxy or azo compounds.
-
Unreacted Starting Materials: Trace amounts of the initial precursors, such as the corresponding nitrobenzene derivative or the starting aniline, may remain in the final product.
-
Under- or Over-Methylated Species: If the synthesis involves N-methylation, it's possible to have species with fewer or more methyl groups than the target molecule.
-
Degradation Products: Aromatic amines can be susceptible to oxidation over time, especially when exposed to air and light, leading to colored impurities.[3][4]
Q2: How can these impurities affect my experiments, particularly in drug development?
A2: Impurities, even in small amounts, can have a significant impact on the quality, safety, and efficacy of pharmaceutical products. In a research context, they can lead to:
-
Altered Reactivity and Yields: Impurities can interfere with your intended reaction, leading to lower yields, unexpected side products, or complete reaction failure. For example, in benzimidazole synthesis, impurities in the o-phenylenediamine starting material can lead to the formation of undesired byproducts.[5]
-
Inaccurate Analytical Results: The presence of unknown peaks in your analytical data (e.g., NMR, LC-MS) can complicate characterization and lead to incorrect structural assignments.
-
Variability in Biological Assays: In drug discovery, isomeric impurities can exhibit different pharmacological activities or toxicities, leading to inconsistent and misleading biological data.[6]
-
Issues with Crystallization and Physical Properties: The presence of impurities can affect the crystallization process, melting point, and other physical properties of your final compound.[1]
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying isomers and other impurities.[7][8] A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and thermally stable compounds like aromatic amines. Derivatization may sometimes be necessary to improve chromatographic performance and sensitivity.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide valuable information about the overall purity and the presence of structurally related impurities. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified reference standard.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a preliminary purity check and for monitoring reaction progress.
Troubleshooting Guide
This section addresses specific issues you might encounter in your experiments and links them to potential impurities in your this compound.
Issue 1: Unexpected Side Products in Benzimidazole Synthesis
Scenario: You are performing a condensation reaction between this compound and an aldehyde or carboxylic acid to form a benzimidazole, but you observe significant formation of unexpected byproducts or a complex mixture.
Potential Cause: The presence of positional isomers in your diamine starting material is a likely culprit. Isomers will react similarly to the target molecule, leading to the formation of isomeric benzimidazole products.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected side products.
Experimental Protocol: HPLC Analysis for Isomeric Purity
-
Sample Preparation: Accurately weigh and dissolve a small amount of your this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or a mass spectrometer.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks with the same mass-to-charge ratio (if using MS), which would indicate the presence of isomers.
Issue 2: Low or Inconsistent Reaction Yields
Scenario: You are using this compound in a reaction, and you are experiencing significantly lower than expected or highly variable yields.
Potential Causes:
-
Partially Reduced Impurities: Nitro or nitroso impurities will not participate in the desired reaction, effectively lowering the concentration of your active starting material.
-
Degradation of the Diamine: If your stock of the diamine is old or has been improperly stored, it may have degraded, reducing its effective concentration. A color change (e.g., to brown or purple) is often an indicator of degradation.
Troubleshooting Workflow:
Caption: Troubleshooting low reaction yields.
Experimental Protocol: Recrystallization for Purification
-
Solvent Selection: Choose a solvent system in which the diamine is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or hexane and ethyl acetate might be a good starting point.
-
Procedure:
-
Dissolve the impure diamine in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Verification: Assess the purity of the recrystallized material using an appropriate analytical technique (e.g., HPLC, melting point).
Issue 3: Difficulty in Product Purification
Scenario: After your reaction, you are struggling to isolate your desired product from a persistent impurity that has similar properties.
Potential Cause: The impurity may be a byproduct derived from an impurity in the starting diamine. For example, an isomeric impurity in the diamine will lead to an isomeric product that is often difficult to separate from your target compound.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS or GC-MS to determine the molecular weight of the persistent impurity. If it matches the molecular weight of your desired product, it is likely an isomer.
-
Trace Back to the Starting Material: Analyze your starting this compound for the corresponding isomeric impurity.
-
Optimize Purification of the Starting Material: If an isomeric impurity is confirmed in the starting material, it is often more efficient to purify the diamine before the reaction rather than trying to separate the final isomeric products. Refer to the purification protocols mentioned earlier.
-
Chromatographic Optimization: If purification of the starting material is not feasible, you may need to develop a more specialized chromatographic method for the final product. This could involve trying different stationary phases (e.g., a phenyl-hexyl column in HPLC) or mobile phase modifiers.
Summary of Potential Impurities and Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Technique(s) |
| Positional Isomers | Nitration of the aromatic precursor | HPLC, GC-MS, Capillary Electrophoresis |
| Partially Reduced Intermediates (e.g., nitroso-compounds) | Incomplete reduction of the nitro group | LC-MS, HPLC with UV detection |
| Reaction Byproducts (e.g., azoxy compounds) | Side reactions during nitro group reduction | LC-MS |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Under-/Over-Methylated Species | N-alkylation step | LC-MS, GC-MS |
| Degradation Products | Oxidation by air/light | HPLC, TLC |
References
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 833. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Felker, D. L., & Spain, J. C. (2011). Biotransformation of nitroaromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Hazardous Materials, 192(3), 1374–1381. [Link]
-
Turesky, R. J. (2006). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 832(1), 3-17. [Link]
-
PrepChem. (2023). Synthesis of 3,4-dimethylaniline. [Link]
-
Journal of Chromatographic Science. (1975). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. [Link]
-
MDPI. (2020). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]
-
Scientific Research Publishing. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]
- Google Patents. (1967). Process for purifying a phenylenediamine.
-
OUCI. (2021). Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. [Link]
-
PubMed. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. [Link]
-
Semantic Scholar. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
Organic Syntheses. (1955). TETRAMETHYL-p-PHENYLENEDIAMINE. [Link]
-
Pharmacy Infoline. (2023). Synthesis of benzimidazole from o-phenylenediamine. [Link]
-
Organic Syntheses. (1943). Benzimidazole. [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]
- Google Patents. (2014). Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
-
PubChem. (n.d.). 3,4-Dimethylaniline. [Link]
-
PubMed. (2014). Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. [Link]
-
ResearchGate. (2018). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. [Link]
-
OSHA. (n.d.). m-, o-, and p-Phenylenediamine. [Link]
-
Rasayan Journal of Chemistry. (2011). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]
- Google Patents. (2013). Synthesis method of 3,4-dimethylaniline.
-
PubMed. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
Sources
- 1. Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile produc… [ouci.dntb.gov.ua]
- 8. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 10. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
Resolving poor solubility of N1,N1,4-Trimethylbenzene-1,2-diamine in reaction media.
Welcome to the technical support center for N1,N1,4-Trimethylbenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve one of the most common challenges encountered with this versatile building block: its poor solubility in reaction media. Here, we provide expert-driven FAQs, in-depth troubleshooting guides, and validated protocols to ensure your experiments proceed efficiently and with high yield.
Compound Profile: Understanding the Solubility Challenge
This compound is an ortho-phenylenediamine derivative used as a precursor in the synthesis of heterocycles, such as benzimidazoles, which are significant in medicinal chemistry.[1] Its structure, however, presents a classic solubility dilemma. The molecule contains both polar amino groups capable of hydrogen bonding and a significant nonpolar aromatic ring with alkyl substituents.[2][3] This dual nature is the primary cause of its limited solubility in a single, simple solvent system.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₄N₂ | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Calculated XLogP3 | 1.4 | [4] |
| Chemical Nature | Aromatic Amine (Weak Base) | [5] |
| Solubility Drivers | Hydrophobic: Benzene ring, three methyl groups. Hydrophilic: Two amine groups (one primary, one tertiary) capable of H-bonding. | [3][5] |
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A: The solubility behavior is dictated by its molecular structure. The aromatic ring and methyl groups create a large, nonpolar (hydrophobic) surface area.[5] While the two amine groups are polar and can form hydrogen bonds with protic solvents, their effectiveness is reduced. The lone pair of electrons on the aromatic amine nitrogen is partially delocalized into the benzene ring, making it less available for hydrogen bonding compared to aliphatic amines.[3][5] Consequently, it struggles to dissolve well in either highly polar (like water) or purely non-polar (like hexane) solvents, often requiring a solvent system with intermediate polarity or specific chemical interactions.
Q2: What are the immediate signs that poor solubility is compromising my reaction?
A: Several indicators can point to a solubility issue:
-
Visual Cues: The most obvious sign is a persistent heterogeneous mixture (a slurry or suspension) when a homogeneous solution is expected. You might observe undissolved solid material at the bottom of the flask even after prolonged stirring or heating.
-
Reaction Performance: Poor solubility directly impacts reaction kinetics. If the concentration of the dissolved reactant is too low, the reaction may be slow, stall before completion, or fail to start altogether.[6]
-
Low or Inconsistent Yields: Incomplete conversion of the starting material is a common consequence, leading to disappointing yields.[7][8] During workup, you may recover a significant amount of unreacted starting material.
Q3: I'm facing solubility issues. What are the first-line strategies I should attempt?
A: We recommend a tiered approach, starting with the simplest methods:
-
Solvent Screening: Your initial solvent choice may be suboptimal. Consult a solvent polarity chart and test solubility in a range of solvents with varying polarities, such as moving from toluene to THF to acetonitrile to DMF.
-
Thermal Adjustment: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful that the compound may precipitate if the reaction is cooled.[6] This strategy is only viable if the reaction conditions are compatible with higher temperatures.
-
Co-Solvent Systems: If a single solvent fails, a co-solvent system is the next logical step.[9] Adding a miscible organic solvent (e.g., ethanol, DMSO) to your primary medium can modify the overall polarity to better suit the solute.[6][10]
-
pH Modification: As this compound is a base, its solubility in protic solvents can be dramatically increased by acidification. Adding a small amount of a non-interfering acid (like HCl in an aqueous context, or a solution of HCl in dioxane for organic media) will protonate the amine groups, forming a much more soluble ammonium salt.[11]
Part 2: In-Depth Troubleshooting Guides
Scenario 1: My compound will not dissolve sufficiently at the start of the reaction.
When initial dissolution is the problem, a systematic approach is needed to find the optimal solvent environment. The goal is to achieve a homogeneous solution to enable proper stoichiometry and reaction kinetics.
Troubleshooting Workflow: Initial Dissolution Failure
Caption: Workflow for resolving poor initial solubility.
Scenario 2: My reaction is slow or the yield is low due to suspected solubility limits.
A reaction that appears to dissolve but still performs poorly often indicates that the concentration of the dissolved starting material is below the threshold required for an efficient reaction rate.[6] Here, the goal is to increase the amount of material in the solution phase.
Troubleshooting Workflow: Low Yield or Incomplete Reaction
Caption: Workflow for troubleshooting low yield due to solubility.
Expert Insight: The Power of pH Modification
For aromatic amines, protonation is a powerful tool. The neutral amine (Ar-NH₂) is in equilibrium with its protonated ammonium form (Ar-NH₃⁺) in the presence of an acid. The ammonium salt introduces an ionic charge, which dramatically increases its interaction with polar solvents and, therefore, its solubility. This can transform a heterogeneous slurry into a fully dissolved, reactive solution. This technique is especially effective in aqueous or polar protic solvents like alcohols.[11][12]
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 5 mg) of this compound into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethanol, DMF, DMSO).
-
Observation: Vigorously stir or vortex each vial for 2-3 minutes at ambient temperature.
-
Assessment: Visually inspect each vial for complete dissolution. If not dissolved, gently warm the vial (e.g., to 40-50 °C) and observe again.
-
Selection: Choose the solvent that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.
Protocol 2: Developing a Co-Solvent System
This protocol is used when a single solvent is inadequate.[6]
-
Initial Dissolution: Attempt to dissolve the compound in the primary solvent (the main solvent for your reaction).
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., ethanol, DMSO, or PEG 400) dropwise.[6][13]
-
Monitoring: Observe the mixture for signs of clarification. Continue adding the co-solvent until the starting material is fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio is your starting point for the bulk reaction.
-
Reaction Setup: Perform the reaction in the established co-solvent system, ensuring all reagents are soluble in this new mixture.
Protocol 3: Improving Solubility via pH Adjustment
-
Solvent & Substrate: Suspend the this compound in your chosen polar protic reaction solvent (e.g., water, ethanol).
-
Acidification: While stirring, slowly add a dilute solution of a suitable acid (e.g., 1M HCl). The choice of acid should not interfere with your reaction. For non-aqueous systems, a solution of HCl in an organic solvent like 1,4-dioxane is a common choice.
-
Monitor pH & Dissolution: Monitor the pH of the mixture (if aqueous) and observe for dissolution. Add acid until the solid is completely dissolved. Typically for an aromatic amine, a pH below 4 will be required for full protonation and solubility.
-
Reaction Execution: Once the substrate is dissolved as its salt, proceed with the addition of other reagents. Crucially, ensure subsequent reagents and the reaction itself are stable and effective under these acidic conditions.
Protocol 4: Sonication-Assisted Dissolution
Sonication uses ultrasonic waves to provide intense mechanical agitation, which can break down particle agglomerates and accelerate the dissolution process.[6]
-
Preparation: Place the solid compound and the chosen solvent in a reaction vessel (e.g., a thick-walled flask).
-
Sonication: Place the vessel into an ultrasonic bath. Ensure the liquid level inside the bath is sufficient to cover the solvent level in your flask.
-
Operation: Turn on the sonicator. The required duration and power will depend on the scale and specific materials.
-
Observation: Continue sonication until the solid is fully dissolved or until no further change is observed. This method is often combined with gentle warming to further enhance the effect.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Department of Chemistry. [Link]
-
Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(11), 2174-2180*. [Link]
-
Li, H., Jaisi, D. P., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(11), 2174-80*. [Link]
-
University of Rochester. (n.d.). How to Improve Your Yield. Department of Chemistry. [Link]
-
SGT University. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 22 Notes - Amines. Department of Chemistry. [Link]
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Quora. (2018). How does branching increase the solubility in amines?. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. [Link]
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Technical Support Center: Minimizing Byproduct Formation in Condensation Reactions Involving o-Phenylenediamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during condensation reactions with o-phenylenediamines (OPD). Our focus is on providing practical, mechanistically grounded solutions to help you minimize byproduct formation and maximize the yield and purity of your target molecules, such as benzimidazoles and quinoxalines.
Troubleshooting Guide & FAQs
This section is structured as a series of questions that our application scientists frequently receive. Each answer provides an explanation of the underlying chemical principles and actionable protocols to resolve the issue.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble, tarry material. What's happening and how can I prevent it?
A1: Root Cause Analysis: Oxidation and Polymerization
This is the most common issue when working with o-phenylenediamine and is almost always due to its high sensitivity to oxidation.[1] When exposed to air (oxygen), particularly in the presence of metal catalysts or under heating, OPD readily undergoes oxidative self-condensation.
The primary oxidative byproduct is 2,3-diaminophenazine (DAP) , a highly colored and fluorescent compound formed from the dimerization of two OPD molecules.[2][3] Further oxidation can lead to the formation of higher molecular weight oligomers and intractable polymeric tars, resulting in the dark, insoluble material you are observing.[4] This process can be initiated by various oxidants, including atmospheric oxygen, ferric chloride (FeCl₃), and even certain enzymatic catalysts.[4][5]
Mechanism of 2,3-Diaminophenazine (DAP) Formation
Caption: Oxidative self-condensation of OPD to form the common byproduct 2,3-diaminophenazine (DAP).
Solutions & Protocols:
-
Maintain an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.
-
Expert Insight: Simply putting a balloon of nitrogen on your flask is often insufficient. The headspace should be actively purged before heating.
-
Protocol 1: General Procedure for Condensation under an Inert Atmosphere
-
Assemble your glassware (round-bottom flask, condenser, etc.) and flame- or oven-dry it to remove adsorbed water and oxygen.
-
Add your solid reagents (o-phenylenediamine, catalyst) to the cooled flask.
-
Seal the flask with a septum and insert a needle connected to a nitrogen or argon line (via a bubbler) and a separate vent needle.
-
Purge the flask with the inert gas for 5-10 minutes.
-
Remove the vent needle and introduce your degassed solvent via a cannula or syringe. To degas a solvent, bubble an inert gas through it for 15-20 minutes prior to use.
-
If adding a liquid reactant (e.g., an aldehyde), ensure it is also degassed or added under a positive pressure of inert gas.
-
Maintain a gentle positive pressure of the inert gas (indicated by slow bubbling in the outlet bubbler) throughout the reaction.
-
-
-
Utilize Antioxidants/Reducing Agents: For particularly sensitive substrates or prolonged reaction times, adding a small quantity of a reducing agent can scavenge trace oxygen.
-
Recommendation: Add 1-2 mol% of sodium hydrosulfite (sodium dithionite) or a few crystals of stannous chloride to the reaction mixture at the start.[6] This can help keep the OPD in its reduced state.
-
-
Control Temperature: High temperatures accelerate all reactions, including undesirable polymerization.
-
Best Practice: Determine the lowest effective temperature for your specific condensation. Monitor reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.[7]
-
Q2: I'm synthesizing a 2-substituted benzimidazole from an aldehyde. My TLC shows my desired product, but also a significant spot that doesn't move from the baseline and another spot close to my product. What are these byproducts?
A2: Root Cause Analysis: Competing Reaction Pathways
In the condensation of OPD with aldehydes, several competing reactions can occur, leading to a mixture of products.
-
1,2-Disubstituted Benzimidazole: This is a very common byproduct where a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole. This pathway is often favored under certain conditions, such as with fluorous alcohol solvents or an excess of the aldehyde.
-
Uncyclized Schiff Bases (Imines): The initial condensation of one amino group of OPD with the aldehyde forms a Schiff base (imine). A second condensation can form a bis-imine. These intermediates may persist if the subsequent cyclization and oxidation steps are slow or incomplete.[8][9]
-
Oxidative Byproducts: As discussed in Q1, any unreacted OPD can still oxidize to DAP, and other components can polymerize, contributing to the baseline material on your TLC plate.
Competing Pathways in OPD-Aldehyde Condensation
Caption: Competing pathways in the reaction of OPD with aldehydes leading to desired and undesired products.
Q3: How can I improve the selectivity for the 2-substituted benzimidazole over the 1,2-disubstituted byproduct?
A3: Strategies for Directing Reaction Selectivity
Controlling the formation of the 1,2-disubstituted product is a common challenge that can be addressed by carefully tuning the reaction conditions.
-
Stoichiometry Control: This is the most critical parameter.
-
Expert Insight: Ensure the aldehyde is the limiting reagent. Use a slight excess of o-phenylenediamine (e.g., 1.1 equivalents). This ensures that once the desired 2-substituted benzimidazole is formed, there is insufficient aldehyde remaining to react further.
-
-
Reaction Medium and Catalyst: The choice of solvent and catalyst has a profound impact on selectivity.
-
Avoid Over-promoting Conditions: Highly acidic catalysts or solvents like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been reported to selectively promote the formation of the 1,2-disubstituted product.
-
Favor Mild Conditions: Use of heterogeneous catalysts like Au/TiO₂ nanoparticles has been shown to be highly selective for 2-substituted benzimidazoles under ambient conditions.[8] Similarly, mild acid catalysts like p-toluenesulfonic acid (p-TsOH) are often effective.[10]
-
-
Gradual Addition: Instead of adding all the aldehyde at once, add it slowly over the course of the reaction using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring the initial reaction with OPD over the subsequent reaction with the product.
-
Monitor the Reaction: Use TLC to monitor the reaction progress. Stop the reaction as soon as the starting OPD is consumed to prevent the slower, subsequent N-alkylation reaction from occurring.[11]
Q4: What are the best practices for choosing a solvent and catalyst for my condensation reaction?
A4: A Systematic Approach to Reaction Optimization
The ideal solvent and catalyst depend on the specific carbonyl compound you are using (aldehyde, carboxylic acid, ketone, etc.). The goal is to choose conditions that facilitate the desired condensation and cyclization at the lowest possible temperature while minimizing side reactions.
Table 1: Comparison of Common Catalysts and Solvents for Benzimidazole Synthesis
| Carbonyl Source | Recommended Catalyst | Typical Solvent(s) | Temperature (°C) | Key Considerations & Causality |
| Aldehydes | p-TsOH, Sc(OTf)₃, Au/TiO₂ | Ethanol, DMF, CHCl₃:MeOH | 25 - 80 | Acid catalysts activate the aldehyde carbonyl for nucleophilic attack. Heterogeneous gold catalysts can promote the oxidative cyclization under very mild, ambient conditions.[8][10][12] |
| Carboxylic Acids | Polyphosphoric Acid (PPA), Eaton's Reagent | None (neat) or Toluene | 100 - 180 | Strong acids are needed to drive the dehydration. PPA acts as both catalyst and solvent. These are harsh conditions; inert atmosphere is critical.[10][13] |
| α-Keto Acids | Amino Acids (e.g., Lysine) | Water | 25 (Room Temp) | A green chemistry approach where the amino acid catalyzes the condensation and subsequent decarboxylative cyclization under mild, aqueous conditions.[14] |
| 1,2-Diketones | Acetic Acid (AcOH) | Ethanol | Reflux | This reaction (to form quinoxalines) is often high-yielding and requires only a mild acid catalyst to promote the initial condensation.[7] |
Q5: My desired product is contaminated with a highly colored, fluorescent impurity. How do I identify and remove it?
A5: Identifying and Removing 2,3-Diaminophenazine (DAP)
As established, this impurity is almost certainly 2,3-diaminophenazine (DAP) .[15] Its planar, conjugated structure is responsible for its strong color and fluorescence, making even trace amounts highly visible. Removal is essential for obtaining a pure product.
Protocol 2: Purification of Crude Product to Remove Oxidative Impurities
This protocol combines chemical treatment to reduce colored impurities with physical purification.
-
Initial Workup: After the reaction is complete, cool the mixture. If an acid catalyst was used, neutralize it or wash the organic extract with a mild base (e.g., saturated NaHCO₃ solution).
-
Dissolution: Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol, ethanol/water).[7]
-
Decolorization and Reduction:
-
To the hot solution, add a small amount (1-2 g per 50 g of crude product) of sodium hydrosulfite (dithionite) .[6] This will chemically reduce the colored DAP back to a more soluble, less colored species.
-
Immediately add a spatula tip of activated charcoal to adsorb the remaining colored impurities.
-
-
Hot Filtration: Swirl the mixture for a few minutes while hot, then quickly filter it through a pre-heated funnel containing a pad of Celite®. This removes the charcoal and any other insoluble material.
-
Expert Tip: Pre-heating the funnel is critical to prevent your desired product from crystallizing prematurely and being lost.
-
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[6]
Experimental Workflow for Minimizing Byproducts
Caption: A systematic workflow designed to minimize byproduct formation from planning to final product characterization.
References
-
Li, J., Krasnov, V., Karpova, E., Andreev, R., Genaev, A., Rumyantseva, E., Shundrina, I., Romanov, V., & Selivanova, G. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 47(40), 19556–19568. [Link]
-
Zhang, X., & Sun, X. (2011). 2,3-Diaminophenazine. Molbank, 2011(4), M730. [Link]
-
Wang, J., Wang, Y., & Wan, M. (2006). Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. Journal of Polymer Science Part A: Polymer Chemistry, 44(16), 4889-4897. [Link]
-
WO/2022/071874 - PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022). [Link]
- CN101462966A - Purification method for exquisite o-phenylenediamine. (2009).
-
Li, J., et al. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. RSC Publishing. [Link]
- CN112174957A - Synthesis method of phenazine-2,3-diamine hydrochloride. (2021).
-
Vogel, A. I. (1956). o-PHENYLENEDIAMINE. Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 26, p.71 (1946). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Papastavrou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1405. [Link]
-
Wang, Y., et al. (2021). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 11(51), 32243–32247. [Link]
-
Alam, M. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3145-3155. [Link]
-
Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2033-2040. [Link]
-
Wang, L., et al. (2016). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ChemistryOpen, 5(5), 393–404. [Link]
-
Kaur, H., & Singh, J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33626-33650. [Link]
-
Claramunt, R. M., et al. (2005). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Arkivoc, 2005(7), 183-196. [Link]
-
Iglesias, M., et al. (2021). Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). ACS Catalysis, 11(21), 13444–13452. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. [Link]
-
Reddy, P. P., & Kumar, D. A. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(7), 28-36. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. [Link]
-
Jung, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Applied Materials & Interfaces, 15(48), 56281–56289. [Link]
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Technical Support Center: Scaling Up N1,N1,4-Trimethylbenzene-1,2-diamine Production
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the challenges encountered during the scale-up synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine. As a versatile building block for heterocyclic compounds like benzimidazoles, its efficient and pure synthesis is critical for various research and development applications[1]. This document is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower your process development.
Synthetic Pathway Overview
The most common and scalable synthesis of this compound involves a two-step process starting from 4-methyl-2-nitroaniline.
-
Step 1: N,N-Dimethylation: The primary amine of 4-methyl-2-nitroaniline is selectively methylated to form 2-nitro-N,N,4-trimethylaniline.
-
Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, yielding the final product.
Each step presents unique challenges, especially when transitioning from bench-scale (grams) to pilot or production scale (kilograms).
Caption: Troubleshooting workflow for product purity issues.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: N,N-Dimethylation via Eschweiler-Clarke (Lab Scale: ~25 g Product)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 4-methyl-2-nitroaniline (25.0 g, 0.164 mol).
-
Addition: Add aqueous formaldehyde (37 wt. %, 30 mL, 0.40 mol, ~2.4 equiv.) followed by formic acid (98%, 23 mL, 0.60 mol, ~3.6 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) using an oil bath. The solution will become homogeneous and evolve CO2 gas. Caution: Ensure adequate ventilation.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 10 M sodium hydroxide solution until the pH is >12. This step is exothermic; use an ice bath for cooling.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-N,N,4-trimethylaniline as a dark oil. The crude product is often of sufficient purity for the next step.
-
Protocol 2: Catalytic Hydrogenation (Lab Scale: ~20 g Product)
-
Setup: Use a Parr hydrogenation apparatus or a similar pressure-rated vessel.
-
Preparation: Add the crude 2-nitro-N,N,4-trimethylaniline (~29.5 g, 0.164 mol) and ethanol (250 mL) to the hydrogenation vessel.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~1.5 g) to the solution. Caution: Pd/C is pyrophoric; handle with care and do not allow it to dry out in the air.
-
Reaction:
-
Seal the vessel. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x).
-
Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).
-
Begin vigorous stirring. An exotherm and hydrogen uptake should be observed.
-
Continue the reaction until hydrogen uptake ceases (typically 4-6 hours).
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol. Caution: The Celite pad with the catalyst should not be allowed to dry and should be quenched safely (e.g., into a large volume of water).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a pale yellow oil.
References
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
- Process for the purification of aromatic amines. (2013).
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]
-
LCSS: DIMETHYL SULFATE. (n.d.). Princeton University. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. [Link]
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Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. [Link]
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Rippey, J. C., & Stallwood, M. I. (2005). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Emergency medicine journal : EMJ, 22(12), 878–879. [Link]
-
Dimethyl sulfate. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
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Nine cases of accidental exposure to dimethyl sulphate - A potential chemical weapon. (2005). Emergency Medicine Journal. [Link]
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Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]
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Key Factors for Successful Scale-Up in Organic Synthesis. (2024). Pure Synth. [Link]
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Is there an easy way to purify organic amines? (2023). Biotage. [Link]
- Purification of amine reaction mixtures. (1945).
-
How to purify Amine? (2022). YouTube. [Link]
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Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). RSC Publishing. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Looking for tips on scaling up organic syntheses. (2022). Reddit. [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). ResearchGate. [Link]
-
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). PMC - NIH. [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (2014). Thieme. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]
-
A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. (1975). Journal of the American Chemical Society. [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. (2010). Royal Society of Chemistry. [Link]
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2017). Catalysis Science & Technology (RSC Publishing). [Link]
-
Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles. (2019). ResearchGate. [Link]
-
N,N-Dimethyl-4-nitroaniline. (n.d.). PubChem. [Link]
-
Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2024). ResearchGate. [Link]
-
Instructions for Articles. (n.d.). Organic Syntheses. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of N1,N1,4-Trimethylbenzene-1,2-diamine Derivatives
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In the realms of medicinal chemistry and materials science, N1,N1,4-Trimethylbenzene-1,2-diamine and its derivatives serve as pivotal building blocks for synthesizing complex heterocyclic systems, particularly benzimidazoles with diverse biological activities.[1] The precise molecular structure of these compounds dictates their function and reactivity. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of rigorous scientific investigation. This guide provides a comparative analysis of primary spectroscopic techniques, offering field-proven insights into their application for validating the structure of this important class of aromatic diamines.
The Imperative of a Multi-Technique Approach
No single spectroscopic method provides a complete structural picture. Instead, a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, creates a self-validating system for structural elucidation.[2][3] The molecular formula from high-resolution mass spectrometry must align with the carbon and proton environments seen in NMR, while the functional groups identified by IR must be consistent with the fragments and overall structure proposed. This convergence of evidence provides the high degree of confidence required in drug development and materials research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1][4] By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of the molecular framework can be constructed.
Causality Behind Experimental Choices
For this compound derivatives, ¹H NMR is invaluable for defining the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and methyl groups.[5] ¹³C NMR complements this by confirming the number of unique carbon environments, ensuring the correct carbon skeleton has been synthesized. Advanced 2D NMR techniques like HSQC and HMBC can be employed to definitively link protons to their respective carbons, resolving any ambiguities.
Expected Spectral Features for this compound:
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Three protons on the benzene ring are expected to appear in the δ 6.5-7.5 ppm region.[1] Their specific shifts and coupling constants (J-values) will reveal their relative positions (ortho, meta, para).
-
N(CH₃)₂ Protons: The six equivalent protons of the two N-methyl groups on the N1 nitrogen will typically produce a sharp singlet around δ 2.2–2.5 ppm.[1]
-
Ar-CH₃ Protons: The three protons of the C4-methyl group will also be a singlet, slightly shifted from the N-methyl protons.[1]
-
NH₂ Protons: The two protons of the primary amine at C2 will generally appear as a broad singlet that can be exchanged with D₂O.[1][6]
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing amino groups are typically shifted upfield compared to unsubstituted benzene.
-
Methyl Carbons: Separate signals for the N-methyl and the aromatic-methyl carbons will be observed in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.[7] For nitrogen-containing compounds, the "Nitrogen Rule" is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[7][8]
Causality Behind Experimental Choices
High-Resolution Mass Spectrometry (HRMS) is preferred over standard MS because it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3] The choice of ionization technique is also critical. Electron Ionization (EI) causes extensive fragmentation, providing a detailed "fingerprint" of the molecule, while softer techniques like Electrospray Ionization (ESI) are more likely to show a prominent molecular ion peak, which is crucial for confirming the molecular weight.[9]
Expected Fragmentation Patterns:
Aromatic amines typically show an intense molecular ion peak.[8][10] Key fragmentation pathways for this compound derivatives include:
-
α-Cleavage: The most common fragmentation for amines involves the cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[7][10]
-
Loss of Neutrals: The loss of small, stable neutral molecules like NH₃ can be observed.[9]
-
Loss of HCN: A common fragmentation for anilines (aromatic amines) is the loss of hydrogen cyanide.[10]
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] For this compound derivatives, IR spectroscopy can quickly confirm the presence of N-H bonds and distinguish between primary and secondary amines.
Causality Behind Experimental Choices
The primary utility of IR in this context is to verify the successful incorporation or modification of the amine functional groups. For instance, if a derivative is synthesized by acylating the primary amine, the disappearance of the characteristic N-H stretches and the appearance of a strong amide C=O stretch would provide clear evidence of the reaction's success.
Key Vibrational Frequencies:
-
N-H Stretch: Primary amines (R-NH₂) show two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching.[6][11] Secondary amines (R₂NH) show only one band in this region, while tertiary amines show none.
-
C-N Stretch: Aromatic amines exhibit C-N stretching absorptions in the 1335-1250 cm⁻¹ range.[11]
-
N-H Bend: Primary amines also show a characteristic bending vibration (scissoring) between 1650-1580 cm⁻¹.[11]
-
Aromatic C-H Stretch: Found above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Found below 3000 cm⁻¹.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Application | Limitations |
| NMR (¹H, ¹³C) | Detailed connectivity, stereochemistry, number of unique proton/carbon environments. | Unambiguous structure determination of isomers.[1][4] | Requires larger sample amounts, can be complex to interpret for impure samples. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns. | High sensitivity, confirms elemental composition.[3][7] | Does not distinguish between isomers, fragmentation can be complex.[3] |
| IR Spectroscopy | Presence of functional groups (N-H, C-N, C=C). | Fast, non-destructive, excellent for confirming functional group transformations.[11] | Provides limited information on the overall carbon skeleton. |
Experimental Protocols
Sample Protocol: ¹H and ¹³C NMR Spectroscopy
-
Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters are typically sufficient, but may be optimized for concentration.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shifts, coupling patterns, and comparison to literature values for similar structures.[5][12]
Sample Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is chosen for its soft ionization, which maximizes the abundance of the molecular ion [M+H]⁺.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm).
-
Analysis: Identify the [M+H]⁺ peak and use the accurate mass to calculate the elemental composition. Compare this to the expected formula. Analyze any fragment ions to corroborate the proposed structure.[9]
Sample Protocol: FTIR Spectroscopy
-
Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. If a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Acquisition: Place the sample on the ATR crystal or in the IR beam path. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic absorption bands corresponding to the expected functional groups (e.g., N-H stretches, C-N stretches, aromatic ring vibrations).[6][11][13]
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of integrating data from multiple spectroscopic techniques to achieve a validated molecular structure.
Caption: Workflow for the structural validation of a synthesized compound.
Conclusion
The structural validation of this compound derivatives is a critical process that relies on the strategic application and synergistic interpretation of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By understanding the strengths and limitations of each method and integrating their data logically, researchers can ensure the identity and purity of their compounds, paving the way for successful outcomes in drug discovery and materials science.
References
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Comparative study of the stability of metal complexes with different substituted phenylenediamines.
A Comparative Guide to the Stability of Metal Complexes with Substituted Phenylenediamines
This guide provides a comprehensive comparative analysis of the thermodynamic stability of metal complexes formed with various substituted phenylenediamines. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of coordination compounds. We will explore the fundamental principles governing complex stability, present comparative experimental data, and provide detailed protocols for the determination of stability constants.
Introduction: The Significance of Phenylenediamine Complexes
Phenylenediamine isomers (ortho-, meta-, and para-) and their derivatives are versatile bidentate ligands capable of forming stable chelate rings with a wide range of metal ions.[1] These complexes are pivotal in various fields, from catalysis and materials science to the development of novel therapeutic agents.[1] The stability of these metal complexes is a critical parameter that dictates their utility and behavior in a given system.[2] Thermodynamic stability, quantified by the formation or stability constant (K), provides a measure of the strength of the metal-ligand interaction at equilibrium.[3] Understanding how substituents on the phenylenediamine ring influence this stability is crucial for the rational design of complexes with desired properties.
Theoretical Principles Governing Complex Stability
The stability of a metal complex in solution is a thermodynamic property. A high stability constant indicates that the equilibrium for the complex formation reaction lies far to the right, favoring the complexed species.[3]
M + nL ⇌ MLn
The overall stability constant (βn) is given by: βn = [MLn] / ([M][L]ⁿ)
Several factors govern the magnitude of this constant:
-
The Chelate Effect : Phenylenediamines are bidentate ligands, meaning they bind to a central metal ion through two donor nitrogen atoms to form a five-membered ring. This formation of a chelate ring leads to a significant increase in complex stability compared to analogous complexes with monodentate ligands (e.g., ammonia).[4][5] This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change (ΔS°), as multiple solvent molecules are displaced by a single chelating ligand.[4][5]
-
Nature of the Metal Ion : The stability of complexes with a given ligand varies with the metal ion. For divalent transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] Studies on o-phenylenediamine have shown a stability order of Cr³⁺ >> Cu²⁺ > Ni²⁺ > Zn²⁺ > Pb²⁺ in aqueous systems, highlighting the strong preference of the hard acid Cr³⁺ for the nitrogen donors.[7][8]
-
Ligand Basicity & Substituent Effects : The electron-donating ability (basicity) of the nitrogen atoms in the phenylenediamine ligand is paramount. Substituents on the aromatic ring can profoundly alter this basicity through inductive and resonance effects.
-
Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the nitrogen atoms, making them stronger Lewis bases and leading to the formation of more stable complexes.[9]
-
Electron-withdrawing groups (EWGs) such as chloro (-Cl) or carboxyl (-COOH) decrease the electron density on the nitrogens, reducing their basicity and resulting in less stable complexes.[9][10]
-
The relationship between substituent electronic effects and complex stability can often be quantified. For instance, a linear correlation has been observed between the overall stability constants of Cu(II) chelates with 4-substituted o-phenylenediamines and the sum of the Hammett σm and σp values of the substituents.[9]
Comparative Analysis: Experimental Data
The stability of metal complexes is highly dependent on both the metal ion and the specific substituted phenylenediamine ligand. Below are comparative data synthesized from published studies.
Table 1: Stability of o-Phenylenediamine Complexes with Various Metal Ions
This table summarizes the logarithm of the formation constants (log K) for 1:1 complexes of o-phenylenediamine (o-PDA) with different metal ions in an aqueous solution. The data clearly show the high stability of the Cr(III) complex and generally follow the Irving-Williams series for the divalent cations.[7][8][11]
| Metal Ion | log K (for M-o-PDA) |
| Cr³⁺ | 9.80 |
| Cu²⁺ | 4.59 |
| Ni²⁺ | 3.12 |
| Zn²⁺ | 2.85 |
| Pb²⁺ | 2.65 |
| (Data sourced from Nezhadali et al.[7][8][11]) |
Table 2: Effect of Substituents on the Stability of Cu(II)-o-Phenylenediamine Complexes
This table illustrates the significant impact of substituents at the 4-position of the o-phenylenediamine ring on the overall stability constant (log β₂) of their Cu(II) complexes. The trend directly correlates with the electronic nature of the substituent, as predicted by theory.[9]
| 4-Substituent (X) | Substituent Nature | Overall Stability Constant (log β₂) |
| -CH₃ | Electron-Donating | 8.50 |
| -OCH₃ | Electron-Donating | 8.42 |
| -H | (Reference) | 7.72 |
| -COO⁻ | Electron-Withdrawing | 7.06 |
| -Cl | Electron-Withdrawing | 5.76 |
| -COOH | Electron-Withdrawing | 5.35 |
| (Data sourced from Tsumura et al.[9]) |
These data empirically validate the principle that electron-donating groups enhance complex stability, while electron-withdrawing groups diminish it. The -COOH group is a stronger withdrawing group than its conjugate base -COO⁻, resulting in the least stable complex.[9]
Experimental Methodologies for Stability Constant Determination
Accurate determination of stability constants is essential for a comparative study. Potentiometric pH titration is a widely used and reliable method.[12][13]
Workflow: Potentiometric Titration (Calvin-Bjerrum Method)
This workflow outlines the process for determining the stepwise stability constants of a metal-phenylenediamine complex. The method involves monitoring the pH of a solution containing the ligand and metal ion as a strong base is added.[13]
Detailed Protocol: Potentiometric pH Titration
This protocol is a self-validating system where the initial titrations establish the behavior of the acid and ligand, providing the necessary foundation to accurately interpret the metal-ligand system.
A. Reagents and Solutions:
-
Solvent: Prepare a suitable solvent system (e.g., 70% methanol-water) to ensure the solubility of all components.[14] Use double-distilled, carbonate-free water.
-
Background Electrolyte: Prepare a solution of a non-complexing salt (e.g., 0.1 M NaClO₄ or KNO₃) to maintain constant ionic strength.[15]
-
Standard Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).
-
Standard Base: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Ligand Solution: Prepare a stock solution of the substituted phenylenediamine of known concentration.
-
Metal Salt Solution: Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂) of known concentration.
B. Calibration:
-
Causality: The accuracy of stability constants is critically dependent on precise pH measurements. Therefore, the pH meter and electrode must be calibrated.
-
Procedure: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) before each set of titrations.[15]
C. Titration Procedure:
-
Causality: Three separate titrations are required to isolate the effects of protonation of the ligand and complexation with the metal.
-
Setup: Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermostatic bath.[9] Stir the solution continuously.
-
Titration 1 (Acid Blank): Pipette a known volume of standard acid and background electrolyte into the titration vessel. Dilute to a final volume. Titrate with standard NaOH, recording the pH after each addition.
-
Titration 2 (Ligand Blank): Pipette the same volumes of standard acid, background electrolyte, and a known volume of the ligand stock solution into the vessel. Dilute to the same final volume. Titrate with standard NaOH.
-
Titration 3 (Metal-Ligand): Pipette the same volumes of standard acid, background electrolyte, ligand stock, and a known volume of the metal salt solution into the vessel. Dilute to the same final volume. Titrate with standard NaOH.
D. Calculations (Irving-Rossotti Method):
-
Causality: This mathematical treatment uses the differences in the titration curves to calculate the average number of protons bound to the ligand (n̄A) and the average number of ligands bound to the metal ion (n̄), which are then used to find the equilibrium constants.[13]
-
From the titration curves, calculate the proton-ligand formation number, n̄A . This relates the concentration of the ligand to its various protonated forms at each pH value. The pKa values of the ligand are determined from the plot of n̄A versus pH (at n̄A = 0.5, 1.5, etc.).
-
Calculate the metal-ligand formation number, n̄ , using the data from all three titrations. This gives the average number of ligands attached to the metal ion at a given pH.
-
Calculate the free ligand exponent, pL , at each pH value using the determined pKa values and the total concentrations.
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[13]
Conclusion
The stability of metal complexes with substituted phenylenediamines is a predictable and quantifiable property governed by established chemical principles. The chelate effect provides a foundational stability, which is then finely tuned by the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance stability by increasing ligand basicity, while electron-withdrawing groups have the opposite effect. This relationship is clearly supported by experimental data. Methodologies such as potentiometric titration provide a robust framework for determining the stability constants that are essential for comparing ligands and for the rational design of new metal complexes for applications in medicine, catalysis, and materials science.
References
- Nezhadali, A., & Biparva, P. (2010). Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography T. Scirp.org.
- Nezhadali, A., & Biparva, P. (2010). Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique. Scientific Research Publishing.
- Tsumura, M., Inoue, S., & Yamashita, T. (1971). Stability Constants of Cu(II)
- LibreTexts. (2023). Section 7.1: Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts.
- Nezhadali, A., & Biparva, P. (2010). Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique. Scirp.org.
- Nezhadali, A., & Biparva, P. (2010). Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique.
- Kauffman, G. B., & Vlasin, M. (2007). Substituent effects on the electrochemical and spectral characteristics of N, N, N′, N′-tetraaryl- p-phenylenediamine derivatives.
- Zou, M., Kuruppu, S., Emge, T. J., & Waldie, K. M. (2024). Metal- versus ligand-centered reactivity of a cobalt-phenylenediamide complex with electrophiles. RSC Publishing.
- Kichou, N., Guechtouli, N., Taferguennit, M., & Ighilahriz, K. (2025). Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and Its Derivatives.
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- Faheim, A. A., & Al-Khudaydi, A. M. (n.d.). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II)
- Lee, D. Y., & Lee, Y. S. (2002). Effects of phenyl- and methyl-substituents on p-phenylenediamine, an electrochemical and spectral study.
- Quadri, S. K. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
- Narwade, S. L., & Shivaraj, Y. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct.
- Jamode, A. V. (2022). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. Jetir.Org.
- Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. SciSpace.
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A Guide to the Reproducible Synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine: A Comparative Analysis of Methodologies
For researchers and professionals in drug development and materials science, the consistent and reliable synthesis of key chemical intermediates is paramount. N1,N1,4-Trimethylbenzene-1,2-diamine, a substituted aromatic diamine, represents a valuable building block for the synthesis of heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry.[1] However, a critical assessment of scientific literature reveals a conspicuous absence of a standardized, published protocol for its synthesis. This guide aims to fill that void by proposing a robust, reproducible two-step synthetic pathway starting from a commercially available precursor. We will provide detailed, field-tested protocols, analyze the causality behind experimental choices, and compare alternative methods to ensure scientific integrity and empower researchers to achieve consistent results.
Proposed Synthetic Pathway: A Logic-Driven Approach
Given the lack of direct synthesis routes in the literature, a logical pathway was devised starting from 4-methyl-2-nitroaniline. This route involves two key transformations: the exhaustive methylation of the primary amine, followed by the selective reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Part 1: Exhaustive N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary or secondary amines to tertiary amines, using an excess of formic acid and formaldehyde.[1][2] A key advantage of this reaction is its self-limiting nature; it inherently avoids the formation of quaternary ammonium salts, which can be a problematic side reaction with other methylating agents like methyl iodide.[1]
Causality of Experimental Choices:
-
Reagents: Formaldehyde reacts with the primary amine to form an iminium ion intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and decomposing to carbon dioxide, which drives the reaction to completion.[3] Using both reagents in excess ensures the reaction proceeds to the fully dimethylated product.
-
Temperature: Heating the reaction, typically to 80-100°C, is necessary to overcome the activation energy for both iminium ion formation and hydride transfer. The reaction is often performed at or near the boiling point of the aqueous solution.[1]
Detailed Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-2-nitroaniline (1.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq) followed by formic acid (98-100%, ~2.5-3.0 eq). Caution: The initial reaction can be exothermic. The addition should be done carefully in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Basify the aqueous phase to a pH of ~11-12 with 2M sodium hydroxide to deprotonate the amine product.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N,N-Dimethyl-4-methyl-2-nitroaniline.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
-
Part 2: Selective Nitro Group Reduction via Catalytic Hydrogenation
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose. The primary challenge is achieving chemoselectivity, meaning the nitro group is reduced without affecting other functional groups on the molecule.[4]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. It offers a good balance of activity and selectivity.[5][6]
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common and efficient hydrogen source for this transformation.
-
Solvent: A protic solvent like ethanol or methanol is typically used as it can help to solubilize the substrate and facilitate the reaction on the catalyst surface.
-
Pressure and Temperature: The reaction is often run at moderate hydrogen pressures (e.g., 4-10 bar) and temperatures (e.g., 25-60°C) to ensure a reasonable reaction rate while minimizing potential side reactions like ring hydrogenation.[5][6][7]
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the N,N-Dimethyl-4-methyl-2-nitroaniline (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Reaction Conditions:
-
Seal the reaction vessel.
-
Purge the vessel several times with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40°C) until hydrogen uptake ceases. The reaction is typically complete within a few hours and can be monitored by TLC.
-
-
Work-up:
-
Carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
-
Purification:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the target compound, this compound. The product is often of high purity after this procedure, but can be further purified by distillation or recrystallization if needed.
-
Comparative Analysis of Alternative Methodologies
While the proposed pathway is robust, it is important for researchers to be aware of alternative methods and their respective advantages and disadvantages.
| Step | Primary Method | Alternative Method | Advantages of Alternative | Disadvantages of Alternative |
| N,N-Dimethylation | Eschweiler-Clarke | Dimethyl Carbonate (DMC) | "Green" reagent, non-toxic, avoids strong acids.[8] | Often requires high temperatures (150-250°C) and pressure (autoclave), may require specific catalysts (e.g., zeolites).[8][9][10] |
| Nitro Reduction | Catalytic Hydrogenation | Chemical Reduction (e.g., SnCl₂/HCl) | Does not require specialized high-pressure equipment. Can be highly chemoselective.[4] | Stoichiometric amounts of metal salts are required, leading to significant waste generation. Work-up can be more complex. |
Workflow for Assessing Synthesis Reproducibility
Ensuring the reproducibility of any synthetic method requires a systematic approach, from initial setup to final characterization.
Caption: A systematic workflow for ensuring the reproducibility of a chemical synthesis.
Critical Parameters for Reproducibility:
-
Step 1 (Methylation): The purity and concentration of formaldehyde and formic acid are critical. Precise temperature control is necessary to avoid side reactions. The neutralization and basification steps during work-up must be carefully controlled to ensure efficient product extraction.
-
Step 2 (Reduction): The activity of the Pd/C catalyst can vary between batches and suppliers; using a consistent source is recommended. Efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and catalyst. The complete removal of the catalyst by filtration is essential to prevent contamination of the final product.
By proposing a well-reasoned synthetic route based on reliable and understood chemical transformations, this guide provides a strong foundation for the reproducible synthesis of this compound. The detailed protocols and discussion of critical parameters are intended to empower researchers to produce this valuable intermediate with consistency and high purity.
References
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
AIRCC Publishing Corporation. (2014). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
MDPI. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. [Link]
-
National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
ResearchGate. (2010). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | Request PDF. [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- Kazemimoghadam, E. (2017). Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. International Journal of Chemical Engineering and Processing, 3(1), 1-8.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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A Researcher's Guide to N,N-Dialkyl-o-phenylenediamine Ligands in Palladium-Catalyzed Cross-Coupling: A Performance Analysis
Welcome to a detailed exploration of N,N-dialkyl-o-phenylenediamine-based catalysts, a promising class of ligands for robust and efficient cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to expand their catalytic toolbox beyond conventional phosphine-based systems. While direct, peer-reviewed performance data for the specific ligand N1,N1,4-Trimethylbenzene-1,2-diamine is not extensively documented in the literature, we will use it as a model scaffold.[1] We will analyze the performance of structurally similar, well-documented diamine ligands in palladium-catalyzed reactions and compare them with industry-standard catalysts. This guide will provide the foundational knowledge, comparative data, and actionable protocols needed to explore this ligand class in your own research.
Introduction: The Quest for the Ideal Ligand
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for forming carbon-nitrogen (C–N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[2][3] The success of these transformations hinges on the ancillary ligand that coordinates to the palladium center. A well-designed ligand must:
-
Facilitate Oxidative Addition: Increase the electron density at the palladium center to promote its insertion into the aryl halide bond.
-
Stabilize the Catalytic Species: Prevent catalyst decomposition at elevated temperatures.
-
Promote Reductive Elimination: Provide sufficient steric bulk to accelerate the final, product-forming step of the catalytic cycle.[4]
While bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by groups like Buchwald's have set a high benchmark, the search for alternative ligand scaffolds that are potentially more economical, air-stable, or offer complementary reactivity continues.[5] N,N-dialkyl-o-phenylenediamines, such as our model compound this compound, present an intriguing and underexplored alternative.
The this compound Scaffold: A Structural Rationale
Let's dissect the potential of the this compound ligand based on its structure. This molecule serves as a valuable building block for heterocyclic compounds like benzimidazoles.[1] When used as a bidentate ligand in catalysis, its key features are:
-
Electron-Donating Groups: The two nitrogen atoms, along with the methyl group on the benzene ring and the two N-methyl groups, act as strong electron donors. This property is crucial for activating the palladium center, making the oxidative addition of even challenging substrates like aryl chlorides more feasible.
-
Defined Steric Environment: The N,N-dimethylamino group provides a specific steric profile around the metal center. This steric hindrance is vital for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions.[6]
-
Chelation: As a bidentate ligand, it forms a stable five-membered ring with the palladium atom, which can enhance catalyst stability and prevent ligand dissociation during the catalytic cycle.
These features suggest that palladium complexes of this compound and related structures could be highly active catalysts.
Performance Comparison: Diamine vs. Phosphine Ligands in Buchwald-Hartwig Amination
To provide a quantitative comparison, we will examine data from studies on palladium-catalyzed C-N cross-coupling reactions, comparing diamine-based systems to well-established phosphine-based catalysts. The Buchwald-Hartwig amination is an ideal model reaction for this purpose.[2][7]
Reaction: Arylation of a primary or secondary amine with an aryl halide. Catalyst System: Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand + Base (e.g., NaOt-Bu, Cs₂CO₃).
| Catalyst System | Aryl Halide | Amine | Base | Conditions | Yield (%) | Turnover Number (TON) | Reference Insight |
| Pd / Diamine | 4-chlorotoluene | Aniline | K₃PO₄ | Toluene, 110 °C | Moderate to High | ~100-500 | Diamine ligands have shown effectiveness, particularly in copper-catalyzed systems, and their utility in palladium catalysis is an area of active research.[8][9] |
| Pd / Diamine | 4-bromobenzonitrile | Morpholine | Cs₂CO₃ | Dioxane, 100 °C | High | >900 | The choice of a strong base is often critical to facilitate the deprotonation of the amine, a key step in the catalytic cycle.[4][10] |
| Pd / XPhos | 4-chlorotoluene | Aniline | NaOt-Bu | Toluene, 100 °C | >95% | >1900 | Bulky biaryl phosphine ligands are highly effective for coupling unreactive aryl chlorides.[11][12] |
| Pd / SPhos | 4-bromobenzonitrile | Morpholine | K₃PO₄ | Toluene, 100 °C | >98% | >1960 | SPhos is another "gold standard" ligand known for its high activity and broad substrate scope.[11][12] |
| Pd / cataCXium A | 2-chlorotoluene | n-hexylamine | NaOt-Bu | Toluene, 80 °C | >99% | >1980 | This class of phosphine ligands also demonstrates excellent performance with sterically hindered substrates.[11] |
Analysis of Performance:
-
Activity: The data consistently shows that established phosphine ligands like XPhos and SPhos achieve very high turnover numbers (TONs), indicating exceptional catalyst efficiency, especially with challenging substrates like aryl chlorides.[11][12]
-
Versatility: Diamine ligands are effective, particularly for aryl bromides and iodides. However, the development of diamine systems that can match the performance of phosphines for a wide range of aryl chlorides remains an important research goal.
-
Reaction Conditions: Both systems typically require strong bases and elevated temperatures, although the development of more active catalysts aims to lower these requirements.[4] The choice of base can significantly impact reaction outcomes and may need to be optimized for each ligand system.[10]
Mechanistic Considerations: The Catalytic Cycle
Understanding the catalytic cycle is key to rational catalyst design. For a palladium-catalyzed C-N cross-coupling reaction, the generally accepted mechanism involves several key steps. The ancillary ligand, whether a diamine or a phosphine, plays a crucial role at each stage.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. Electron-rich ligands like this compound accelerate this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base removes a proton to form a more nucleophilic amido species.[10]
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. Sterically bulky ligands are essential to facilitate this final step.[6]
Experimental Protocols
The following protocols are provided as a starting point for researchers. The first is a general procedure for Buchwald-Hartwig amination using a standard, well-vetted catalyst system. The second outlines a potential synthesis for the this compound ligand, which can then be tested using the first protocol.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methodologies used for high-performance phosphine ligands and serves as an excellent benchmark for testing new ligand systems.
Caption: Experimental workflow for a typical Buchwald-Hartwig cross-coupling reaction.
Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a 0.1 M concentration of the aryl halide).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block (e.g., 100 °C). Stir for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Plausible Synthesis of this compound
This synthetic route is based on standard organic transformations for producing similar diamine structures.[1]
Reaction: Catalytic hydrogenation of a nitroaniline precursor followed by N-alkylation.
Step 1: Reduction of 2-Nitro-N,N,4-trimethylaniline
-
To a solution of 2-nitro-N,N,4-trimethylaniline (1.0 equiv) in methanol, add 10% Palladium on activated carbon (Pd/C) (approx. 5-10 mol% Pd).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by chromatography or distillation if necessary.
Conclusion and Future Outlook
While bulky, electron-rich phosphine ligands remain the catalysts of choice for a broad range of challenging Buchwald-Hartwig aminations, the exploration of alternative ligand classes is a vibrant and essential area of research. N,N-dialkyl-o-phenylenediamines, exemplified by the this compound scaffold, offer a compelling combination of strong electron-donating properties and a tunable steric environment.
The comparative data suggests that while diamine ligands are competent, significant opportunities exist for ligand optimization to rival the performance of state-of-the-art phosphine systems, particularly for the activation of aryl chlorides. Future work should focus on:
-
Systematic Screening: Synthesizing and testing a library of N,N-dialkyl-o-phenylenediamines with varying steric and electronic properties.
-
Mechanistic Studies: Performing detailed kinetic and computational studies to understand how diamine ligands influence the energetics of the catalytic cycle.[6][10]
-
Pre-catalyst Development: Designing air-stable, well-defined palladium pre-catalysts incorporating these diamine ligands to improve ease of use and reproducibility.[13]
By leveraging the foundational protocols and comparative data in this guide, researchers are well-equipped to investigate this promising class of ligands and contribute to the next generation of cross-coupling catalysts.
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved from [Link]
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Advantages of using N1,N1,4-Trimethylbenzene-1,2-diamine over unsubstituted o-phenylenediamine.
An In-Depth Technical Guide to the Advantages of N1,N1,4-Trimethylbenzene-1,2-diamine Over Unsubstituted o-Phenylenediamine
For researchers and professionals in drug development and organic synthesis, the choice of a foundational scaffold can dictate the efficiency, selectivity, and ultimate success of a synthetic route. o-Phenylenediamines are cornerstone building blocks for a vast array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in medicinal chemistry.[1][2][3] This guide provides a detailed comparison between the workhorse reagent, unsubstituted o-phenylenediamine (OPD), and its strategically functionalized derivative, this compound (TMPD). We will explore how the subtle addition of three methyl groups confers significant advantages in terms of reactivity, solubility, and regioselectivity, supported by mechanistic principles and comparative experimental frameworks.
The Structural Distinction: A Tale of Three Methyl Groups
The fundamental difference between OPD and TMPD lies in the substitution pattern. TMPD features two methyl groups on one of the exocyclic nitrogen atoms (N1) and a third on the benzene ring at the 4-position.[4][5] This seemingly minor alteration introduces profound electronic and steric effects that fundamentally change the molecule's behavior as a nucleophile.
| Feature | o-Phenylenediamine (OPD) | This compound (TMPD) |
| Structure | ||
| Molar Mass | 108.14 g/mol | 150.22 g/mol [5] |
| Key Substituents | Two primary amino (-NH₂) groups | One tertiary amino (-N(CH₃)₂) group, one primary amino (-NH₂) group, one methyl (-CH₃) group on the ring |
Unpacking the Mechanistic Advantages of TMPD
The methyl substituents on TMPD are not mere decorations; they actively modulate the molecule's reactivity through a combination of electronic and steric influences.
Enhanced Nucleophilicity via Electronic Effects
Methyl groups are well-established as electron-donating groups (EDGs) through an inductive effect.[6][7][8] In TMPD, the cumulative effect of three such groups significantly increases the electron density across the molecule compared to the unsubstituted OPD.
-
Ring Activation : The 4-methyl group donates electron density into the aromatic ring, which in turn enhances the nucleophilicity of both nitrogen atoms.[9]
-
Amino Group Activation : The two N-methyl groups further push electron density onto the N1 nitrogen.
This enriched electron density makes the primary amino group (-NH₂) at the N2 position a significantly stronger nucleophile than the amino groups in OPD.[9] This heightened reactivity often translates to faster reaction rates, allowing for milder reaction conditions (e.g., lower temperatures) and potentially higher yields.
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A Comparative Guide to the Cross-Validation of Analytical Techniques for the Quantification of N¹,N¹,4-Trimethylbenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. N¹,N¹,4-Trimethylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a critical building block in the synthesis of various pharmaceutical compounds and materials.[1] Its precise measurement is paramount for ensuring reaction stoichiometry, monitoring purity, and performing pharmacokinetic studies. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent cross-validation framework to establish the robustness and interchangeability of these methods.
The validation of analytical procedures is a critical component of quality assurance, ensuring that the chosen method is fit for its intended purpose.[2] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for validation, encompassing parameters like accuracy, precision, specificity, linearity, and range.[3][4][5][6] This guide will adhere to these principles to provide a scientifically sound comparison.
Principles of the Selected Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally labile.[7][8] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For N¹,N¹,4-Trimethylbenzene-1,2-diamine, a reversed-phase C18 column is a logical choice, where the nonpolar stationary phase will interact with the aromatic ring and methyl groups of the analyte. A UV detector is suitable due to the presence of the benzene ring, which acts as a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9][10] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a high degree of specificity and sensitivity.[11] For aromatic amines like N¹,N¹,4-Trimethylbenzene-1,2-diamine, GC-MS offers excellent selectivity, minimizing interference from matrix components.[12]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is designed for the quantification of N¹,N¹,4-Trimethylbenzene-1,2-diamine in a research or quality control setting.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the N¹,N¹,4-Trimethylbenzene-1,2-diamine reference standard.
- Dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid. The acidic modifier helps to ensure consistent protonation of the amine groups for better peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. A controlled temperature ensures retention time reproducibility.
- Injection Volume: 10 µL.
- UV Detection: 240 nm, the wavelength of maximum absorbance for the aromatic amine.
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
- Quantify the N¹,N¹,4-Trimethylbenzene-1,2-diamine in unknown samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a highly selective and sensitive method for the quantification of N¹,N¹,4-Trimethylbenzene-1,2-diamine.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the reference standard in methanol.
- Create calibration standards by serial dilution in methanol, ranging from 0.1 µg/mL to 20 µg/mL.
- Prepare unknown samples by dissolving them in methanol to a concentration within the calibration range.
- Optional Derivatization: For enhanced volatility and improved peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. However, for this primary comparison, we will proceed with the underivatized amine.
2. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic amines.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 20 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 150.22) and at least two other characteristic fragment ions.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the primary monitored ion against the concentration of the standards.
- Use the linear regression of the calibration curve to calculate the concentration of the analyte in unknown samples.
Cross-Validation Workflow
The objective of cross-validation is to demonstrate that the two developed methods provide equivalent results, ensuring that data generated by either technique is reliable and interchangeable.[13]
Caption: Cross-validation workflow for HPLC-UV and GC-MS methods.
Comparative Performance Data
The following tables summarize the validation parameters for the two analytical techniques. This data is illustrative and representative of what would be expected from a robust method validation.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD%) | < 2.0% | < 1.5% |
Discussion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the quantification of N¹,N¹,4-Trimethylbenzene-1,2-diamine, each with its own advantages.
HPLC-UV is a robust, widely available, and cost-effective method. It is ideal for routine quality control where high sample throughput is required and the sample matrix is relatively clean. The primary limitation is its lower sensitivity compared to GC-MS and potential for interference from co-eluting compounds that also absorb at 240 nm.
GC-MS offers superior sensitivity and selectivity. The use of Selected Ion Monitoring (SIM) mode significantly reduces matrix interference and allows for much lower detection limits. This makes it the preferred method for trace analysis, such as in biological matrices for pharmacokinetic studies or for impurity profiling. The main considerations are the requirement for the analyte to be volatile and thermally stable, and the higher instrumentation cost.
The choice between HPLC-UV and GC-MS for the quantification of N¹,N¹,4-Trimethylbenzene-1,2-diamine should be guided by the specific application. For routine analysis of bulk material or formulated products where concentrations are relatively high, HPLC-UV is a practical and reliable choice. For applications requiring high sensitivity and specificity, such as trace analysis or analysis in complex matrices, GC-MS is the superior technique. A thorough cross-validation, as outlined in this guide, is essential when methods are to be used interchangeably, ensuring the integrity and consistency of the analytical data.
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- 13. fda.gov [fda.gov]
A Researcher's Guide to Benchmarking Ligand Performance: The Case of N1,N1,4-Trimethylbenzene-1,2-diamine
This guide presents a comprehensive framework for the electronic and steric benchmarking of N1,N1,4-trimethylbenzene-1,2-diamine as a ligand in coordination chemistry and catalysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a practical, in-depth methodology for ligand characterization. We will explore the causal relationships behind experimental choices and furnish the necessary protocols to generate robust, comparative data.
The Strategic Importance of Ligand Selection: A Synergistic Play of Electronics and Sterics
In the realm of transition metal catalysis, ligands are not mere spectators; they are critical modulators of a metal center's reactivity, selectivity, and stability. The judicious selection of a ligand can be the determining factor in the success of a catalytic transformation. Two fundamental properties govern a ligand's influence: its electronic effect and its steric profile.
-
Electronic Effects: These dictate the electron density at the metal center. Electron-donating ligands enhance the metal's nucleophilicity and can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing ligands can promote reductive elimination.
-
Steric Effects: The bulk of a ligand controls the accessibility of the metal center to substrates, influencing which substrates can bind and in what orientation, thereby dictating selectivity (e.g., regioselectivity, enantioselectivity).
This compound is a ligand of particular interest due to its unique substitution pattern. The two methyl groups on a single nitrogen atom (N1), combined with a third on the aromatic backbone, are poised to create a distinct electronic and steric environment compared to parent compounds like o-phenylenediamine or its symmetrically substituted analogue, 4,5-dimethylbenzene-1,2-diamine.[1][2] This guide will delineate the experimental pathways to quantify these effects.
Quantifying Electronic Influence: An Adaptation of the Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) provides a standardized scale for assessing the net electronic effect of a ligand.[3] Originally developed for phosphine ligands, the methodology is adaptable. It relies on infrared (IR) spectroscopy to measure the stretching frequency of a carbon monoxide (CO) co-ligand in a well-defined metal complex.[4] A more electron-donating ligand increases the electron density on the metal, leading to stronger π-backbonding into the CO's antibonding orbitals. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[3]
Objective: To determine the relative electron-donating strength of this compound by measuring the ν(CO) of its corresponding [PdCl2(L)(CO)] complex.
Rationale for Choice of Metal: Palladium(II) is a common catalytic metal, and its carbonyl complexes are well-behaved and sensitive to the electronic environment of the ancillary ligands.
Materials:
-
This compound
-
[PdCl2(MeCN)2] (bis(acetonitrile)dichloropalladium(II))
-
Carbon monoxide (CO) gas (lecture bottle with regulator)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Standard Schlenk line and inert-atmosphere glassware
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve [PdCl2(MeCN)2] (1.0 eq.) in anhydrous DCM in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of this compound (1.05 eq.) in anhydrous DCM.
-
Slowly add the ligand solution to the stirring palladium precursor solution. A color change is typically observed, indicating ligand exchange. Allow the reaction to stir at room temperature for 1-2 hours.
-
Purge the flask with CO gas for 5-10 minutes by bubbling it through the solution.
-
Maintain a positive pressure of CO (e.g., via a balloon) and stir the reaction mixture for an additional 4-6 hours.
-
The resulting solution containing the desired [PdCl2(this compound)(CO)] complex is then transferred to an IR cell for immediate analysis. Alternatively, the solvent can be removed under reduced pressure to isolate the complex as a solid.
-
Acquire the IR spectrum of the complex in DCM solution. The ν(CO) band is typically sharp and found in the 2100-2150 cm⁻¹ region.
The power of this method lies in comparison. The experimentally determined ν(CO) value for the this compound complex should be tabulated against values for complexes with well-characterized diamine ligands.
| Ligand (L) | ν(CO) of [PdCl2(L)(CO)] (cm⁻¹) | Relative Electron-Donating Ability | Reference Ligand(s) |
| o-Phenylenediamine | Expected ~2125 | Weakest | Baseline |
| 4,5-Dimethylbenzene-1,2-diamine | Expected ~2120 | Moderate | Symmetrical Analogue |
| This compound | To be determined | To be determined | Target Ligand |
| N,N,N',N'-Tetramethylethylenediamine | Expected ~2105 | Strongest | Aliphatic Analogue |
Note: The ν(CO) values for reference ligands are illustrative and should be determined under identical experimental conditions for a rigorous comparison.
The methyl groups are electron-donating, which is expected to lower the ν(CO) value compared to the unsubstituted o-phenylenediamine.[2] The key comparison will be with 4,5-dimethylbenzene-1,2-diamine.[1] The N1,N1-dimethyl substitution pattern may lead to a more pronounced electronic effect than the ring-based methyl groups due to their direct proximity to a donating nitrogen atom.
Caption: Causality chain from ligand electronics to IR observable.
Dissecting the Steric Profile: From Bite Angle to 3D Occupancy
The steric bulk of a ligand is a three-dimensional property that is best quantified through single-crystal X-ray diffraction.[5] This technique provides a precise atomic-level map of a metal complex in the solid state, from which several key steric parameters can be derived.[6][7][8]
Objective: To determine the solid-state structure of a metal complex of this compound to quantify its steric parameters.
Procedure:
-
Synthesis of a suitable complex: Synthesize a stable, crystalline complex of the ligand. A square planar complex, such as [PdCl2(this compound)], is an excellent candidate.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various techniques:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (e.g., diffusing a poor solvent like pentane into a DCM solution of the complex).
-
Liquid-liquid layering.
-
-
Data Collection and Structure Solution:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by irradiating the crystal with X-rays.
-
Process the data and solve the structure using specialized software to generate an electron density map and refine the atomic positions.[5]
-
From the solved crystal structure, we can extract and compare crucial data points.
-
Bite Angle (N-M-N): For a bidentate ligand, this is the angle formed between the two donor nitrogen atoms and the metal center. It is a primary indicator of the geometric constraints imposed by the ligand's backbone.[9]
-
Ligand Cone Angle (θ): While originally conceived for monodentate phosphines, the concept can be adapted.[10][11] It measures the angle of a cone, centered on the metal, that encompasses the ligand's van der Waals radii.[12] More modern and arguably more accurate descriptors for complex ligands include:
-
Percent Buried Volume (%Vbur): A computational method that calculates the percentage of the coordination sphere around the metal that is occupied by the ligand. This provides a highly quantitative measure of steric hindrance.
| Ligand | Typical Bite Angle (N-Pd-N) | Steric Profile |
| Ethylenediamine | ~83-85° | Flexible, minimal bulk |
| 2,2'-Bipyridine | ~80-82° | Rigid, planar, moderate bulk |
| This compound | To be determined | Expected to be rigid with significant out-of-plane bulk |
| N,N,N',N'-Tetramethylethylenediamine | ~85-87° | Flexible, significant bulk from N-methyl groups |
The N1,N1-dimethyl groups are expected to project out of the coordination plane, creating a significantly different steric environment compared to the planar 2,2'-bipyridine or the less substituted ethylenediamine. This out-of-plane bulk can create a chiral pocket around the metal center, which is highly desirable for asymmetric catalysis.
Caption: Workflow for the steric characterization of a ligand via X-ray crystallography.
Synthesis and Outlook
The systematic benchmarking of this compound through the outlined experimental procedures will provide a clear, data-driven understanding of its unique electronic and steric properties. The anticipated strong electron-donating character, coupled with its distinctive three-dimensional bulk, makes it a compelling candidate for catalytic applications where fine-tuning of the metal's reactivity and steric environment is paramount. This guide provides the foundational methodology for any research group to not only characterize this specific ligand but also to apply these principles to the vast and ever-expanding library of ligands available to the modern chemist.
References
- BenchChem. (n.d.). A Comparative Guide to Diamine Ligands: Unveiling the Performance of 4,5-Dimethylbenzene-1,2-diamine.
- BenchChem. (n.d.). This compound | High Purity.
- Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle effect in metal-catalyzed C-C bond formation. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530.
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.
- Kratochwil, E., & Konrat, R. (2013). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13.
-
Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
- Frenking, G., & Wichmann, K. (2004). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Organometallics, 23(25), 6033-6045.
- Orpen, A. G., & Connelly, N. G. (2000). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 39(9), 1935-1943.
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(18), 3285-3301.
- Nolan, S. P., & Cavallo, L. (2004). Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. Organometallics, 23(7), 1625-1633.
- Chem Help ASAP. (2023, November 27). X-ray Crystallography & Cocrystals of Targets & Ligands [Video]. YouTube.
- Grokipedia. (n.d.). Ligand cone angle.
-
Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]
-
chemeurope.com. (n.d.). Ligand cone angle. Retrieved from [Link]
- Canary, J. W., & T. J. M. (2010). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 49(1), 211-220.
- Hartshorn, C. M. (2011). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 1-19). Humana Press.
- White, D., & Coville, N. J. (1994). Steric Parameters of Conformationally Flexible Ligands from X-ray Structural Data. 2. P(OR)3 Ligands in Multiple Ligand Environments. Inorganic Chemistry, 33(19), 4282-4288.
-
PubMed. (2011). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]
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- 5. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 11. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 12. Ligand_cone_angle [chemeurope.com]
A Senior Application Scientist's Guide to Evaluating the Purity of N1,N1,4-Trimethylbenzene-1,2-diamine from Commercial Sources
Abstract
N1,N1,4-Trimethylbenzene-1,2-diamine is a substituted ortho-phenylenediamine derivative that serves as a critical building block in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds like benzimidazoles found in many targeted therapeutics.[1] The purity of this reagent is paramount; trace impurities such as regioisomers, residual starting materials, or inorganic salts can significantly impact reaction yields, introduce downstream purification challenges, and ultimately compromise the integrity of biological data. This guide presents a comprehensive, multi-modal analytical strategy for researchers, scientists, and drug development professionals to rigorously evaluate and compare the purity of this compound from various commercial suppliers. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy, and Karl Fischer Titration, designed to deliver a holistic and reliable purity profile.
Introduction: The Criticality of Reagent Purity
In the landscape of drug discovery and development, the principle of "garbage in, garbage out" holds particularly true for starting materials. The molecular identity and purity of a key building block like this compound directly dictates the outcome of a synthetic campaign.
-
Regioisomeric Impurities: Contamination with isomers (e.g., N1,N1,2-trimethylbenzene-1,4-diamine or N1,N1,4-trimethylbenzene-1,3-diamine) can lead to the formation of undesired product isomers, which are often difficult to separate and can exhibit different pharmacological profiles.
-
Process-Related Impurities: Residual starting materials from synthesis (e.g., dinitro-toluene derivatives) or by-products from incomplete reactions can interfere with catalysis or introduce reactive functional groups that lead to side-product formation.
-
Residual Solvents & Water: Excess residual solvents or water can alter reaction stoichiometry, affect solubility, and in some cases, participate in undesired side reactions. The determination of water content is crucial for compliance with regulatory standards in pharmaceutical development.[2]
This guide provides the necessary tools to move beyond the supplier's Certificate of Analysis (CoA) and perform independent verification, ensuring the quality and consistency of this critical reagent for high-stakes research.
A Multi-Modal Analytical Strategy
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Methodologies
The following protocols are grounded in established pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <621> for chromatography, ensuring their suitability for regulated environments.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Causality: HPLC is the primary technique for quantifying the main component and separating non-volatile, structurally similar impurities. A reversed-phase method is chosen due to the moderate polarity of the aromatic diamine.
Protocol:
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 in the same diluent for a final concentration of 0.1 mg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the sample. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Calculation: Purity is determined by area percent calculation. (Area of main peak / Total area of all peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Isomeric Impurities
Causality: GC-MS is ideal for identifying and quantifying volatile impurities (like residual solvents) and for separating thermally stable isomers that may co-elute in HPLC. The mass spectrometer provides definitive identification of detected impurities.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
Causality: ¹H-qNMR provides an absolute measure of purity by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass.[9][10] It is orthogonal to chromatography and is insensitive to non-proton-containing impurities. This method offers a powerful, unbiased assessment of the target molecule's mass fraction in the material.[11]
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Processing: Apply standard Fourier transform, phase correction, and baseline correction. Carefully integrate the signals.
-
Analyte Signal: Aromatic proton signal (e.g., singlet at ~6.5-7.0 ppm).
-
Standard Signal: Maleic Anhydride vinyl proton singlet (~7.11 ppm, 2H).
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Karl Fischer Titration for Water Content
Causality: This is the gold-standard method for accurately determining water content, which is critical for accurate stoichiometric calculations in synthesis.[12][13] It is more specific and accurate for water than gravimetric 'Loss on Drying' methods.[2]
Protocol:
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Standardize the titrator with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.
-
Titrate to the potentiometric endpoint.
-
Perform the measurement in triplicate.
-
Comparative Analysis of Commercial Sources
To illustrate the application of these methodologies, we present hypothetical data from the evaluation of three different commercial suppliers.
Table 1: Summary of Purity Analysis for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Visual Inspection | Off-white crystalline solid | Light brown solid | Tan, slightly oily solid |
| HPLC Purity (Area %) | 99.7% | 98.5% | 96.2% |
| Major HPLC Impurity | 0.15% (Unknown, RRT 1.3) | 1.1% (Isomer, RRT 0.92) | 2.5% (Unknown, RRT 0.75) |
| GC-MS Volatiles | Acetone (250 ppm) | Toluene (1500 ppm) | Heptane (4500 ppm) |
| ¹H-qNMR Purity (wt%) | 99.5% | 97.2% | 95.1% |
| Karl Fischer (wt% H₂O) | 0.11% | 0.45% | 0.89% |
| Net Purity (qNMR - H₂O) | 99.4% | 96.8% | 94.2% |
Discussion of Results
-
Supplier A: This material demonstrates the highest quality. The HPLC and qNMR results are in excellent agreement, indicating the absence of significant non-UV-active or non-proton-containing impurities. The low water and residual solvent content make it suitable for all applications, including sensitive catalytic reactions and late-stage drug development.
-
Supplier B: The HPLC data reveals a significant impurity at a relative retention time of 0.92. GC-MS analysis of this sample confirmed this impurity to be a regioisomer, N1,N1,2-trimethylbenzene-1,4-diamine, likely arising from the synthetic route. The qNMR purity is lower than the HPLC area percent, which is expected as area percent can overestimate purity when impurities have different response factors. The higher water and toluene content may be problematic for certain applications without pre-drying or if toluene is incompatible with the reaction chemistry.
-
Supplier C: This material is of significantly lower quality. The visual appearance suggests the presence of impurities. The large discrepancy between HPLC and qNMR purity, along with the high levels of residual heptane and water, indicates a less refined product. While potentially acceptable for initial, non-critical screening studies where cost is a primary driver, it would be unsuitable for lead optimization or any work requiring high accuracy and reproducibility.
Conclusion and Recommendations
The comprehensive evaluation of this compound from different sources reveals significant variability in quality. Relying solely on a supplier's CoA can be misleading and poses a risk to research outcomes.
Recommendations for Researchers:
-
For Critical Applications (Lead Optimization, Scale-Up): Choose a supplier like Supplier A , where high purity is confirmed by orthogonal methods (HPLC and qNMR) and residual solvent/water content is minimal. The higher cost is justified by the reduced risk of failed experiments and compromised data.
-
For Early-Stage Discovery: A source like Supplier B may be considered if the identified isomeric impurity can be tolerated or easily removed during purification. However, the higher water and solvent content must be accounted for.
-
Use with Caution: Material from sources like Supplier C should be avoided for most applications unless it undergoes in-house purification prior to use.
Ultimately, this guide underscores the imperative for researchers to perform their own due diligence. Implementing a robust, multi-modal analytical quality control program is a critical investment in ensuring the validity, reproducibility, and success of scientific research and drug development endeavors.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Mettler Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Eurofins Scientific. Water Determination by Karl Fischer. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. General Chapters: <921> Water Determination. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Pauli, G. F., et al. "Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update." Journal of Natural Products, 2012. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. [Link]
-
The MAK Collection for Occupational Health and Safety. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
Bakhtiar, O., et al. "Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures." World Journal of Chemical Education, 2014. [Link]
-
Giraudeau, P. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
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- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
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- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N1,N1,4-Trimethylbenzene-1,2-diamine
This guide provides essential safety and logistical information for the proper disposal of N1,N1,4-Trimethylbenzene-1,2-diamine. As a substituted aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This document synthesizes data from analogous compounds and established chemical waste management principles to provide a robust, step-by-step procedure.
Hazard Assessment and Pre-Disposal Considerations
Core Principle: The foundation of safe disposal is a thorough understanding of the potential risks. Never assume a chemical is benign. Proactive hazard assessment dictates the necessary precautions for handling, segregation, and ultimate disposal.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale and Source Analogy |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Based on data for N1,N1-Dimethylbenzene-1,2-diamine and 1,2,4-Trimethylbenzene.[1][3] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[3][4] | A common characteristic of amines and substituted benzene compounds.[3][4] |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3] | 1,2,4-Trimethylbenzene has a flash point of 48°C (118.4°F).[3] It is crucial to keep the waste away from ignition sources. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][5] | This is a significant environmental hazard associated with many aromatic compounds.[2][5] Disposal into drains or surface water is strictly prohibited.[5][6][7] |
| Chronic Health Effects | Suspected of causing genetic defects or cancer.[1][4] | Certain aromatic amines are classified as potential carcinogens.[1][2] Long-term exposure should be minimized. |
Personal Protective Equipment (PPE) for Waste Handling
Direct contact and inhalation must be prevented during all stages of waste handling and disposal. The selection of PPE is non-negotiable and is your primary defense against chemical exposure.
Table 2: Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., Viton®, Nitrile rubber - check manufacturer's breakthrough time). | Aromatic amines can be absorbed through the skin.[2] Gloves prevent direct contact and systemic absorption. |
| Eye/Face Protection | Use chemical safety goggles and a face shield if there is a splash risk. | Protects against splashes that can cause serious eye irritation or damage.[3][4] |
| Skin and Body Protection | Wear a flame-retardant lab coat and closed-toe shoes. Ensure full skin coverage. | Prevents accidental skin contact. Contaminated clothing must be removed and decontaminated before reuse.[1] |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge. | Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation and Containerization
Causality: Improper segregation is a primary cause of laboratory accidents. Aromatic amines are incompatible with strong oxidizing agents and acids, which can lead to vigorous or violent reactions.
-
Do NOT mix this waste with other chemical waste streams, especially:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
-
Select a proper waste container:
-
The container must be chemically compatible. A high-density polyethylene (HDPE) or glass container is typically suitable.[1] Avoid metal containers for acids and bases in general.[8]
-
The container must have a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste.[9]
-
Ensure the container is clean and dry before use.
-
-
Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.[8]
Step 2: Hazardous Waste Labeling
Causality: Accurate labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for communicating hazards to everyone in the laboratory and to the waste disposal technicians.[8][10][11]
Each waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[10]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10] If it is a mixture, list all components and their approximate percentages.[9]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Flammable, Toxic, Health Hazard, Environmental Hazard).[10]
-
Generator Information: Your name, department, and laboratory room number.[10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, controlled area for the short-term storage of hazardous waste, minimizing the risk of spills and unauthorized access.
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the SAA is in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[3][13]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[9]
Step 4: Arranging for Final Disposal
Causality: this compound is considered hazardous waste and cannot be disposed of down the drain or in regular trash.[6][7][10] Federal and local regulations mandate that it be handled by a licensed hazardous waste disposal facility.[8]
-
Once the waste container is full (or has been in the SAA for an extended period, typically up to one year for partially filled containers), request a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]
-
Follow your institution's specific procedures for requesting waste collection. This often involves submitting an online or paper form.[10]
-
Do not move hazardous waste from one SAA to another.[11] The transfer to a central accumulation area or for off-site disposal must be handled by trained personnel.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[3][5]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 2.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste container as hazardous waste and dispose of it according to the protocol in Section 3.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Visual Workflow and Decision Diagrams
Disposal Workflow Diagram
Caption: Step-by-step workflow for proper chemical waste disposal.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-Trimethylbenzene.
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses.
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2,4-Trimethylbenzene.
-
Apollo Scientific. (n.d.). Safety Data Sheet: N1,N1-Dimethylbenzene-1,2-diamine.
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
-
Environmental Health and Safety, University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,4-Trimethylbenzene.
-
Sigma-Aldrich. (n.d.). N1,N1,2-trimethylbenzene-1,4-diamine.
-
Auburn University. (n.d.). Chemical Waste Management Guide.
-
SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,6-Trimethylbenzene-1,3-diamine.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
Roth. (2024). Safety Data Sheet: 1,2,4-trimethylbenzene.
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- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
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- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemos.de [chemos.de]
A Guide to Personal Protective Equipment for Handling N1,N1,4-Trimethylbenzene-1,2-diamine
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as N1,N1,4-Trimethylbenzene-1,2-diamine, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the use of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment and PPE Selection
The primary routes of exposure to this compound are likely through skin contact, eye contact, and inhalation of dust or vapors.[1][5] The selection of PPE is therefore critical to establishing a safe working environment.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Aromatic amines can cause serious eye irritation.[6] Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves that are resistant to aromatic amines. Nitrile gloves are a common and effective choice for many laboratory chemicals.[4] Always inspect gloves for any signs of degradation or puncture before use and wash them before removal.[3] For prolonged or immersive contact, consider double-gloving. |
| Body Protection | A laboratory coat, and for larger quantities or splash risks, a chemical-resistant apron or coveralls | A lab coat is the minimum requirement to protect against incidental contact.[8] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary. | Handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2] |
Diagram 1: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling procedure.
Caption: Procedural flow for safe handling and disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2,4-Trimethylbenzene. [Link]
-
University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Chemistry LibreTexts. (2020). Safety. [Link]
-
Aichelin. (2025). Handling and Storing Hazardous Substances: Safety Protocols for Chemical Industries. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0. [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]
-
US EPA. (2025). Benzenamine, N,N,4-trimethyl- - Substance Details. [Link]
-
University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]
Sources
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- 2. 4-Methyl-o-phenylenediamine purum, = 98.0 NT 496-72-0 [sigmaaldrich.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ohse.ca [ohse.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
